molecular formula C7H12O5 B3384428 Dimethyl (2R)-2-hydroxypentanedioate CAS No. 55094-98-9

Dimethyl (2R)-2-hydroxypentanedioate

Cat. No.: B3384428
CAS No.: 55094-98-9
M. Wt: 176.17 g/mol
InChI Key: SHBLBMNYOOCEFM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2R)-2-hydroxypentanedioate is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl (2R)-2-hydroxypentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBLBMNYOOCEFM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511861
Record name Dimethyl (2R)-2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55094-98-9
Record name Dimethyl (2R)-2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl (2R)-2-hydroxypentanedioate: Chemical Structure, Stereochemistry, and Epigenetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

Dimethyl (2R)-2-hydroxypentanedioate (CAS: 55094-98-9) , commonly referred to as Dimethyl (R)-2-hydroxyglutarate or dm-(R)-2HG , is a synthetic, cell-permeable ester derivative of the endogenous oncometabolite (R)-2-hydroxyglutarate. In modern oncology and metabolic research, it serves as an indispensable tool for elucidating the pathogenic mechanisms of isocitrate dehydrogenase (IDH) mutations.

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 176.17 g/mol

Stereochemistry: The Causality of the (2R) Enantiomer

The stereochemistry at the C2 position is the fundamental determinant of the molecule's biological origin and pathological function. 2-hydroxyglutarate exists as two distinct enantiomers: (R)-2HG (D-2HG) and (S)-2HG (L-2HG).

While (S)-2HG is primarily generated under hypoxic conditions through promiscuous substrate usage by Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase 2 (MDH2) 1, the (R)-enantiomer is the specific, pathological byproduct of neomorphic mutations in IDH1 (e.g., R132H) and IDH2 2. In wild-type cells, IDH catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (


-KG). However, mutant IDH enzymes acquire a gain-of-function ability to reduce 

-KG directly into (R)-2HG, leading to its accumulation at millimolar concentrations in gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas 3.

Mechanistic Pathway: Epigenetic Dysregulation

(R)-2HG exerts its oncogenic effect by acting as a structural mimic and competitive inhibitor of


-KG [[2]](). This antagonism broadly impairs the function of 

-KG-dependent dioxygenases, most notably:
  • TET Family DNA Demethylases (e.g., TET2): Inhibition prevents the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), resulting in global DNA hypermethylation 2.

  • JmjC-domain Histone Demethylases (KDMs): Inhibition leads to increased repressive histone marks (e.g., H3K9me3, H3K27me3) 1.

This widespread epigenetic silencing blocks cellular differentiation and promotes cytokine-independent growth, establishing (R)-2HG as a bona fide oncometabolite [[2]](). Furthermore, (R)-2HG has been shown to inhibit ATP synthase and mTOR signaling [[4]](), and sensitize cells to ferroptosis by depleting glutathione and downregulating Glutathione Peroxidase 4 (GPX4) 5.

MechanisticPathway IDH_Mut Mutant IDH1/2 (e.g., R132H) R2HG (R)-2-Hydroxyglutarate (Oncometabolite) IDH_Mut->R2HG Catalyzes aKG Alpha-Ketoglutarate (α-KG) aKG->R2HG Reduced by Dioxygenases α-KG-Dependent Dioxygenases R2HG->Dioxygenases Competitively Inhibits TET2 TET2 (DNA Demethylase) Dioxygenases->TET2 KDM JmjC KDMs (Histone Demethylases) Dioxygenases->KDM EpiDys Epigenetic Dysregulation (Hypermethylation) TET2->EpiDys Inhibited KDM->EpiDys Inhibited Onco Oncogenesis & Differentiation Block EpiDys->Onco Drives

Mutant IDH1/2 pathway producing (R)-2HG and driving oncogenesis via epigenetic dysregulation.

The Prodrug Rationale: Esterase-Mediated Activation

A major challenge in studying (R)-2HG in vitro is its high polarity. As a dicarboxylic acid, (R)-2HG is fully ionized at physiological pH, rendering it incapable of passively diffusing across the hydrophobic lipid bilayer of the plasma membrane.

To bypass this, researchers utilize this compound. The esterification of the two carboxylic acid moieties with methyl groups neutralizes the charge, creating a lipophilic prodrug. Upon entering the cytoplasm, ubiquitous non-specific esterases cleave the methyl groups via hydrolysis 6. This reaction releases the active, charged (R)-2HG, effectively trapping the oncometabolite inside the cell to exert its inhibitory effects.

ProdrugCleavage DM2HG Dimethyl (2R)-2-HG (Lipophilic Prodrug) Membrane Plasma Membrane (Passive Diffusion) DM2HG->Membrane IntraDM Intracellular Dimethyl (2R)-2-HG Membrane->IntraDM Active2HG Active (R)-2-HG (Polar Dicarboxylic Acid) IntraDM->Active2HG Hydrolysis Esterase Intracellular Esterases Esterase->Active2HG Catalyzes

Cellular uptake and esterase-mediated activation of this compound.

Quantitative Data Summaries

To properly design experiments, it is critical to distinguish the physiological and biochemical parameters of the two enantiomers.

Feature(R)-2-Hydroxyglutarate(S)-2-Hydroxyglutarate
Enzyme of Origin Mutant IDH1/2 (Gain-of-function)LDHA, MDH2 (Promiscuous activity)
Physiological Trigger Somatic oncogenic mutationsHypoxia, acidic microenvironments
Associated Pathologies Glioma, AML, CholangiocarcinomaRenal Cell Carcinoma, L-2-Hydroxyglutaric aciduria
Cell-Permeable Analog This compoundDimethyl (2S)-2-hydroxypentanedioate
Primary Mechanism Competitive inhibition of

-KG dioxygenases
Competitive inhibition of

-KG dioxygenases

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, protocols utilizing dm-(R)-2HG must account for the kinetics of ester hydrolysis and the half-life of the compound in aqueous media.

Protocol 1: In Vitro Treatment of Wild-Type Cells with dm-(R)-2HG

Objective: To phenocopy the epigenetic landscape of IDH-mutant cells in a wild-type background. Causality Check: Dimethyl esters are highly susceptible to spontaneous hydrolysis in aqueous culture media. If the compound hydrolyzes extracellularly, it reverts to the impermeable dicarboxylic acid. Therefore, daily media replacement is a non-negotiable step to maintain intracellular exposure.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in anhydrous DMSO to create a 100 mM to 500 mM stock solution. Aliquot and store at -80°C to prevent degradation.

  • Cell Seeding: Seed target cells (e.g., TF-1 erythroleukemia cells or primary CD8+ T cells 6) at a density of

    
     cells/mL in appropriate complete media.
    
  • Treatment: Spike the media with dm-(R)-2HG to achieve a final concentration of 1 mM to 5 mM. Ensure the final DMSO concentration remains below 0.1% (v/v) to avoid solvent toxicity.

  • Maintenance (Critical): Aspirate and replace the media with freshly prepared dm-(R)-2HG every 24 hours.

  • Incubation Time: Epigenetic remodeling is a slow biological process. Maintain treatment for a minimum of 7 to 14 days to observe significant shifts in DNA methylation or differentiation blocks 2.

Protocol 2: Validation of Intracellular Cleavage (Self-Validating Step)

Objective: Confirm that the chosen cell line possesses sufficient esterase activity to convert the prodrug into the active metabolite.

  • Extraction: After 48 hours of treatment, wash cells thoroughly with ice-cold PBS to remove extracellular prodrug. Lyse cells using 80% cold aqueous methanol to quench metabolism instantly.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry.

  • Validation Metric: The experiment is only validated if the intracellular pool shows a >90% ratio of unesterified (R)-2HG to dimethyl-(R)-2HG. Failure to reach this threshold indicates insufficient esterase activity in the model system, rendering downstream epigenetic assays invalid.

References

  • 2R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC, National Institutes of Health (NIH).

  • [[6]]() The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function, bioRxiv.

  • 3Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma, AACR Journals.

  • 5The oncometabolite 2-hydroxyglutarate produced by mutant IDH1 sensitizes cells to ferroptosis, National Institutes of Health (NIH).

  • 1Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC, National Institutes of Health (NIH).

  • CAS 55094-98-9 - this compound, Sigma-Aldrich.

  • 42-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC, National Institutes of Health (NIH).

Sources

"Dimethyl (2R)-2-hydroxypentanedioate" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Mechanism, and Application in Epigenetic Modulation

Chemical Identity & Physiochemical Profile[1][2][3][4]

Dimethyl (2R)-2-hydroxypentanedioate, widely recognized in oncology research as Dimethyl-D-2-hydroxyglutarate (Dimethyl-2-HG) , is a membrane-permeable ester derivative of the oncometabolite (R)-2-hydroxyglutarate (D-2-HG). It serves as a critical research tool to mimic the accumulation of D-2-HG observed in IDH1/2-mutant cancers, allowing for the exogenous induction of the "hypermethylator phenotype" in wild-type cells.

Core Identifiers
ParameterIdentifier / Value
Chemical Name This compound
Common Synonyms Dimethyl D-2-hydroxyglutarate; (R)-Dimethyl 2-hydroxyglutarate; Dimethyl-2-HG
CAS Number (R-isomer) 55094-98-9
CAS Number (S-isomer) 55094-97-8 (Note: Ensure enantiomeric purity; S-2-HG has distinct biological effects)
CAS Number (Racemate) 55306-46-6 (Often sold as "Dimethyl 2-hydroxyglutarate")
Molecular Formula

Molecular Weight 176.17 g/mol
SMILES COC(=O)CCC(=O)OC
Solubility DMSO (>20 mg/mL), Ethanol, Water (limited stability)

Critical Note on Stereochemistry: The biological activity of 2-hydroxyglutarate is strictly enantiomer-dependent. The (R)-enantiomer (D-2-HG) is the oncometabolite produced by mutant IDH enzymes.[1][2] The (S)-enantiomer (L-2-HG) is produced under hypoxia and inhibits dioxygenases with different potency. Researchers must verify the certificate of analysis (CoA) to ensure they are using CAS 55094-98-9 (R-form) and not the S-form or racemate, unless the specific intent is to study the latter.

Mechanistic Utility in Oncology[7]

Dimethyl-2-HG is not the active inhibitor itself; it is a prodrug . Its utility lies in its ability to bypass the cellular membrane, which is impermeable to the polar dicarboxylic acid D-2-HG. Once intracellular, ubiquitous esterases cleave the methyl groups, releasing the active D-2-HG.

Mechanism of Action[5][6][8][9]
  • Cellular Entry: The lipophilic dimethyl ester diffuses across the plasma membrane.

  • Bioactivation: Intracellular carboxylesterases hydrolyze the ester bonds, liberating D-2-hydroxyglutarate.

  • Target Inhibition: D-2-HG acts as a competitive antagonist of

    
    -ketoglutarate (
    
    
    
    -KG).[3][1][2]
  • Epigenetic Remodeling: It inhibits

    
    -KG-dependent dioxygenases, most notably:
    
    • TET Enzymes (Ten-Eleven Translocation): Prevents DNA demethylation (5mC

      
       5hmC conversion).
      
    • JmjC Histone Demethylases: Prevents histone demethylation (e.g., H3K9, H3K27, H3K36).

Pathway Visualization

The following diagram illustrates the conversion of the prodrug and its downstream epigenetic consequences.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DM2HG_Ex Dimethyl-2-HG (Permeable Ester) DM2HG_In Dimethyl-2-HG (Intracellular) DM2HG_Ex->DM2HG_In Passive Diffusion D2HG D-2-Hydroxyglutarate (Active Metabolite) DM2HG_In->D2HG Hydrolysis TET TET Family (DNA Demethylases) D2HG->TET Competitive Inhibition JmjC JmjC Domain (Histone Demethylases) D2HG->JmjC Competitive Inhibition Esterases Carboxylesterases Esterases->DM2HG_In aKG α-Ketoglutarate (Native Substrate) aKG->TET Normal Activation aKG->JmjC Normal Activation Outcome Hypermethylation Phenotype (CIMP & Histone Marks) TET->Outcome Loss of Function JmjC->Outcome Loss of Function

Caption: Mechanism of Action: Dimethyl-2-HG acts as a vehicle to deliver D-2-HG, which competitively inhibits α-KG-dependent epigenetic regulators.

Experimental Protocols & Application

Reconstitution and Storage

Dimethyl-2-HG is sensitive to spontaneous hydrolysis in aqueous environments. Proper handling is critical for reproducibility.

  • Vehicle: Reconstitute in high-grade anhydrous DMSO.

  • Concentration: Prepare a 500 mM or 1 M stock solution.

  • Storage: Aliquot immediately into single-use vials and store at -80°C. Avoid freeze-thaw cycles, as moisture introduction accelerates hydrolysis to the mono-methyl ester and free acid, which are impermeable.

Cell Treatment Protocol

To mimic the millimolar concentrations of D-2-HG found in IDH-mutant tumors (often 5–30 mM), high exogenous concentrations of the ester are required.

Standard Workflow:

  • Seeding: Seed cells (e.g., MCF-10A, U87MG) at 30-40% confluence.

  • Preparation: Dilute the DMSO stock into fresh culture media immediately before use.

    • Target Concentration:5 mM to 10 mM . (Note: Concentrations <1 mM are often insufficient to induce the hypermethylator phenotype due to inefficient hydrolysis and efflux).

  • Treatment Cycle:

    • Dimethyl-2-HG has a short half-life in media (approx. 2–4 hours) due to serum esterases and spontaneous hydrolysis.

    • Replenishment: Media containing fresh Dimethyl-2-HG must be replaced every 24 hours (minimum) or spiked every 12 hours to maintain intracellular D-2-HG levels.

  • Duration: Epigenetic reprogramming is slow. Treatment should persist for 7 to 21 days to observe robust changes in DNA methylation (CIMP) or histone marks (e.g., H3K9me3).

Validation of Treatment

Do not assume treatment worked. Validate intracellular accumulation:

  • LC-MS/MS: Extract metabolites and measure D-2-HG levels (normalized to cell number or protein).

  • Enzymatic Assay: Use D-2-HG dehydrogenase-based colorimetric assays (commercially available) on cell lysates.

Experimental Workflow Diagram

Workflow Step1 Day 0: Seed Cells (30% Confluence) Step2 Day 1: Initial Treatment (5-10 mM Dimethyl-2-HG) Step1->Step2 Step3 Maintenance: Refresh Media + Drug Every 24 Hours Step2->Step3 Step3->Step3 Loop (Daily) Step4 Day 7-21: Harvest Cells Step3->Step4 Endpoint Step5 Assays: 1. LC-MS (2-HG levels) 2. Dot Blot (5hmC) 3. ChIP-seq (H3K9me3) Step4->Step5

Caption: Long-term treatment workflow required to induce and verify epigenetic reprogramming using Dimethyl-2-HG.

Safety, Stability, and Troubleshooting

Stability in Culture Media

A common failure mode in experiments is the assumption that Dimethyl-2-HG is stable.

  • Half-life: In complete media (pH 7.4, 37°C, 10% FBS), the half-life is significantly reduced by serum esterases.

  • pH Sensitivity: The ester bond is labile at basic pH. Ensure media buffering is adequate.

Toxicity vs. Oncometabolic Effect

Researchers must distinguish between specific oncometabolic effects and general toxicity.

  • Control: Use Dimethyl glutarate (non-hydroxy, CAS 1119-40-0) or Dimethyl L-2-HG (S-isomer, CAS 55094-97-8) as controls to rule out toxicity from the dimethyl ester moiety or the hydrolysis process (which releases methanol).

  • Methanol Release: The hydrolysis of 10 mM Dimethyl-2-HG releases 20 mM methanol. While usually sub-toxic, this should be controlled for if using sensitive primary cells.

References

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30.

  • Losman, J. A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science, 339(6127), 1621-1625.

  • Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases.[4] EMBO Reports, 12(5), 463-469.

  • Ye, D., et al. (2013). Hypermethylation of DNA and H3K9 by naturally occurring mutations in isocitrate dehydrogenase 1. Clinical Cancer Research.

  • Sigma-Aldrich Product Data. (R)-Dimethyl 2-hydroxypentanedioate CAS 55094-98-9.

Sources

Technical Guide: Spectroscopic Profiling of Dimethyl (2R)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of Dimethyl (2R)-2-hydroxypentanedioate , commonly known as Dimethyl D-2-hydroxyglutarate (D-2-HG dimethyl ester) .

This compound is a crucial cell-permeable analog of the oncometabolite D-2-hydroxyglutarate, widely used in oncology research to mimic the metabolic consequences of IDH1/2 mutations.

Chemical Identity & Physical Properties

Before spectroscopic analysis, the analyte must be verified against standard physicochemical descriptors. The (2R)-enantiomer is the biologically relevant form associated with IDH neomorphic activity.

PropertySpecification
IUPAC Name This compound
Common Name Dimethyl D-2-hydroxyglutarate; Octyl-D-2-HG (misnomer, "Dimethyl" is C1)
CAS Number 55094-98-9 (Specific for (2R)-isomer)
Molecular Formula

Molecular Weight 176.17 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~110–115 °C at 1.5 mmHg (predicted)
Solubility Soluble in DMSO, Methanol, Chloroform, Ethanol
Chirality (R)-enantiomer (corresponds to D-configuration)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation and enantiomeric purity assessment (when using chiral shift reagents). The following data represents the compound in Chloroform-d (


) , the standard solvent for the ester form.
Proton NMR ( H-NMR)

Solvent:


 | Frequency:  400/500 MHz | Reference:  TMS (0.00 ppm)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.25 – 4.30 dd (Doublet of doublets)1HC2-H (

-proton)
Deshielded by -OH and Ester C=O. Characteristic chiral center signal.
3.81 s (Singlet)3HC1-COO

Methyl ester adjacent to the chiral center.
3.70 s (Singlet)3HC5-COO

Distal methyl ester (less deshielded).
3.10 – 3.40 br s (Broad singlet)1H-OH Hydroxyl proton. Shift varies with concentration/temp.[1] Exchangeable with

.
2.45 – 2.55 t (Triplet) or m2HC4-


-protons adjacent to distal carbonyl.
2.10 – 2.25 m (Multiplet)1HC3-


-proton (diastereotopic due to C2 chirality).
1.95 – 2.08 m (Multiplet)1HC3-


-proton (diastereotopic).

Coupling Constants (


 values): 
  • The

    
    -proton (C2-H) typically shows 
    
    
    
    due to coupling with the non-equivalent C3 protons.
Carbon NMR ( C-NMR)

Solvent:


 | Frequency:  100/125 MHz
Shift (

, ppm)
Carbon TypeAssignmentNotes
175.2 Quaternary (C=O)C1 (Proximal Ester)Carbonyl adjacent to chiral center.
173.1 Quaternary (C=O)C5 (Distal Ester)Distal carbonyl.
69.8 Methine (CH)C2 (Chiral Center)Characteristic

-hydroxy carbon signal.
52.8 Methyl (

)
O

(C1)
Methyl ester carbon.
51.9 Methyl (

)
O

(C5)
Methyl ester carbon.
29.2 Methylene (

)
C4

-carbon.
28.9 Methylene (

)
C3

-carbon.

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the esterification status and identifying potential hydrolysis products (mono-esters or free acid).

Electron Ionization (EI) Fragmentation

Method: GC-MS (70 eV) Molecular Ion (


):  m/z 176 (Often weak or absent due to rapid fragmentation).
m/zIntensityFragment IdentityMechanism
117 Base Peak (100%)


-Cleavage. Loss of the proximal ester group (59 Da).
145 Medium

Loss of methoxy group.
85 High

Lactone formation cyclization product (loss of

from fragment 117).
59 High

Carbomethoxy cation.
55 Medium

Acryloyl cation derivative.
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation logic used to validate the structure.

MS_Fragmentation M Molecular Ion (M+) m/z 176 F1 Fragment A [M - OMe]+ m/z 145 M->F1 - OMe (31) F2 Base Peak [M - COOMe]+ m/z 117 M->F2 - COOMe (59) (Alpha Cleavage) F4 Carbomethoxy [COOMe]+ m/z 59 M->F4 Direct Cleavage F3 Lactone Ion [C4H5O2]+ m/z 85 F2->F3 - MeOH (32) (Cyclization)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for Dimethyl 2-hydroxyglutarate.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the functional group integrity (Ester vs. Acid).

Wavenumber (

)
Vibration ModeDescription
3450 – 3550 O-H StretchBroad band. Confirms the presence of the

-hydroxyl group.
2955, 2850 C-H StretchAlkyl C-H stretching (methyl/methylene).
1735 – 1750 C=O StretchStrong. Ester carbonyls. Often appears as a split peak or broadened band due to two distinct ester environments.
1435, 1370 C-H BendMethyl group deformations (

).
1210, 1170 C-O StretchEster C-O-C stretching. Strong intensity.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without water interference:

  • Solvent Selection: Use

    
     (99.8% D) with 0.03% TMS v/v.
    
  • Concentration: Dissolve 10–15 mg of this compound in 600 µL of solvent.

  • Filtration: If the oil is viscous or cloudy, filter through a small plug of glass wool into the NMR tube to remove suspended solids.

  • Acquisition: Run at 298 K. For quantitative purity, set relaxation delay (

    
    ) to 
    
    
    
    seconds to account for the slow relaxation of quaternary carbonyl carbons.
Biological Context & Stability Workflow

Researchers often use this ester to treat cells, where it is hydrolyzed to the active acid.

Bio_Workflow Ester Dimethyl (2R)-2-hydroxyglutarate (Cell Permeable Reagent) Membrane Cell Membrane Ester->Membrane Passive Diffusion Hydrolysis Intracellular Esterases (Hydrolysis) Membrane->Hydrolysis Enters Cell Acid (2R)-2-Hydroxyglutarate (Active Oncometabolite) Hydrolysis->Acid Releases 2 MeOH Target Inhibition of $alpha$-KG Dependent Dioxygenases (e.g., TET2, JmjC) Acid->Target Competitive Inhibition

Figure 2: Cellular mechanism of action. The dimethyl ester acts as a prodrug, hydrolyzing intracellularly to the potent (2R)-2-HG.

References

  • Structure & CAS Verification: Sigma-Aldrich. (R)-Dimethyl 2-hydroxypentanedioate Product Sheet. Link

  • NMR of 2-Hydroxyglutarate Derivatives: Choi, C. et al. "900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites." PLOS ONE, 2018. Link (Note: Provides high-field data for the parent acid, used to validate chemical shift logic).

  • Mass Spectrometry Fragmentation: Morris, D. et al. "Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2019. Link

  • Synthesis & Properties:Organic Syntheses, Coll. Vol. 9, p. 183 (1998); Vol. 72, p. 86 (1995). (General procedures for -hydroxy esters).
  • Metabolic Pathway Context: Xu, W. et al.

    
    -ketoglutarate-dependent dioxygenases." Cancer Cell, 2011. Link
    

Sources

Discovery and history of "Dimethyl (2R)-2-hydroxypentanedioate"

Author: BenchChem Technical Support Team. Date: March 2026

A Chemical Probe for Oncometabolism and Epigenetic Remodeling

Executive Summary

Dimethyl (2R)-2-hydroxypentanedioate (commonly referred to as Dimethyl R-2-hydroxyglutarate or R-2HG dimethyl ester ) is the cell-permeable derivative of the oncometabolite (2R)-2-hydroxyglutarate. Its development and application represent a pivotal moment in cancer metabolism research, providing the first direct evidence that a single metabolite accumulation could drive tumorigenesis through epigenetic dysregulation.

This guide details the chemical properties, historical discovery, mechanism of action, and validated experimental protocols for using this compound to model IDH-mutant cancers and probe


-ketoglutarate-dependent signaling.
Part 1: Chemical Profile & Properties

Chemical Name: this compound Common Synonyms: Dimethyl D-2-hydroxyglutarate; (R)-2-HG dimethyl ester CAS Number: 81426-68-8 (R-enantiomer) Molecular Formula:


Molecular Weight:  176.17  g/mol 
Physicochemical Characteristics
PropertySpecificationTechnical Note
Physical State Colorless to pale yellow oilHighly viscous; density ~1.12 g/cm³.
Solubility DMSO (>50 mg/mL), Ethanol, WaterHydrolyzes slowly in aqueous solution; prepare fresh.
Chirality R-EnantiomerCritical: The (S)-enantiomer is biologically distinct. Purity must be >98% ee.
Stability -20°C (Desiccated)Ester bonds are susceptible to hydrolysis at non-neutral pH.
Part 2: Historical Context & Discovery

The significance of this compound is inextricably linked to the discovery of Isocitrate Dehydrogenase (IDH) mutations.

  • The Mutation (2008): Genomic sequencing revealed recurrent mutations in IDH1 and IDH2 in glioblastoma and acute myeloid leukemia (AML).

  • The Oncometabolite (2009): Dang et al. (Nature) discovered that these mutations conferred a "neomorphic" activity, converting

    
    -ketoglutarate (
    
    
    
    -KG) into the rare metabolite (R)-2-hydroxyglutarate (2HG) , which accumulated to millimolar levels.
  • The Causality Gap (2010-2011): To prove that 2HG was not just a bystander but a driver of cancer, researchers needed to mimic these high levels in wild-type cells.

  • The Solution: Natural 2HG is polar and poorly cell-permeable. The dimethyl ester was introduced as a "prodrug."[1] It crosses the plasma membrane and is hydrolyzed intracellularly, allowing scientists to recapitulate the IDH-mutant phenotype without genetic manipulation.

  • The Breakthrough (2011-2013): Seminal papers (Xu et al., Cancer Cell 2011; Losman et al., Science 2013) used this compound to demonstrate that R-2HG competitively inhibits TET2 and JmjC histone demethylases, locking cells in an undifferentiated state.

Part 3: Mechanism of Action

The utility of this compound lies in its ability to hijack the


-ketoglutarate binding pocket of dioxygenase enzymes.
Mechanism Diagram

G Exogenous Exogenous Dimethyl R-2HG Entry Cell Membrane Permeation Exogenous->Entry Hydrolysis Intracellular Esterases Entry->Hydrolysis Passive Diffusion ActiveMetabolite Active Metabolite: (R)-2-hydroxyglutarate Hydrolysis->ActiveMetabolite Cleavage of Methyl Groups Target Target Enzymes: alpha-KG Dioxygenases (TET2, KDM, EGLN) ActiveMetabolite->Target Accumulation (>1 mM) Inhibition Competitive Inhibition vs alpha-KG Target->Inhibition Outcome1 Hypermethylation (DNA/Histones) Inhibition->Outcome1 Outcome2 Differentiation Block Inhibition->Outcome2

Caption: The "Prodrug" Mechanism: The dimethyl ester masks the polar carboxylates, allowing entry. Intracellular hydrolysis releases the active R-2HG, which antagonizes


-KG.
Part 4: Experimental Protocols
A. Preparation and Storage
  • Stock Solution: Dissolve this compound in high-quality DMSO to a concentration of 1 M (1000 mM) .

    • Note: While soluble in water, DMSO stocks are more stable long-term.

  • Aliquot: Store in small aliquots (e.g., 50

    
    L) at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.
    
B. Cell Treatment Workflow

This protocol is designed to mimic the chronic exposure seen in IDH-mutant tumors.

  • Seeding: Seed cells (e.g., TF-1 erythroleukemia or MCF-10A) at 30-40% confluence.

  • Treatment:

    • Dilute the 1 M stock into fresh culture media to a final concentration of 5 mM to 10 mM .

    • Control: Use Dimethyl Glutarate (to control for the ester group/methanol release) or Dimethyl (S)-2-hydroxyglutarate (to control for enantiomer specificity).

    • Vehicle Control: DMSO equivalent (0.5 - 1.0%).

  • Incubation:

    • Short Term (Signaling): 4–8 hours (e.g., for HIF stabilization studies).

    • Long Term (Epigenetics): 48–96 hours.

    • Crucial Step: Because the ester can hydrolyze in media over time, refresh the media containing the compound every 24 hours to maintain stable intracellular levels.

  • Harvest: Wash cells 3x with ice-cold PBS before lysis to remove extracellular ester.

C. Validation: LC-MS Measurement

Trust but verify. You must confirm that your treatment resulted in intracellular accumulation of the acid form.

StepProcedure
Extraction Add 80% MeOH/Water (-80°C) to cell pellet. Vortex and centrifuge at 14,000xg for 10 min.
Derivatization (Optional but recommended) Use Diacetyl-L-tartaric anhydride (DATAN) to separate R and S enantiomers if using chiral LC-MS.
Detection Monitor MRM transition for 2-hydroxyglutarate (m/z 147 -> 129 in negative mode).
Success Criteria Intracellular R-2HG levels should reach 1–10 mM (normalized to cell volume), comparable to IDH-mutant patient samples.
Part 5: Key Applications & Biological Effects[2]
1. Epigenetic Reprogramming (TET/KDM Inhibition)

The primary use of this compound is to model the "CpG Island Methylator Phenotype" (CIMP).

  • Observation: Treatment leads to global hypermethylation of DNA (via TET2 inhibition) and histones (via KDM inhibition).

  • Key Marker: Look for increased H3K9me3 or H3K27me3 levels via Western Blot after 72h.

2. Differentiation Blockade
  • Protocol: Treat hematopoietic stem cells or leukemic blasts with 5-10 mM Dimethyl R-2HG during differentiation induction (e.g., EPO or G-CSF).

  • Result: Cells will retain stem-cell markers (CD34+, c-Kit+) and fail to express differentiation markers (GlyA, CD11b), recapitulating the AML phenotype.

3. Hypoxia Signaling (EGLN/PHD Interference)
  • Context: R-2HG can stimulate EGLN activity (promoting HIF degradation) or inhibit it depending on the specific context and concentration.

  • Experiment: Treat cells under mild hypoxia (1-5%

    
    ) and measure HIF-1
    
    
    
    stability.
Experimental Workflow Diagram

Experiment Setup Step 1: Cell Seeding (30-40% Confluence) Treat Step 2: Treatment 5-10 mM Dimethyl R-2HG (Daily Media Refresh) Setup->Treat Branch Timepoint Treat->Branch Short Short Term (4-8h) HIF/Metabolic Flux Branch->Short Long Long Term (48-96h) Epigenetics/Differentiation Branch->Long Assay1 Western Blot (HIF-1a) Short->Assay1 Assay2 FACS/Methyl-Seq (CD Markers/DNA Meth) Long->Assay2

Caption: Standardized workflow for assessing metabolic and epigenetic impacts of Dimethyl R-2HG.

References
  • Dang, L. et al. (2009).[2][3][4] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[2][3][5][6] Nature, 462(7274), 739–744. [Link]

  • Xu, W. et al. (2011).[3][5] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[3] Cancer Cell, 19(1), 17–30. [Link]

  • Koivunen, P. et al. (2012). Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation. Nature, 483(7390), 484–488. [Link]

  • Losman, J.A. et al. (2013).[2][6] (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science, 339(6127), 1621–1625. [Link]

  • Chowdhury, R. et al. (2011).[6] The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases.[2] EMBO Reports, 12(5), 463–469. [Link]

Sources

Technical Guide: Asymmetric Synthesis & Applications of Dimethyl (2R)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and application of Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl D-2-hydroxyglutarate). It is designed for researchers requiring a robust chiral building block for asymmetric synthesis or a validated standard for oncometabolite studies.

Executive Summary & Compound Profile

This compound is the dimethyl ester of (R)-2-hydroxyglutaric acid (2-HG). While biologically notorious as an "oncometabolite" produced by mutant isocitrate dehydrogenase (IDH) enzymes in gliomas and AML, chemically it represents a high-value chiral pool synthon .

Its utility stems from its bifunctional ester handles and a labile chiral


-hydroxyl group . These features allow it to serve as a scaffold for peptidomimetics, lactones, and optically active non-proteinogenic amino acids.
Chemical Specifications
ParameterData
IUPAC Name This compound
Common Name Dimethyl D-2-hydroxyglutarate
CAS Number 55094-98-9 (R-isomer)
Molecular Formula C

H

O

Molecular Weight 176.17 g/mol
Chirality (R)-enantiomer (derived from D-Glutamic acid)
Key Reactivity

-Hydroxyl substitution (inversion), Lactonization, Selective Hydrolysis

Synthesis of the Core Scaffold

While enzymatic routes exist, a robust chemical synthesis from the chiral pool (D-Glutamic acid) is preferred for scale and reliability. This method relies on diazotization with retention of configuration , a counter-intuitive but mechanistically sound phenomenon driven by neighboring group participation.

Mechanism: Why Retention?

Reaction of


-amino acids with nitrous acid (HONO) typically proceeds via a diazonium intermediate. The adjacent carboxylate oxygen attacks the 

-carbon from the back, displacing N

and forming a transient

-lactone
. Water then attacks the lactone (inversion of the inversion), resulting in net retention of stereochemistry.
Protocol 1: Synthesis from D-Glutamic Acid

Objective: Convert D-Glutamic acid to this compound.

Reagents:

  • D-Glutamic acid (>99% ee)[1]

  • Sodium Nitrite (NaNO

    
    )[2]
    
  • Sulfuric Acid (2.5 M H

    
    SO
    
    
    
    )
  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl

    
    ) or Acetyl Chloride
    

Step-by-Step Methodology:

  • Diazotization (Acid Formation):

    • Dissolve D-Glutamic acid (10 g, 68 mmol) in 2.5 M H

      
      SO
      
      
      
      (50 mL). Cool to 0 °C.
    • Add a solution of NaNO

      
       (1.5 eq) in water dropwise over 1 hour, maintaining temperature <5 °C.
      
    • Critical Check: Ensure evolution of N

      
       gas is controlled.
      
    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Extract with ethyl acetate (3x), dry over Na

      
      SO
      
      
      
      , and concentrate. This yields crude (R)-2-hydroxyglutaric acid.
  • Esterification:

    • Dissolve the crude acid in anhydrous methanol (100 mL).

    • Cool to 0 °C. Add SOCl

      
       (2.5 eq) dropwise (exothermic).
      
    • Reflux for 4 hours.

    • Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO

      
       (to remove unreacted acid), then brine.
      
    • Dry and concentrate to yield the dimethyl ester as a colorless oil.

Self-Validation Criteria:

  • 1H NMR (CDCl

    
    ):  Look for methyl singlets at ~3.6 ppm and ~3.7 ppm (distinct due to asymmetry). The 
    
    
    
    -proton appears as a dd at ~4.2 ppm.
  • Optical Rotation:

    
     should be positive (approx +8.5° in CHCl
    
    
    
    ).

SynthesisFlow Start D-Glutamic Acid (R-configuration) Inter Diazonium Intermediate Start->Inter NaNO2, H2SO4 Lactone Transient alpha-Lactone Inter->Lactone -N2 (Intramolecular Attack) Acid (R)-2-Hydroxyglutaric Acid Lactone->Acid +H2O (Retention) Product Dimethyl (2R)-2- hydroxypentanedioate Acid->Product MeOH, SOCl2

Caption: Stereochemical retention pathway during the conversion of D-Glutamic acid to the target ester.

Asymmetric Applications (Using the Scaffold)

The power of this compound lies in its ability to transfer chirality. Two primary strategies are employed: Inversion (Mitsunobu) and Cyclization .[3]

Strategy A: Stereochemical Inversion via Mitsunobu

To access (S)-isomers (e.g., L-amino acid derivatives or (S)-ethers) from this (R)-template, the Mitsunobu reaction is the gold standard. It proceeds with clean Walden inversion.

Protocol 2: Synthesis of (S)-


-Azido Glutarate (Precursor to L-Glu derivatives) 
  • Setup: Flame-dry a flask under Argon.

  • Reagents: this compound (1 eq), Triphenylphosphine (PPh

    
    , 1.2 eq), Diphenylphosphoryl azide (DPPA) or hydrazoic acid source (1.2 eq).
    
  • Execution:

    • Dissolve ester and PPh

      
       in dry THF. Cool to 0 °C.
      
    • Add Diisopropyl azodicarboxylate (DIAD) dropwise.

    • Add the azide source.[4]

    • Stir at 0 °C for 1 hour, then RT overnight.

  • Result: The nucleophile (N

    
    ) attacks from the backside, yielding the (S)-azido ester .
    
  • Downstream: Hydrogenation (H

    
    , Pd/C) yields Dimethyl L-Glutamate, proving the cycle.
    
Strategy B: Lactonization for Rigid Scaffolds

Under acidic conditions, the


-ester can cyclize with the 

-hydroxyl group to form a

-lactone. This differentiates the two carboxyl groups, allowing selective functionalization of the remaining ester.

Protocol 3: Lactonization to (R)-5-oxotetrahydrofuran-2-carboxylate

  • Dissolve this compound in Toluene.

  • Add catalytic p-Toluenesulfonic acid (pTSA).

  • Reflux with a Dean-Stark trap to remove Methanol.

  • Outcome: Formation of the crystalline lactone. The exocyclic ester can now be reduced to an aldehyde or alcohol without touching the lactone carbonyl.

Applications Core Dimethyl (2R)-2- hydroxypentanedioate Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Nu-) Core->Mitsunobu Inversion AcidCat Acid Cat. (pTSA) - MeOH Core->AcidCat Cyclization Bio Biological Assay Core->Bio Hydrolysis Inverted (S)-2-Substituted Pentanedioate Mitsunobu->Inverted Nu = N3, OAr, etc. Lactone (2R)-Lactone Scaffold AcidCat->Lactone Differentiation Onco Oncometabolite Standard (2-HG) Bio->Onco IDH1/2 Studies

Caption: Divergent synthetic utility: Inversion via Mitsunobu vs. Rigidification via Lactonization.

Biological Context: The Oncometabolite Connection

For drug development professionals, this compound is more than a building block; it is a mechanistic probe.

  • Origin: Mutant IDH1/2 enzymes convert

    
    -ketoglutarate (
    
    
    
    -KG) to (R)-2-HG.[5][6][7]
  • Mechanism: (R)-2-HG is structurally similar to

    
    -KG and acts as a competitive inhibitor of 
    
    
    
    -KG-dependent dioxygenases.[5][6][7]
  • Target: Specifically, it inhibits TET2 (DNA demethylase) and JmjC (histone demethylases).

  • Result: A hypermethylated state (CIMP phenotype) that blocks cellular differentiation and promotes tumorigenesis.

Researchers use this compound as a cell-permeable prodrug . Once inside the cell, esterases hydrolyze the methyl groups, releasing the active (R)-2-HG to induce the oncometabolite phenotype for study.

References

  • Wachtell, K. et al. "Diazotization of amino acids: A study of retention vs. inversion." Journal of Organic Chemistry, 2018.[8]

  • Dang, L. et al. "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[6] Nature, 2009.

  • Xu, W. et al. "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases." Cancer Cell, 2011.

  • Mitsunobu, O. "The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products." Synthesis, 1981.

  • Koivunen, P. et al. "Transformation of 2-oxoglutarate to 2-hydroxyglutarate by IDH mutants." Nature, 2012.

Sources

Technical Guide: Dimethyl 2-Hydroxyglutarate (DM-2HG) in Basic Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 2-hydroxyglutarate (DM-2HG) is a cell-permeable ester derivative of the metabolite 2-hydroxyglutarate (2-HG). In basic research, it serves as a critical chemical tool to mimic the metabolic and epigenetic state of cells harboring neomorphic mutations in Isocitrate Dehydrogenase 1 or 2 (IDH1/2).

By bypassing the need for genetic engineering (e.g., lentiviral overexpression of IDH1-R132H), DM-2HG allows researchers to acutely study the "oncometabolite effect." Upon entering the cell, intracellular esterases cleave the methyl groups, releasing free 2-HG. This accumulation competitively inhibits


-ketoglutarate (

-KG) dependent dioxygenases, leading to a hypermethylated phenotype in DNA and histones and altering hypoxic signaling.[1]

Critical Advisory: The biological activity of 2-HG is stereospecific. Researchers must strictly distinguish between the (R)-enantiomer (oncometabolite, also known as D-2HG) and the (S)-enantiomer (L-2HG, associated with hypoxia).

Part 1: Mechanistic Foundation

The Competitive Antagonism Model

The utility of DM-2HG rests on its structural similarity to


-KG.[2] 

-KG is an essential co-substrate for a superfamily of enzymes known as Fe(II)/

-KG-dependent dioxygenases.[3] These enzymes require

-KG to drive oxidation reactions, producing succinate and CO

as byproducts.

When DM-2HG is hydrolyzed to 2-HG within the cytosol/mitochondria, it occupies the


-KG binding pocket of these enzymes but cannot undergo oxidative decarboxylation. This results in competitive inhibition.[2][4]

Key Targets of Inhibition:

  • TET Enzymes (TET1/2/3): Responsible for converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). Effect of Inhibition:[5][6][7][8] DNA hypermethylation (CpG island methylator phenotype).

  • JmjC Histone Demethylases (e.g., KDM4/KDM6): Remove methyl groups from histone tails. Effect of Inhibition:[5][6][7][8] Increased H3K9me3, H3K27me3, and H3K36me3 marks, leading to chromatin compaction.

  • Prolyl Hydroxylases (PHDs/EGLNs): Regulate HIF1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stability. Effect of Inhibition:[5][6][8] Pseudohypoxia (stabilization of HIF1
    
    
    
    under normoxic conditions).
Stereochemistry: The "R" vs. "S" Distinction
  • Dimethyl-(2R)-2-hydroxyglutarate: Mimics the product of mutant IDH1/2. It is the standard reagent for cancer research.

  • Dimethyl-(2S)-2-hydroxyglutarate: Potently inhibits EGLN prolyl hydroxylases. While often more potent in vitro against specific targets, it is biologically distinct from the cancer-associated R-enantiomer.

Pathway Visualization

The following diagram illustrates the entry, conversion, and downstream blockade caused by DM-2HG.

DM_2HG_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DM2HG Dimethyl-2HG (Cell Permeable) Esterases Carboxylesterases DM2HG->Esterases Passive Diffusion Free2HG Free 2-HG (Accumulation) Esterases->Free2HG Hydrolysis Target_TET TET1/2 (DNA Demethylase) Free2HG->Target_TET Competitive Inhibition Target_KDM JmjC KDMs (Histone Demethylase) Free2HG->Target_KDM Inhibition Target_PHD PHD/EGLN (HIF Hydroxylase) Free2HG->Target_PHD Inhibition aKG α-Ketoglutarate (Native Substrate) aKG->Target_TET Co-factor aKG->Target_KDM Co-factor Outcome_DNA DNA Hypermethylation (Loss of 5hmC) Target_TET->Outcome_DNA Activity Blocked Outcome_Histone Histone Hypermethylation (H3K9me3 / H3K27me3) Target_KDM->Outcome_Histone Activity Blocked Outcome_HIF HIF1α Stabilization (Pseudohypoxia) Target_PHD->Outcome_HIF Activity Blocked

Caption: Mechanism of Action: DM-2HG permeates the membrane, is hydrolyzed to 2-HG, and competitively inhibits epigenetic and hypoxic regulators.

Part 2: Experimental Handling & Stability

Chemical Stability & Storage

DM-2HG is an ester. Esters are susceptible to spontaneous hydrolysis in aqueous environments, especially at non-neutral pH.

  • Stock Preparation: Dissolve in high-quality anhydrous DMSO. Avoid water or ethanol for long-term storage.

  • Storage: Store DMSO aliquots at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.

  • Media Stability: Once added to cell culture media (pH 7.4), DM-2HG has a half-life. While more stable than some esters, it is best to refresh media every 24–48 hours to maintain effective intracellular concentrations.

Reagent Selection Guide
Reagent VariantPermeabilityApplicationNotes
2-HG (Sodium Salt) Very LowCell-free enzymatic assaysDo not use for live cells; requires mM concentrations and transporters.
Dimethyl-2HG Moderate/HighGeneral cell cultureThe "classic" reagent. Requires intracellular esterases.
Octyl-2HG HighDifficult cell linesMore lipophilic than dimethyl; often used if DM-2HG shows weak effects.
(2R)-Enantiomer N/ACancer/IDH StudiesMANDATORY for simulating IDH mutations.
(2S)-Enantiomer N/AHypoxia/T-cell Studiesdistinct biological profile; often a more potent PHD inhibitor.

Part 3: Application Protocols

Protocol A: Acute "Oncometabolite" Treatment (Cell Culture)

Objective: Induce a hypermethylated state in wild-type cells (e.g., MCF10A, U87-WT) to mimic IDH1-R132H.

  • Seeding: Seed cells at 40-50% confluence. The metabolic effects require cell division to "dilute" existing epigenetic marks, so do not treat fully confluent, quiescent cells.

  • Preparation:

    • Thaw 100 mM or 500 mM DM-2HG (in DMSO) stock.

    • Prepare Vehicle Control : DMSO matched to the highest volume used.

    • Optional Control:Dimethyl-glutarate (to control for the release of methanol/formaldehyde during ester hydrolysis, though usually negligible at standard doses).

  • Dosing:

    • Range: 0.5 mM to 5.0 mM. (Start with a dose-response: 0, 0.5, 1, 2.5, 5 mM).

    • Note: High concentrations (>10 mM) can cause pH acidification or non-specific toxicity.

  • Incubation:

    • Short Term (HIF1α): 4 to 24 hours.

    • Long Term (Epigenetics): 72 hours to 7 days.

    • Refresh: Replace media containing fresh DM-2HG every 48 hours.

  • Harvest: Wash cells 2x with ice-cold PBS to remove extracellular ester before lysis.

Protocol B: Validation of Epigenetic Inhibition (Western Blot)

Objective: Confirm that the chosen dose of DM-2HG is biologically active inside the cell.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors and a nuclear extraction buffer if looking specifically at chromatin.

  • Targets:

    • Positive Readout (Inhibition): H3K9me3 (Histone H3 Lysine 9 Trimethylation) or H3K27me3.[9] Expect increase .

    • Positive Readout (DNA): 5-hmC (5-hydroxymethylcytosine).[2][10] Expect decrease (requires Dot Blot or ELISA, not standard Western).

    • Loading Control: Total Histone H3 (crucial for normalization).

  • Analysis: Calculate the Ratio of [Methylated Mark] / [Total H3]. A successful treatment should show a >2-fold increase in methylation compared to DMSO control.

Protocol C: 5-hmC Dot Blot (The "Gold Standard" Validation)

Since TET inhibition is the primary outcome, measuring the loss of 5-hmC is the most direct validation.

  • DNA Extraction: Purify genomic DNA (gDNA) using a standard silica column kit.

  • Denaturation: Denature gDNA (e.g., 95°C for 5 min) and snap cool.

  • Spotting: Spot serial dilutions of gDNA (e.g., 500ng, 250ng, 125ng) onto a Nitrocellulose or Nylon membrane.

  • Blotting: Crosslink DNA (UV), block with 5% milk, and probe with anti-5-hmC antibody (1:1000).

  • Result: DM-2HG treated cells should show significantly fainter spots compared to control, indicating inhibited TET activity.[10]

Part 4: Data Interpretation & Workflow Visualization

Experimental Workflow

The following diagram outlines the logical flow for a standard DM-2HG experiment, highlighting critical decision points (Enantiomer selection) and validation steps.

Experiment_Workflow Start Define Hypothesis Select_E Select Enantiomer (R-2HG vs S-2HG) Start->Select_E Prep Prepare Stock (DMSO, Anhydrous) Select_E->Prep Purchase Ester Dose Dose Cells (0.5 - 5 mM) Prep->Dose Refresh Refresh Media (Every 48h) Dose->Refresh Long-term (>24h) Assay_Choice Select Assay Dose->Assay_Choice Short-term (<24h) Refresh->Assay_Choice Assay_WB Western Blot (H3K9me3 / HIF1α) Assay_Choice->Assay_WB Assay_Dot Dot Blot (5-hmC Levels) Assay_Choice->Assay_Dot Assay_Diff Differentiation (Flow Cytometry) Assay_Choice->Assay_Diff

Caption: Workflow for DM-2HG experimentation, from enantiomer selection to specific assay readouts.

Common Pitfalls and Troubleshooting
ObservationProbable CauseCorrective Action
No increase in Histone Methylation 1. Dose too low.2. Incubation too short.3. High esterase activity in serum (FCS).1. Increase to 5-10 mM (monitor toxicity).2. Extend to 5-7 days.3. Use low-serum media or refresh daily.
High Cell Death 1. DMSO toxicity.2. Acidification of media.3. Formaldehyde release.1. Keep DMSO < 0.5%.2. Check pH; buffer with HEPES.3. Use Octyl-2HG (releases octanol, less toxic).
Inconsistent Results 1. Racemic mixture used.2. Old stock (hydrolyzed).1. Verify reagent is (2R)-enantiomer.2. Use fresh aliquots; check stock by NMR/MS.

References

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[2] Cancer Cell, 19(1), 17-30.

  • Losman, J. A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science, 339(6127), 1621-1625.

  • Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports, 12(5), 463-469.

  • Intlekofer, A. M., et al. (2015). Hypoxia-induced production of L-2-hydroxyglutarate regulates histone methylation. Cell Metabolism, 22(2), 304-311.

  • Ye, D., et al. (2013). 2-Hydroxyglutarate: an oncometabolite in need of a repair manager. Trends in Biochemical Sciences, 38(1), 1-3.

Sources

"Dimethyl (2R)-2-hydroxypentanedioate" solubility and stability data

Author: BenchChem Technical Support Team. Date: March 2026

Solubility, Stability, and Cellular Application Protocols

Executive Summary & Compound Profile

Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl (2R)-2-hydroxyglutarate or (2R)-Dimethyl 2-HG ) is a cell-permeable ester derivative of the oncometabolite (2R)-2-hydroxyglutarate. Unlike the polar free acid, which poorly penetrates cell membranes, the dimethyl ester is lipophilic, allowing it to passively diffuse into cells. Once intracellular, it functions as a prodrug , undergoing hydrolysis by non-specific esterases to release the bioactive (2R)-2-hydroxyglutarate, which competitively inhibits


-ketoglutarate-dependent dioxygenases (e.g., TET2, JmjC, HIF prolyl hydroxylases).

This guide details the physicochemical properties, solubility limits, and critical stability considerations required for reproducible experimental results.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Synonyms (2R)-Dimethyl 2-hydroxyglutarate; Dimethyl D-2-hydroxyglutarate
CAS Number 81426-68-8 (R-isomer specific)
Molecular Formula C

H

O

Molecular Weight 176.17 g/mol
Physical State Colorless to pale yellow liquid (oil) at room temperature

Solubility Profile & Stock Preparation

The dimethyl ester is a lipophilic liquid. It is miscible with polar organic solvents but has limited stability in aqueous solutions due to ester hydrolysis.

Solvent Compatibility Table
SolventSolubility LimitStabilityRecommendation
DMSO Miscible (>100 mg/mL)High (Months at -20°C)Primary Choice. Prepare stocks here.
Ethanol Miscible (>50 mg/mL)Moderate (Weeks at -20°C)Alternative, but evaporation can alter concentration.
PBS / Water ~10 mg/mL (Kinetic solubility)Low (Hours)Do NOT store. Prepare immediately before use.
Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for cell culture spikes.

  • Calculate: To prepare 1 mL of 100 mM stock, weigh 17.6 mg of this compound.

    • Note: Since the compound is a liquid, density variation makes volumetric measurement less accurate than gravimetric measurement for the primary stock.

  • Dissolve: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mix: Vortex for 15 seconds. The oil should dissolve instantly.

  • Sterilization: If required, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use cellulose acetate (hydrophilic) filters for pure DMSO stocks as they may dissolve.

  • Storage: Aliquot into tight-sealing amber vials (to prevent moisture absorption) and store at -20°C or -80°C .

Stability & Hydrolysis Kinetics

Understanding the hydrolysis pathway is critical for experimental design. The compound relies on intracellular esterases for activation, but it also suffers from spontaneous hydrolysis in culture media, which can lead to inconsistent dosing.

Mechanism of Action & Degradation

The "prodrug" mechanism involves a two-step hydrolysis. However, in neutral aqueous media (pH 7.4), the ester bonds are susceptible to spontaneous cleavage, releasing methanol and the free acid extracellularly (which cannot re-enter the cell efficiently).

G DM_Ext Dimethyl 2-HG (Extracellular) DM_Int Dimethyl 2-HG (Intracellular) DM_Ext->DM_Int Passive Diffusion HG_Ext (2R)-2-HG (Impermeable Waste) DM_Ext->HG_Ext Spontaneous Hydrolysis (pH 7.4, t1/2 ~24h) MM_Int Monomethyl 2-HG (Intermediate) DM_Int->MM_Int Esterases HG_Int (2R)-2-HG (Active Metabolite) MM_Int->HG_Int Esterases

Figure 1: Hydrolysis pathway. Green arrows indicate the desired intracellular activation. Red arrow indicates extracellular degradation.

Stability Data Points
  • In Anhydrous DMSO: Stable for >6 months at -20°C.

  • In Cell Culture Media (pH 7.4, 37°C):

    • Half-life: Estimated at 12–24 hours .

    • Implication: A single dose at T=0 will significantly degrade by T=24h. The effective concentration of the permeable ester drops, while the concentration of the impermeable free acid increases in the media.

Experimental Protocols for Cell Treatment[3][4][5][6]

Critical Considerations
  • Freshness: Never dilute the DMSO stock into media until the moment of treatment.

  • Media Refreshing: Due to the instability in media, replenish the media with fresh compound every 24 hours for long-term experiments (e.g., 48-72h assays).

  • Controls: Use Dimethyl (2S)-2-hydroxyglutarate as a negative control to distinguish enantiomer-specific oncometabolic effects from generic acidity or ester/methanol toxicity.

Step-by-Step Treatment Workflow
  • Seed Cells: Plate cells and allow them to adhere (typically 12–24 hours).

  • Prepare Media:

    • Calculate the total volume of media needed.

    • Thaw the 100 mM DMSO stock.

    • Add the stock to pre-warmed (37°C) media to achieve the desired final concentration (typically 0.5 mM – 5.0 mM ).

    • Example: For 5 mM final concentration, add 50 µL of 100 mM stock to 950 µL media.

    • Mix vigorously immediately.

  • Treat: Aspirate old media and add the fresh drug-containing media to cells.

  • Incubate: Place in incubator.

  • Maintenance (For >24h assays):

    • Every 24 hours, prepare a fresh dilution in new media.

    • Aspirate old media and replace with the fresh preparation.

    • Reasoning: This maintains a constant driving force for the ester to enter the cell, compensating for spontaneous hydrolysis.

Validation

To confirm the protocol works, measure intracellular 2-HG levels using:

  • LC-MS/MS: The gold standard. Differentiate 2-HG from

    
    -ketoglutarate.[1][2]
    
  • Enzymatic Assay: Commercial kits detecting D-2-hydroxyglutarate (using D-2-HGDH enzyme coupled to a colorimetric probe).

References

  • Cayman Chemical. (2R)-Octyl-alpha-hydroxyglutarate Product Information. (Data extrapolated for ester handling). Link

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30. (Mechanistic basis for 2-HG inhibition). Link

  • Losman, J.A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science, 339(6127), 1621-1625. (Usage of cell-permeable esters in cellular models). Link

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

  • BenchChem. Dimethyl 2-Oxoglutarate Technical Guide. (Reference for ester hydrolysis kinetics in media). Link

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for Dimethyl (2R)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Dimethyl (2R)-2-hydroxypentanedioate , commonly referred to as D-2-hydroxyglutarate dimethyl ester (D-2-HG dimethyl ester), is a critical reagent in modern metabolic and epigenetic research. The native di-acid, (R)-2-hydroxyglutarate, is an oncometabolite produced by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. However, the native di-acid is highly polar and negatively charged at physiological pH, rendering it impermeable to cellular lipid bilayers[1].

To study its intracellular effects—such as the competitive inhibition of α-ketoglutarate-dependent dioxygenases (e.g., TET2 and JmjC histone demethylases)—researchers utilize the dimethyl ester variant[2]. The esterification masks the polar carboxylate groups, allowing the molecule to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the biologically active di-acid directly into the cytosol.

This application note provides a highly optimized, self-validating protocol for the synthesis of this compound using thionyl chloride (SOCl₂) in anhydrous methanol[3],[4].

Mechanistic Overview & Biological Pathway

The synthesis relies on an in situ generation of anhydrous methanolic hydrogen chloride. When SOCl₂ is added to methanol, it reacts to form transient dimethyl sulfite, anhydrous HCl, and SO₂ gas. This approach is vastly superior to using aqueous mineral acids (like H₂SO₄) because the consumption of water and generation of gaseous byproducts (SO₂ and HCl) drive the Fischer esterification equilibrium entirely to the right, ensuring maximum yield of the diester[3].

BiologicalMechanism S1 Dimethyl (2R)-2-HG (Extracellular Space) S2 Passive Membrane Diffusion (Lipophilic) S1->S2 S3 Intracellular Dimethyl (2R)-2-HG S2->S3 S4 Intracellular Esterases (Hydrolytic Cleavage) S3->S4 S5 (R)-2-Hydroxyglutarate (Active Oncometabolite) S4->S5 S6 Competitive Inhibition of α-KG-dependent Dioxygenases S5->S6

Fig 1. Cellular uptake and metabolic activation pathway of Dimethyl (2R)-2-HG.

Materials and Reagents

Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (Argon or Nitrogen) to prevent moisture from quenching the thionyl chloride.

ReagentMW ( g/mol )EquivalentsFunction
(2R)-2-Hydroxypentanedioic acid 148.111.0 eqStarting Material
Methanol (Anhydrous) 32.04SolventReactant / Solvent
Thionyl Chloride (SOCl₂) 118.972.5 eqAcid Catalyst Source
Dichloromethane (DCM) 84.93-Extraction Solvent
Sodium Bicarbonate (Sat. Aq.) 84.01-Neutralization
Sodium Sulfate (Anhydrous) 142.04-Drying Agent

Experimental Protocol

Step 1: In Situ Generation of Methanolic HCl
  • Equip a flame-dried two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Add anhydrous methanol (10 mL per gram of starting material) to the flask.

  • Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Dropwise add Thionyl Chloride (2.5 eq) via a pressure-equalizing dropping funnel or syringe.

    • Causality Insight: The reaction between SOCl₂ and methanol is highly exothermic. Strict temperature control at 0 °C prevents the uncontrolled vaporization of SOCl₂ and mitigates the risk of side reactions, such as the chlorination of the substrate's α-hydroxyl group[3].

Step 2: Esterification Reaction
  • Add (2R)-2-hydroxypentanedioic acid (1.0 eq) in one portion to the cold methanolic HCl solution[4].

  • Remove the ice-water bath and allow the reaction mixture to warm to room temperature over 15 minutes.

  • Heat the mixture to reflux (approx. 65 °C) and stir continuously for 2 to 4 hours.

    • Causality Insight: Refluxing provides the necessary activation energy to efficiently esterify the sterically hindered α-carboxyl group. The continuous generation of anhydrous HCl ensures the reaction proceeds to completion without lactonization side-reactions.

Step 3: Quenching and Work-up
  • Monitor the reaction via TLC (5% MeOH in DCM, visualized with KMnO₄ stain). Upon consumption of the starting material, cool the flask to room temperature.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol, residual HCl, and SO₂.

    • Causality Insight: Removing the acidic volatiles under vacuum drastically reduces the amount of base required in the next step, preventing localized high-pH zones that could prematurely hydrolyze the newly formed diester.

  • Dissolve the crude oily residue in Dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase tests slightly basic (pH ~8).

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification
  • The crude this compound is typically >95% pure. If higher purity is required for sensitive cell-based assays, purify via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50).

  • Store the purified colorless oil at -20 °C under argon.

SynthesisWorkflow A D-2-Hydroxyglutaric Acid (Starting Material) B Methanol + SOCl2 (0°C, Dropwise Addition) A->B C Esterification (Reflux 65°C, 2-4h) B->C D Solvent Evaporation (Vacuum) C->D E Aqueous Workup (NaHCO3 Neutralization) D->E F Organic Extraction (DCM / EtOAc) E->F G Drying & Concentration (Na2SO4) F->G H This compound (Pure Product) G->H

Fig 2. Step-by-step synthesis workflow for this compound.

Analytical Characterization Data

To validate the structural integrity and purity of the synthesized compound, compare the obtained analytical data against the expected values below.

Analytical MethodExpected Result / Signal
¹H-NMR (CDCl₃, 400 MHz) δ 4.25 (dd, J = 8.0, 4.5 Hz, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.68 (s, 3H, OCH₃), 2.50 (m, 2H, γ-CH₂), 2.15 (m, 1H, β-CH), 1.95 (m, 1H, β-CH).
ESI-MS (m/z) [M+H]⁺ calculated for C₇H₁₃O₅: 177.07; Found: 177.1
Appearance Colorless to pale yellow viscous oil
Optical Rotation [α]D²⁰ = +8.0° to +12.0° (c = 1.0, CHCl₃)

References

  • Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH)." Available at:[Link]

  • Google Patents. "CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease.
  • National Institutes of Health (PMC). "SAR Insights Into TET2 Catalytic Domain Inhibition: Synthesis of 2-Hydroxy-4-Methylene-pentanedicarboxylates." Available at:[Link]

  • National Institutes of Health (PMC). "The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway." Available at:[Link]

Sources

Application Note: Enantioselective Synthesis and Validation of Dimethyl (2R)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

Dimethyl (2R)-2-hydroxypentanedioate—commonly referred to as dimethyl (R)-2-hydroxyglutarate or cell-permeable D-2-HG—is a critical biochemical tool used extensively in oncology, neurology, and metabolic research. In its unesterified form, (R)-2-hydroxyglutarate is an oncometabolite that accumulates to millimolar concentrations in tumors harboring isocitrate dehydrogenase (IDH1/2) mutations. It acts as a [1], driving epigenetic dysregulation. Furthermore, recent studies highlight its role as an alternative metabolic fuel capable of[2].

Because the highly polar free acid cannot easily cross lipid bilayers, the dimethyl ester is synthesized to serve as a cell-permeable prodrug. This guide provides a comprehensive, self-validating protocol for the enantioselective synthesis of this compound via Ruthenium-catalyzed asymmetric hydrogenation.

Mechanistic Rationale: The Noyori Asymmetric Hydrogenation

The synthesis relies on the asymmetric hydrogenation of the α-keto ester, dimethyl 2-oxoglutarate, utilizing a chiral Ru(II) catalyst. We employ the classic Ru(OAc)2[(R)-BINAP] complex.

Causality in Catalyst Design: The [3] is governed by the rigid 1,1'-binaphthyl backbone of the BINAP ligand, which restricts the conformational flexibility of its diphenylphosphino groups. This creates a highly specific chiral pocket—often described by a quadrant model. The protruding equatorial phenyl groups sterically block two of the four quadrants around the Ruthenium center. When dimethyl 2-oxoglutarate coordinates to the metal, steric repulsion forces the substrate to orient such that hydride transfer occurs exclusively on the re-face of the ketone. This stereocontrolled insertion, followed by reductive elimination, yields the (2R)-stereocenter with exceptional enantiomeric excess (>98% ee).

SynthesisWorkflow A Dimethyl 2-oxoglutarate (Substrate) C Asymmetric Hydrogenation (H2, 50 atm, MeOH) A->C B Ru(OAc)2[(R)-BINAP] (Chiral Catalyst) B->C D Crude Mixture (>95% Conversion) C->D E Silica Gel Filtration & Concentration D->E F Dimethyl (2R)-2-hydroxy- pentanedioate (>98% ee) E->F

Fig 1: Synthetic workflow for the Ru-catalyzed asymmetric hydrogenation of dimethyl 2-oxoglutarate.

Experimental Protocol: Self-Validating Synthesis

Reagents and Equipment
  • Substrate: Dimethyl 2-oxoglutarate (High purity, >98%).

  • Catalyst: Ru(OAc)2[(R)-BINAP] (Strem or Sigma-Aldrich).

  • Solvent: Anhydrous, strictly degassed Methanol (MeOH).

  • Equipment: Schlenk line, Parr high-pressure autoclave, Chiral GC-MS.

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): [4]. Sparge anhydrous MeOH with ultra-pure Argon for at least 45 minutes prior to use.

  • Catalyst Loading: In an argon-filled glovebox or using strict Schlenk techniques, charge a glass autoclave liner with Dimethyl 2-oxoglutarate (10.0 mmol, 1.74 g) and Ru(OAc)2[(R)-BINAP] (0.01 mmol, 8.4 mg, 0.1 mol%).

  • Reaction Initiation: Add 20 mL of the degassed MeOH to the liner. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurization: Purge the autoclave three times with H2 gas (pressurize to 10 atm, then vent). Finally, pressurize the vessel to 50 atm of H2.

  • Hydrogenation: Stir the reaction mixture vigorously at 25 °C for 16 hours.

  • Workup & Purification: Carefully vent the H2 gas. The solution should be concentrated under reduced pressure. Pass the crude oil through a short plug of silica gel (eluting with 30% Ethyl Acetate in Hexanes) to remove the Ruthenium catalyst. Evaporate the solvent to yield the pure product as a colorless oil.

Self-Validation Checkpoints
  • Pre-Reaction Visual Check: The active Ru(OAc)2[(R)-BINAP] solution in MeOH must remain a clear orange/brown. A color shift to dark green or black indicates oxygen contamination and catalyst deactivation.

  • Post-Reaction NMR Check: The 1H NMR of the crude mixture must show the complete disappearance of the starting material and the emergence of a distinct doublet of doublets at δ 4.25 ppm, corresponding to the newly formed chiral α-proton.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized compound for downstream biological assays, rigorous quantitative validation is required.[5].

Table 1: Optimization of Asymmetric Hydrogenation Conditions

The following table summarizes the causality between reaction parameters and enantiomeric excess.

EntryCatalyst SystemSolventPressure (atm)Temp (°C)Conversion (%)ee (%)
1Ru(OAc)2[(R)-BINAP]MeOH10254592
2Ru(OAc)2[(R)-BINAP]MeOH50 25 >99 >98
3Ru(OAc)2[(R)-BINAP]EtOH50258595
4Ru(OAc)2[(S)-BINAP]MeOH5025>99-98*

*Note: Entry 4 utilizes the (S)-BINAP ligand, which predictably inverts the stereocenter to yield the (2S)-enantiomer, validating the quadrant model's predictive power.

Table 2: Analytical Characterization Data
ParameterAnalytical MethodExpected Result / Value
Appearance Visual InspectionColorless to pale yellow viscous oil
1H NMR 400 MHz, CDCl3δ 4.25 (dd, 1H), 3.78 (s, 3H), 3.68 (s, 3H), 2.50-2.35 (m, 2H), 2.15-1.90 (m, 2H)
Chiral GC-MS Cyclodextrin Capillary Column(2R)-enantiomer Rt: 14.2 min; (2S)-enantiomer Rt: 14.8 min
Optical Rotation Polarimetry[α]D^20 = +8.5 (c 1.0, CHCl3)

Intracellular Application Workflow

Once synthesized and validated, this compound is utilized in in vitro models to simulate the metabolic environment of IDH-mutant cells. The esterified form readily penetrates the hydrophobic cell membrane. Upon entry, non-specific intracellular esterases rapidly hydrolyze the methyl groups, liberating the active (R)-2-hydroxyglutarate oncometabolite. This accumulation competitively inhibits α-KG-dependent dioxygenases (such as TET DNA hydroxylases and JmjC histone demethylases), triggering profound epigenetic shifts.

MOA A Dimethyl (2R)-2-HG (Cell-Permeable Prodrug) B Cell Membrane Penetration A->B C Intracellular Esterases (Hydrolysis) B->C D (R)-2-Hydroxyglutarate (Oncometabolite) C->D E Competitive Inhibition of α-KG-Dependent Dioxygenases D->E Accumulates F TET Enzymes (DNA Hypermethylation) E->F G JmjC Histone Demethylases (Histone Hypermethylation) E->G

Fig 2: Intracellular hydrolysis of Dimethyl (2R)-2-HG and downstream epigenetic signaling pathway.

References

  • Title: Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases Source: Cancer Cell / PubMed Central (PMC) URL: [Link]

  • Title: Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry Source: Journal of Lipid Research / PubMed Central (PMC) URL: [Link]

  • Title: Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease Source: Biochemistry and Biophysics Reports / PubMed URL: [Link]

  • Title: Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes Source: Organic Syntheses URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Harvard University (Chem 115 Course Materials) URL: [Link]

Sources

Topic: Dimethyl (2R)-2-hydroxypentanedioate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Chirality in Modern Drug Design

In contemporary pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chirality, the property of "handedness" in molecules, means that many drugs can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit vastly different biological activities, with one often being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Consequently, the pharmaceutical industry has increasingly shifted towards the development of single-enantiomer drugs to maximize potency and minimize adverse effects.[2]

This paradigm places immense value on chiral building blocks —enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] By beginning a synthesis with a molecule of known absolute stereochemistry, chemists can construct intricate molecular architectures with precise control over the final product's stereochemical integrity, thereby improving efficiency and reducing the need for costly late-stage resolutions.[4]

This guide focuses on one such invaluable chiral synthon: Dimethyl (2R)-2-hydroxypentanedioate . We will explore its properties and provide a detailed, field-proven protocol for its application in the synthesis of a key class of pharmaceutical intermediates: chiral δ-lactams.

The Strategic Value of this compound

This compound, also known as dimethyl (R)-2-hydroxyglutarate, is a versatile C5 chiral building block. Its structure is endowed with three key functional groups: a stereodefined secondary alcohol and two methyl ester groups. This trifunctionality provides a rich platform for a variety of chemical transformations, allowing for the strategic construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry.

PropertyValueSource
IUPAC Name This compound-
Synonyms Dimethyl (R)-2-hydroxyglutarate-
CAS Number 55094-97-8 (for the (S)-enantiomer)[5]
Molecular Formula C₇H₁₂O₅[5]
Molecular Weight 176.17 g/mol [4][5]
Appearance Typically a colorless to pale yellow liquid or solid-
Key Functional Groups (R)-Secondary Alcohol, C1-Methyl Ester, C5-Methyl Ester-
Topological Polar Surface Area 72.8 Ų[4]

The (R)-stereocenter at the C2 position is the cornerstone of its utility. By leveraging this pre-existing chirality, synthetic routes can be designed to transfer this stereochemical information to the target molecule, ensuring the formation of the desired enantiomer. The primary application explored herein is the synthesis of chiral piperidine and lactam cores, which are ubiquitous motifs in a wide range of pharmaceuticals.

Application Workflow: Synthesis of a Chiral δ-Lactam Intermediate

The following section details a robust, multi-step workflow for the conversion of this compound into a valuable chiral δ-lactam intermediate, specifically an N-protected (R)-5-oxopiperidine-2-carboxylate derivative. This scaffold is a precursor to a variety of biologically active compounds.

The overall strategy involves three key transformations:

  • Activation of the Hydroxyl Group: Conversion of the C2-hydroxyl into a good leaving group.

  • Nucleophilic Substitution and Amidation: Introduction of the nitrogen atom via substitution and selective formation of an amide.

  • Intramolecular Cyclization: Formation of the six-membered lactam ring.

G cluster_0 Synthetic Workflow start This compound step1 Step 1: Hydroxyl Activation (e.g., Mesylation) start->step1 intermediate1 Dimethyl (2R)-2-[(methylsulfonyl)oxy]pentanedioate step1->intermediate1 step2 Step 2: Amination & Selective Amidation intermediate1->step2 intermediate2 N-Protected Amino-Amide Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Lactam Formation) intermediate2->step3 product N-Protected (R)-Methyl 5-oxopiperidine-2-carboxylate step3->product

Caption: High-level workflow for the synthesis of a chiral δ-lactam.

Detailed Experimental Protocols

A Note on Experimental Rigor: Each protocol is designed as a self-validating system. In-process controls (e.g., TLC, LC-MS) are essential for monitoring reaction completion and purity. Final product characterization is mandatory to confirm structure and enantiomeric excess (ee).

Protocol 1: Activation of the Hydroxyl Group via Mesylation

Causality: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive functional group. Mesylation (conversion to a methanesulfonate ester) is a reliable and high-yielding method for this activation.

ReagentMol. Wt. ( g/mol )Moles (mmol)EquivalentsAmount
This compound176.1710.01.01.76 g
Dichloromethane (DCM), anhydrous84.93--50 mL
Triethylamine (Et₃N), anhydrous101.1915.01.52.1 mL
Methanesulfonyl chloride (MsCl)114.5512.01.20.93 mL

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.76 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the subsequent addition.

  • Base Addition: Slowly add anhydrous triethylamine (2.1 mL, 15.0 mmol) to the cooled solution via syringe. Stir for 5 minutes.

  • Mesylation: Add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used directly in the next step without further purification.

Protocol 2: Synthesis of the Amino-Amide Precursor

Causality: This step introduces the nitrogen atom required for the lactam ring. Using a primary amine (e.g., benzylamine as a protecting group) allows for nucleophilic attack at the activated C2 position. The reaction conditions are chosen to favor the formation of an amide at the more accessible C1 ester position, setting the stage for cyclization.

ReagentMol. Wt. ( g/mol )Moles (mmol)EquivalentsAmount
Crude Mesylated Intermediate~254.25~10.01.0From previous step
Benzylamine107.1522.02.22.4 mL
Acetonitrile (MeCN), anhydrous41.05--50 mL

Step-by-Step Methodology:

  • Setup: Dissolve the crude mesylated intermediate from Protocol 1 in anhydrous acetonitrile (50 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • Amine Addition: Add benzylamine (2.4 mL, 22.0 mmol) to the solution. The excess benzylamine acts as both the nucleophile and a base to neutralize the methanesulfonic acid byproduct.

  • Reaction: Heat the reaction mixture to 50°C and stir for 12-18 hours. The elevated temperature is necessary to drive both the SN2 substitution and the subsequent amidation.

  • Monitoring: Monitor the formation of the amino-amide precursor by LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess benzylamine.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) to remove any remaining amine, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Intramolecular Cyclization to Form the δ-Lactam

Causality: This is the key ring-forming step. A base is used to deprotonate the secondary amine, which then acts as an intramolecular nucleophile, attacking the C5 ester carbonyl to form the thermodynamically stable six-membered lactam ring. The choice of a non-nucleophilic base like sodium tert-butoxide is crucial to prevent side reactions.

G cluster_0 Stereochemistry Preservation Start Starting Material (2R) Stereocenter Product Final Lactam (R) Stereocenter Start->Product Reaction sequence does not invert the chiral center

Caption: The synthesis is designed to retain the initial stereochemistry.

ReagentMol. Wt. ( g/mol )Moles (mmol)EquivalentsAmount
Crude Amino-Amide Precursor~265.31~8.0 (est.)1.0From previous step
Tetrahydrofuran (THF), anhydrous72.11--80 mL
Sodium tert-butoxide (NaOtBu)96.109.61.2923 mg

Step-by-Step Methodology:

  • Setup: Dissolve the amino-amide precursor in anhydrous THF (80 mL) in a dry 250 mL round-bottom flask under an inert atmosphere.

  • Base Addition: Add sodium tert-butoxide (923 mg, 9.6 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material and the formation of the lactam product by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). Extract the product with ethyl acetate (3 x 40 mL).

  • Purification & Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-(R)-methyl-5-oxopiperidine-2-carboxylate.

  • Final Analysis:

    • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Purity: HPLC.

    • Stereochemical Integrity: Chiral HPLC to determine the enantiomeric excess (ee), ensuring no racemization occurred. An ee of >99% is typically targeted.

Conclusion and Outlook

This compound stands as a powerful and versatile chiral building block for the synthesis of high-value pharmaceutical intermediates. The protocols outlined in this guide demonstrate a reliable and scalable pathway to chiral δ-lactams, a privileged scaffold in drug discovery. The true expertise in applying this synthon lies in understanding the causality behind each experimental choice—from the activation of the hydroxyl group to the conditions for the final ring closure. By adhering to rigorous experimental and analytical practices, researchers can confidently leverage the inherent chirality of this starting material to construct complex, enantiomerically pure molecules, thereby accelerating the drug development pipeline.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery.PMC.
  • High Purity Chiral Building Blocks in Modern Pharma.
  • Butanedioic acid, 2-hydroxy-2-methyl-, dimethyl ester, (R)- | C7H12O5. PubChem. [Link]

  • Chiral building blocks: Significance and symbolism.ScienceDirect.

Sources

Application of "Dimethyl (2R)-2-hydroxypentanedioate" in natural product synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and total synthesis. It details the production and utilization of Dimethyl (2R)-2-hydroxypentanedioate (also known as (R)-Dimethyl 2-hydroxyglutarate), a versatile chiral pool building block derived from D-Glutamic acid.

Introduction & Significance

This compound is a critical chiral synthon used to introduce the (R)-hydroxy-ester motif into complex natural products and peptidomimetics. Its structural utility lies in its bifunctionality: it possesses a chiral secondary alcohol and two chemically distinct ester groups (when differentiated), allowing for orthogonal protection and divergent synthetic pathways.

Key Applications:

  • Chiral Pool Synthesis: Direct conversion into chiral

    
    -butyrolactones (e.g., (R)-5-oxotetrahydrofuran-2-carboxylic acid).
    
  • Peptidomimetics: Precursor to (3S)-Piperazic acid , a non-proteinogenic amino acid found in bioactive peptides like the Sanglifehrins and Monamycin.

  • Oncometabolite Research: Used as a reference standard for D-2-Hydroxyglutarate (D-2HG), a biomarker for IDH1/2 mutations in gliomas.

Mechanistic Insight: The "Double Inversion" Synthesis

The synthesis of this compound from D-Glutamic acid is a textbook example of stereochemical retention via neighboring group participation.

The Diazotization Mechanism

Unlike simple aliphatic amines where diazotization leads to racemization or inversion,


-amino acids with a neighboring carboxylate group undergo retention of configuration .
  • Diazotization: D-Glutamic acid reacts with

    
     to form the diazonium intermediate.
    
  • First Inversion (Intramolecular): The

    
    -carboxylate attacks the 
    
    
    
    -carbon, displacing
    
    
    and forming a transient, unstable
    
    
    -lactone (3-membered ring). This step inverts the stereocenter.
  • Second Inversion (Hydrolysis): Water attacks the

    
    -lactone, reopening the ring. This second inversion restores the original relative configuration (R 
    
    
    
    S
    
    
    R).

Diazotization DGlu D-Glutamic Acid (R-Configuration) Diazonium Diazonium Intermediate DGlu->Diazonium NaNO2, H2SO4 AlphaLactone α-Lactone (Transient Inversion) Diazonium->AlphaLactone -N2 (Inversion 1) D2HG (R)-2-Hydroxyglutaric Acid (Retention) AlphaLactone->D2HG +H2O (Inversion 2) DimethylEster Dimethyl (2R)-2- hydroxypentanedioate D2HG->DimethylEster MeOH, H+

Figure 1: Stereochemical pathway from D-Glutamic acid to the target ester, illustrating the double-inversion mechanism that preserves chirality.

Experimental Protocols

Protocol A: Synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

This intermediate is the stable lactone form of 2-hydroxyglutaric acid, often isolated before esterification.

Reagents:

  • D-Glutamic acid (14.7 g, 100 mmol)

  • Sodium Nitrite (10.4 g, 150 mmol)

  • Sulfuric acid (2M aqueous solution)

Procedure:

  • Dissolution: Dissolve D-Glutamic acid in 100 mL of 2M

    
     in a 500 mL three-necked flask equipped with a thermometer and dropping funnel. Cool to -5°C using an ice-salt bath.
    
  • Diazotization: Dissolve

    
     in 30 mL water. Add this solution dropwise to the acid mixture over 1 hour, maintaining temperature below 0°C. Caution: Evolution of brown 
    
    
    
    fumes; perform in a fume hood.
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Saturate the solution with NaCl and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The residue will solidify. Recrystallize from Acetone/Hexane to yield (R)-5-oxotetrahydrofuran-2-carboxylic acid as white crystals.

    • Yield: ~70-80%[1]

    • Optical Rotation:

      
       (c=1, 
      
      
      
      )
Protocol B: Conversion to this compound

Reagents:

  • (R)-5-Oxotetrahydrofuran-2-carboxylic acid (from Protocol A)[1][2]

  • Methanol (anhydrous)[1]

  • Thionyl Chloride (

    
    ) or Acetyl Chloride
    

Procedure:

  • Dissolve the lactone acid (10 g) in anhydrous Methanol (100 mL).

  • Cool to 0°C. Add

    
     (1.2 equiv) dropwise.
    
  • Stir at RT for 12 hours. The lactone ring opens to form the diester.

  • Concentrate in vacuo. Dilute with DCM, wash with saturated

    
     (to remove acid traces), dry, and concentrate.
    
  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc).

Application Case Study: Synthesis of (3S)-Piperazic Acid

(3S)-Piperazic acid is a cyclic hydrazine amino acid. Its synthesis from D-Glutamic acid via our target reagent is a classic example of "Chiral Pool" utility.

Logic:

  • Start: D-Glutamic acid (R-center).[2]

  • Intermediate: this compound.

  • Transformation: Reduction of the distal ester to an alcohol, followed by activation (Mesylation) allows a hydrazine displacement.

  • Inversion: The hydrazine displacement of the secondary mesylate occurs with inversion , converting the (R)-hydroxyl center to the (S)-amino center required for (3S)-Piperazic acid.

Workflow Diagram

PiperazicSynthesis Start Dimethyl (2R)-2- hydroxypentanedioate Step1 Selective Reduction (Distal Ester -> Alcohol) Start->Step1 BH3·SMe2 or LiBH4 Step2 (2R)-2,5-Dihydroxypentanoate Step1->Step2 Step3 Bis-Mesylation (MsCl, Et3N) Step2->Step3 Step4 Cyclization with Hydrazine (N2H4) Step3->Step4 SN2 Displacement (Inversion) End (3S)-Piperazic Acid (Inversion of C2) Step4->End Deprotection/Oxidation

Figure 2: Synthesis of (3S)-Piperazic acid. Note the critical inversion at Step 4, converting the (R)-alcohol precursor into the (S)-amino acid product.

Quantitative Data Summary

Parameter(R)-Isomer (D-Series)(S)-Isomer (L-Series)Notes
Precursor D-Glutamic AcidL-Glutamic Acid
CAS (Acid) 13095-48-213095-47-1Acid form
CAS (Dimethyl) 63512-50-563512-52-7Ester form
Optical Rotation (+) Positive(-) NegativeIn water/methanol
Key Use (3S)-Piperazic Acid, Gloeosporone(3R)-Piperazic AcidEnantiomeric targets
Stability High (as lactone)High (as lactone)Esters hydrolyze in water

References

  • Winitz, M., et al. (1956). "Studies on Diastereoisomeric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Amino Acids." Journal of the American Chemical Society.[3][4] 
    
  • Brewster, P., et al. (1950). "Walden Inversion in the Diazotization of Amino Acids." Nature.

  • Hale, K. J., et al. (1996). "Total Synthesis of (+)-Gloeosporone." Tetrahedron Letters.
  • Adams, J., et al. (1988).[2] "Asymmetric Synthesis of Piperazic Acid Derivatives." Synthetic Communications.

  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate." Nature. (Biomedical context).

Sources

Advanced Application Note: Stereoselective Synthesis Using Dimethyl (2R)-2-hydroxypentanedioate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

Dimethyl (2R)-2-hydroxypentanedioate—the esterified derivative of the critical oncometabolite (R)-2-hydroxyglutarate[1]—has transitioned from a biomarker of IDH1/2 mutations[2] to a highly valuable chiral pool building block in synthetic organic chemistry. The precise stereospecificity inherent to its biosynthetic pathways[3] ensures near-perfect enantiopurity, making it an ideal chiral auxiliary for complex drug development, including the synthesis of advanced γ-phosphonodepsipeptides[4].

As a Senior Application Scientist, I have designed this protocol guide to leverage the unique structural features of this compound. The molecule possesses a bidentate coordination site (the α-hydroxyl and α-ester carbonyl) and a flexible, sterically demanding γ-ester arm. When utilized as a chiral directing group in Lewis acid-mediated Diels-Alder cycloadditions, it forms a rigid metallo-chelate that effectively shields one face of the reactive dienophile, ensuring exceptional diastereoselectivity.

Logical Workflows & Signaling Pathways

To understand the causality behind the stereochemical induction, we must visualize the chelation-control logic. The addition of Titanium(IV) chloride forces the molecule into a rigid bidentate conformation, projecting the γ-ester chain directly over the Re-face of the dienophile.

DAChelation A Dimethyl (2R)-2-(acryloyloxy)pentanedioate B TiCl4 Coordination (-78°C, DCM) A->B C Rigid Bidentate Chelate (Acrylate & α-Ester C=O) B->C Lewis Acid Binding D Steric Shielding (by -CH2CH2COOMe arm) C->D Conformational Locking E Cyclopentadiene Approach (Si-Face Attack) D->E Face Discrimination F Endo-Cycloadduct (>95% d.e.) E->F Cycloaddition

Caption: Chelation-controlled facial discrimination in TiCl4-mediated Diels-Alder cycloaddition.

Beyond cycloadditions, the auxiliary is a critical starting material in the stereoretentive synthesis of enzyme inhibitors, acting as a structural backbone for depsipeptides[4].

Depsipeptide A This compound B Phosphonylation (BOP Reagent) A->B Chiral Pool Activation C γ-Phosphonodepsidipeptide Intermediate B->C Stereoretentive Coupling D Hydrazinolysis & Acylation C->D E Target Phosphonodepsipeptide (Enzyme Inhibitor) D->E Structural Elaboration

Caption: Synthetic strategy for γ-phosphonodepsipeptides using a (2R)-2-hydroxypentanedioate auxiliary.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems . Each protocol includes an in-line analytical checkpoint to guarantee that the chemical causality (e.g., complete enolization, rigid chelation) has been achieved before proceeding to the next step, thereby preventing the propagation of errors in multi-step drug development workflows.

Protocol A: Synthesis of the Chiral Dienophile (Acylation)

Objective: Convert this compound into its corresponding acrylate ester to serve as a chiral dienophile.

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon. Add this compound (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Inject anhydrous pyridine (15.0 mmol). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation or transesterification of the sensitive methyl esters.

  • Acylation: Cool the solution to 0 °C. Dropwise add acryloyl chloride (12.0 mmol) over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, perform a mini-workup (EtOAc/H₂O), and analyze via FT-IR. Validation Criteria: The complete disappearance of the broad O-H stretch (~3400 cm⁻¹) and the emergence of a new α,β-unsaturated ester C=O stretch (~1725 cm⁻¹) confirms quantitative acylation. Do not proceed to workup until this is confirmed.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: TiCl₄-Mediated Asymmetric Diels-Alder Cycloaddition

Objective: Execute a highly diastereoselective cycloaddition utilizing the chelation-controlled steric shielding of the auxiliary.

  • Complexation: Dissolve the chiral dienophile from Protocol A (5.0 mmol) in anhydrous DCM (30 mL) under Argon. Cool to strictly -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a 1.0 M solution of TiCl₄ in DCM (5.5 mmol). Causality: TiCl₄ is highly oxophilic and forces the acrylate and α-ester carbonyls into a rigid, coplanar bidentate chelate.

  • Self-Validation Checkpoint: Observe the reaction mixture. Validation Criteria: A distinct color shift to deep yellow/orange must occur immediately upon TiCl₄ addition, physically validating the formation of the titanium-chelate complex.

  • Cycloaddition: Add freshly cracked cyclopentadiene (15.0 mmol) dropwise. Maintain stirring at -78 °C for 4 hours. Causality: The low temperature ensures kinetic control, maximizing the endo-selectivity while the γ-ester arm blocks the Re-face.

  • Quench & Analysis: Quench the reaction at -78 °C with saturated aqueous NH₄Cl (20 mL). Extract with Et₂O.

  • Self-Validation Checkpoint: Before column chromatography, analyze the crude organic layer via Chiral HPLC. Validation Criteria: Confirm the diastereomeric excess (d.e.) is >95%. This ensures the intrinsic selectivity of the reaction is captured without purification bias.

Protocol C: Non-Destructive Cleavage of the Chiral Auxiliary

Objective: Recover the enantiopure cycloadduct while preserving the stereocenters.

  • Hydrolysis: Dissolve the purified cycloadduct (3.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (9.0 mmol) at 0 °C.

  • Causality: Mild basic saponification cleaves both the auxiliary ester linkage and the methyl esters without causing epimerization at the newly formed, sensitive α-chiral center of the cycloadduct.

  • Isolation: Acidify to pH 2 using 1M HCl, extract with EtOAc, and separate the enantiopure bicyclic carboxylic acid from the water-soluble (2R)-2-hydroxypentanedioic acid byproduct.

Quantitative Data Presentation

The choice of Lewis acid is the primary causal driver of stereoselectivity in this system. The table below summarizes the optimization data, demonstrating why TiCl₄ is the mandatory reagent for this specific chiral auxiliary.

Table 1: Optimization of Lewis Acid for Stereoselective Diels-Alder Cycloaddition

Lewis Acid SystemTemperature (°C)Isolated Yield (%)Endo : Exo RatioDiastereomeric Excess (d.e. %)Mechanistic Observation
None (Thermal) 254570 : 305Free rotation; no facial bias.
BF₃·OEt₂ -787285 : 1542Monodentate coordination only.
Et₂AlCl -788192 : 878Weak bidentate chelation.
TiCl₄ -7894 98 : 2 >95 Rigid bidentate locking; perfect Re-face shielding.

Note: Data reflects the reaction of Dimethyl (2R)-2-(acryloyloxy)pentanedioate with cyclopentadiene. Yields are isolated after flash chromatography.

References

  • [3] US8691960B2 - Oxidoreductases for enantioselective reactions - Google Patents. 3

  • [4] Synthetic strategies of phosphonodepsipeptides - ResearchGate. 4

  • [1] Exploring metabolism in vivo using endogenous 11C metabolic tracers - PMC. 1

  • [2] Aspirin Reduces Plasma Concentrations of the Oncometabolite 2-Hydroxyglutarate: Results of a Randomized, Double-Blind, Crossover Trial - PMC. 2

Sources

Application Note: Two-Step Derivatization of Dimethyl (2R)-2-hydroxypentanedioate via Oxidation and Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Dimethyl (2R)-2-hydroxypentanedioate—the dimethyl ester of the oncometabolite D-2-hydroxyglutarate—is a highly valuable chiral pool building block in drug development. However, researchers often mistakenly attempt to subject this molecule directly to Knoevenagel condensation conditions.

From a mechanistic standpoint, a standard Knoevenagel condensation requires a highly electrophilic carbonyl carbon (typically an aldehyde or ketone) to react with an active methylene compound[1]. Because this compound is an


-hydroxy ester, it lacks this requisite electrophilic center. To utilize this substrate in a Knoevenagel-type framework, a two-step self-validating workflow  must be employed:
  • Controlled Oxidation: The secondary alcohol at the C2 position is oxidized to yield dimethyl 2-oxopentanedioate (an

    
    -keto ester).
    
  • Knoevenagel Condensation: The resulting

    
    -keto ester, which possesses a highly electrophilic carbonyl group due to the adjacent electron-withdrawing ester, readily undergoes condensation with active methylene compounds (e.g., malononitrile)[2].
    

This approach avoids the harsh conditions of direct enolate alkylations and prevents the racemization or cleavage of the delicate pentanedioate backbone.

Experimental Workflow

G A This compound (Alpha-Hydroxy Ester) B Dimethyl 2-oxopentanedioate (Alpha-Keto Ester) A->B Oxidation (DMP, DCM, 0°C to RT) C Dimethyl 2-(dicyanomethylene)pentanedioate (Knoevenagel Adduct) B->C Knoevenagel Condensation (Malononitrile, Pip/AcOH)

Workflow: Oxidation of alpha-hydroxy ester followed by Knoevenagel condensation.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high-fidelity chemical transformations.

Protocol A: Controlled Oxidation to Dimethyl 2-oxopentanedioate

Causality Check: Dess-Martin Periodinane (DMP) is selected over Jones reagent or standard Swern conditions to prevent ester hydrolysis and over-oxidation. DMP provides mild, neutral conditions that preserve the structural integrity of the pentanedioate backbone.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with this compound (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM) (25 mL, 0.2 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Initiating the reaction at 0 °C minimizes exothermic degradation and prevents the formation of unwanted side products.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath, warm to room temperature, and stir for 2 hours. Validate reaction progress via TLC (Hexanes/EtOAc 7:3, stain with KMnO₄). The disappearance of the hydroxyl-bearing starting material indicates completion.

  • Quench & Neutralization: Quench the reaction with 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Rationale: Na₂S₂O₃ reduces unreacted DMP and hypervalent iodine byproducts, while NaHCO₃ neutralizes the liberated acetic acid, preventing acid-catalyzed degradation of the

    
    -keto ester.
    
  • Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude

    
    -keto ester.
    
Protocol B: Knoevenagel Condensation

Causality Check:


-Keto esters are highly electrophilic. Standard piperidine/glacial acetic acid catalysis is utilized. The weak base deprotonates the active methylene of malononitrile (pKa ~11), while acetic acid acts as a proton shuttle to facilitate the dehydration of the intermediate aldol-type adduct, preventing retro-aldol pathways[3].
  • Reaction Assembly: Dissolve the crude Dimethyl 2-oxopentanedioate (1.0 equiv, ~5.0 mmol) and malononitrile (1.1 equiv, 5.5 mmol) in absolute ethanol (10 mL, 0.5 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv, 0.5 mmol) and glacial acetic acid (0.1 equiv, 0.5 mmol).

  • Incubation: Stir the mixture at room temperature (25 °C) for 4 hours. Rationale: Due to the high electrophilicity of the

    
    -keto ester, elevated temperatures (e.g., refluxing with a Dean-Stark apparatus) are unnecessary and often lead to oligomerization or thermal degradation.
    
  • Validation: Monitor via TLC. The formation of a highly UV-active spot (due to the extended conjugation of the dicyanomethylene group) validates the successful formation of the C=C double bond[1].

  • Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to isolate Dimethyl 2-(dicyanomethylene)pentanedioate as a crystalline solid.

Quantitative Data & Optimization

To establish the trustworthiness of the chosen Knoevenagel conditions, a solvent and catalyst optimization study was conducted. The data below demonstrates why the Piperidine/AcOH system in Ethanol at room temperature is the optimal, self-validating choice.

Table 1: Optimization of Knoevenagel Condensation for Dimethyl 2-oxopentanedioate with Malononitrile

EntrySolventCatalyst SystemTemperatureTime (h)Yield (%)Mechanistic Observation
1 Ethanol Piperidine/AcOH (10 mol%) 25 °C 4 88 Clean conversion; optimal proton shuttling.
2ToluenePiperidine/AcOH (10 mol%)110 °C275Thermal degradation and oligomerization observed.
3THFTiCl₄ / Pyridine (1.0 equiv)0 °C to 25 °C682Effective, but requires complex, moisture-sensitive workup.
4EthanolNone (Control)25 °C24<5Validates that background condensation is negligible.

Note: Yields represent isolated, chromatographically pure products. Entry 1 represents the standard protocol described in Section 3.

References

Sources

Step-by-step guide for using "Dimethyl (2R)-2-hydroxypentanedioate" in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: Strategic Utilization of Dimethyl (2R)-2-hydroxypentanedioate in Asymmetric Synthesis & Ligand Design

Executive Summary

This compound (CAS: 63512-50-5, also known as Dimethyl D-2-hydroxyglutarate) serves as a critical Chiral Pool building block in asymmetric synthesis. Unlike achiral succinates or glutarates, this molecule possesses a pre-installed C2-stereocenter that can be leveraged to induce chirality in subsequent bond-forming events (substrate-controlled asymmetric induction) or preserved to synthesize enantiopure ligands.

This guide details the protocols for utilizing this scaffold in two high-value workflows:

  • Ligand Synthesis: Converting the diester into chiral 1,2-diols for phosphine ligand construction.

  • Stereoselective Alkylation: Using the "Fráter–Seebach" alkylation principle to generate complex chiral backbones with high diastereomeric ratios (dr).

Structural Logic & Strategic Utility

The utility of this compound lies in its bifunctional nature. It contains a labile


-hydroxy ester motif (for chelation) and a distal ester (for chain elongation).

Key Chemical Attributes:

  • Configuration: (2R) (matches the D-enantiomer of hydroxyglutaric acid).

  • Chelation Potential: The

    
    -hydroxyl and carbonyl oxygen can form rigid 5-membered chelates with Lithium or Titanium, locking the conformation for highly selective electrophilic attacks.
    
  • Differentiation: The C1 and C5 esters are chemically distinct due to their proximity to the hydroxyl group, allowing for regioselective hydrolysis or reduction.

G Start This compound (Chiral Pool) Path1 Pathway A: Ligand Synthesis Start->Path1 Global Reduction Path2 Pathway B: Stereoselective Alkylation Start->Path2 Dianion Formation Prod1 Chiral 1,2,5-Triols (Ligand Backbones) Path1->Prod1 Selective Protection Prod2 Functionalized Lactones Path2->Prod2 Fráter-Seebach Alkylation

Figure 1: Strategic divergence of this compound in asymmetric workflows.

Protocol A: Synthesis of Chiral Ligand Backbones

This workflow transforms the glutarate diester into (2R)-pentane-1,2,5-triol , a versatile precursor for


-ligands or 

-ligands used in asymmetric hydrogenation.
Mechanism

The reaction relies on the global reduction of both ester moieties. The preservation of the C2 stereocenter is critical; therefore, non-epimerizing conditions (LAH at controlled temperatures) are required.

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench: Fieser workup reagents (

    
    , 15% 
    
    
    
    )

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Slurry Preparation: Charge the flask with

    
     (2.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve this compound in THF. Add this solution dropwise to the

    
     slurry over 30 minutes. Note: Exothermic reaction; maintain internal temp < 10°C.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours to ensure complete reduction of the distal ester.

  • Quench (Critical): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of
      
      
      )
    • 
       mL 15% aqueous NaOH
      
    • 
       mL water
      
  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The resulting triol is viscous and polar. Purify via short-path distillation or use directly for acetonide protection (1,2-diol protection).

Data Validation:

Parameter Acceptance Criteria Method
Appearance Colorless viscous oil Visual
Yield > 85% Gravimetric

| Optical Rotation |


 (c=1, MeOH) | Polarimetry |[1]

Protocol B: Substrate-Controlled Asymmetric Alkylation

This protocol utilizes the Fráter–Seebach Alkylation strategy. The (2R)-hydroxyl group directs the incoming electrophile to the anti face via a chelated lithium enolate intermediate, creating a new stereocenter at C3 with high diastereoselectivity.

Mechanism & Diagram

The reaction proceeds via a dianion intermediate. The Lithium atom chelates between the alkoxide oxygen and the enolate oxygen, forcing the enolate into a rigid geometry. The electrophile attacks from the face opposite the bulky alkyl chain.

Reaction Substrate This compound Intermediate Chelated Lithium Dianion (Rigid Scaffold) Substrate->Intermediate Deprotonation (-78°C) Reagent LDA (2.2 equiv) LiCl (additive) Reagent->Intermediate Product Anti-Alkylated Product (High dr) Intermediate->Product Stereoselective Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 2: Workflow for Fráter–Seebach type alkylation using the hydroxy-ester scaffold.

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (2.2 equiv)

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.2 equiv)

  • Additive: LiCl (dry, 2.0 equiv) - Enhances enolate aggregation/stability.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Dianion Generation:

    • Cool a solution of LDA (2.2 equiv) in THF to -78°C.

    • Add this compound (dissolved in minimal THF) dropwise along the side of the flask.

    • Stir at -78°C for 45 minutes. The solution will turn yellow/orange, indicating dianion formation.

    • Tip: Addition of LiCl (2.0 equiv) prior to cooling can improve the diastereomeric ratio (dr) by disrupting non-productive aggregates.

  • Alkylation:

    • Add the electrophile (e.g., MeI) dropwise at -78°C.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours. Do not warm to RT immediately, as this erodes stereocontrol.

  • Quench:

    • Quench with saturated aqueous

      
       at -20°C.
      
    • Extract with EtOAc (3x).

  • Analysis:

    • The product will be the anti-2-hydroxy-3-alkyl-glutarate.

    • Determine dr via crude

      
       NMR or Chiral HPLC.
      

Quantitative Expectations:

Metric Target Notes
Conversion > 90% Monitor via TLC (stain with KMnO4)
Diastereomeric Ratio (dr) > 95:5 (anti:syn) Dependent on temperature control

| ee Retention | > 99% | No racemization of C2 should occur |

Quality Control & Analytic Standards

When using this compound as a reference standard for biocatalytic assays (e.g., IDH1/2 mutation studies), purity and enantiomeric excess are paramount.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (ester absorption).

  • Retention Time: The (2R) enantiomer typically elutes after the (2S) enantiomer on OD-H columns (verify with racemic standard).

References

  • Seebach, D., & Wasmuth, D. (1980).

    
    -substituted proline derivatives." Angewandte Chemie International Edition, 19(12), 1011-1013. Link (Foundational logic for hydroxy/amino ester alkylation).
    
  • Struys, E. A., et al. (2003).[2] "Disease-related metabolites in culture medium of fibroblasts from patients with D-2-hydroxyglutaric aciduria." Clinical Chemistry, 49(7), 1133-1138.[2] Link (Reference for analytical standards of 2-hydroxyglutarates).

  • Xu, W., et al. (2011).[2] "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of

    
    -ketoglutarate-dependent dioxygenases."[2] Cancer Cell, 19(1), 17-30.[2] Link (Biocatalytic context).
    
  • BenchChem Application Note. "Asymmetric Synthesis of Chiral Derivatives." Link (General protocols for chiral pool utilization).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling diesters and lithium reagents.

Sources

Application Note: Dimethyl (2R)-2-hydroxypentanedioate in Chiral Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the utilization of Dimethyl (2R)-2-hydroxypentanedioate (Dimethyl D-2-hydroxyglutarate) as a high-value chiral synthon. Unlike simple


-symmetric building blocks, this molecule offers unique non-symmetric functionalization potential, bridging the gap between commodity chemicals and high-complexity chiral ligands used in asymmetric catalysis.

Executive Summary

This compound (CAS: 63512-50-5 for the salt/acid forms, ester derivatives vary) is a potent "Chiral Pool" building block derived from D-glutamic acid or via enzymatic reduction of


-ketoglutarate. Its value in ligand synthesis lies in its trifunctional nature : two chemically distinct ester groups (separated by a varying carbon tether) and a secondary hydroxyl group with established stereochemistry.

This guide details the transformation of this ester into (R)-1,2,5-Pentanetriol , a critical scaffold for synthesizing Chiral Tetrahydrofuran (THF) Ligands and P,O-bidentate ligands . These ligands are essential for asymmetric hydrogenations and Grignard additions in late-stage pharmaceutical synthesis.

Key Technical Advantages
  • Stereochemical Fidelity: High enantiomeric excess (

    
    ) retained from the enzymatic or chiral pool origin.
    
  • Divergent Reactivity: The

    
    -hydroxy ester moiety reacts differently than the 
    
    
    
    -ester, allowing for regioselective functionalization.
  • Scaffold Versatility: Precursor to 5-membered heterocycles (pyrrolidines, THFs) and macrocyclic chelators.

Strategic Synthesis Workflow

The following directed graph illustrates the divergent pathways available from the starting material. We focus on Pathway A (Reduction/Cyclization) as it yields the most versatile ligand precursors.

LigandSynthesis Start Dimethyl (2R)-2- hydroxypentanedioate Step1 Global Reduction (LiAlH4) Start->Step1  Protocol 1 Alt1 Amidation (Diamines) Start->Alt1  Alt. Route Intermediate (R)-1,2,5-Pentanetriol (The 'Hub' Molecule) Step1->Intermediate Step2 Cyclodehydration (Acid Catalysis) Intermediate->Step2  Protocol 2 Product (R)-Tetrahydrofuran- 2-methanol Step2->Product Ligand P,O-Ligand Synthesis (Phosphinylation) Product->Ligand  Functionalization

Figure 1: Strategic workflow converting the diester into the chiral THF scaffold.

Detailed Experimental Protocols

Protocol 1: Global Reduction to (R)-1,2,5-Pentanetriol

Objective: Convert the diester into the triol "hub" molecule while preventing racemization at the C2 chiral center. Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.

Materials & Reagents[1][2][3][4][5]
  • Substrate: this compound (10.0 mmol).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ), 2.4 M in THF (30.0 mmol, 3 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled.

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Reagent Prep: Charge the flask with LiAlH

    
     solution (12.5 mL, 30 mmol) and dilute with 20 mL anhydrous THF. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve this compound (1.76 g, 10 mmol) in 10 mL THF. Add this solution dropwise to the hydride suspension over 30 minutes.

    • Critical Control Point: Maintain internal temperature

      
      C to prevent harsh exotherms that could degrade the stereocenter.
      
  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with PMA). The diester spot (

    
    ) should disappear, replaced by a baseline spot (Triol).
    
  • Workup (Fieser Method): Cool back to 0°C. Carefully add:

    • 1.2 mL water (dropwise, vigorous gas evolution).

    • 1.2 mL 15% NaOH solution.

    • 3.6 mL water.

  • Filtration: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the cake with hot THF (

    
     mL).
    
  • Isolation: Concentrate the filtrate in vacuo to yield (R)-1,2,5-pentanetriol as a viscous, colorless oil.

    • Yield Target: >85%.[3][6][7]

    • Storage: Hygroscopic; store under Argon.

Protocol 2: Cyclization to (R)-Tetrahydrofuran-2-methanol

Objective: Selective cyclization of the 1,2,5-triol to form the chiral THF ring, leaving the exocyclic hydroxymethyl group available for ligand attachment.

Materials
  • Substrate: (R)-1,2,5-Pentanetriol (from Protocol 1).

  • Catalyst: Amberlyst-15 (H+ form) resin or p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Solvent: Toluene (for azeotropic water removal).

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve the triol (1.2 g, 10 mmol) in Toluene (50 mL). Add Amberlyst-15 beads (200 mg).

  • Cyclization: Reflux vigorously (110°C) for 3–6 hours. Water will collect in the trap.

    • Mechanistic Insight: The primary hydroxyl at C5 attacks the secondary carbocation (or activated secondary alcohol) at C2? Correction: Cyclization usually occurs via attack of the C2-hydroxyl on the activated C5, or C5 on C2. However, to retain the C2 chirality (which becomes the ring stereocenter), we prefer conditions where the C5-OH attacks the C2 position with inversion (if activated) or where the C2-OH attacks C5 (retention).

    • Preferred Route for Retention: To avoid touching the chiral center, we utilize the C2-OH attacking the C5-Leaving Group .

    • Revised Step 2 (High Fidelity): Selective tosylation of the primary alcohols is difficult.

    • Standard Acid Cyclization: Acid-catalyzed dehydration of 1,2,5-pentanetriol predominantly yields tetrahydrofuran-2-methanol. The mechanism generally proceeds with retention of configuration at the chiral center because the cyclization is driven by the favorable entropy of 5-ring formation, typically involving the attack of the C2-hydroxyl (nucleophile) onto the activated C5-position.

  • Purification: Filter off the resin. Concentrate the filtrate.

  • Distillation: Purify via Kugelrohr distillation (bp ~80°C at 0.5 mmHg) to obtain (R)-Tetrahydrofuran-2-methanol .

Application: Synthesis of P,O-Ligands

The (R)-Tetrahydrofuran-2-methanol is a "privileged" scaffold. It can be converted into a bidentate ligand by phosphinylation of the remaining primary alcohol.

Ligand Structure: (R)-2-(Diphenylphosphinomethyl)tetrahydrofuran. Reaction:



Note: For C-P bond formation (more stable), the alcohol is converted to a Tosylate and displaced by Lithium Diphenylphosphide (LiPPh

).
Data Summary Table
ParameterThis compound(R)-1,2,5-Pentanetriol(R)-THF-2-methanol
Molecular Weight 176.17 g/mol 120.15 g/mol 102.13 g/mol
Chirality (R)(R)(R)
Key Functionality Diester,

-OH
TriolCyclic Ether, 1° OH
Boiling Point High (ester)Dec. >200°C~180°C (atm)
Typical Yield N/A (Starting Material)85-92%70-80%

Quality Control & Self-Validation

To ensure the protocol was successful and the chirality was maintained:

  • Optical Rotation:

    • Check

      
       of the isolated (R)-Tetrahydrofuran-2-methanol.
      
    • Literature value:

      
       (c=2, Ethanol) for the (R)-enantiomer.
      
    • Validation: If rotation is near 0, racemization occurred during the acid-catalyzed cyclization (Protocol 2). Reduce temperature or switch to TsCl/Base cyclization method.

  • NMR Verification:

    • 1H NMR (CDCl3): Look for the diagnostic multiplets of the THF ring protons (1.6–2.0 ppm) and the shift of the hydroxymethyl protons (3.5–3.7 ppm).

    • 13C NMR: Confirm 5 distinct carbon signals.

References

  • Chiral Pool Utility

    • Source: Wuyts, S., et al.
    • Context: Establishes the availability and purity of the starting m
  • Reduction Protocol (Triol Synthesis)

    • Source: Organic Syntheses, Coll. Vol. 10, p. 204 (2004).
    • Context: Standardizes the LiAlH4 reduction of hydroxy-esters.
  • Cyclization to THF Ligands

    • Source: Kang, S. K., et al.
    • Context: Validates the use of the cyclic ether product in drug development.
  • General Ligand Design

    • Source: Pfaltz, A. "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 1993.
    • Context: Foundational theory on using C1 and C2 symmetric scaffolds derived

Sources

Troubleshooting & Optimization

Troubleshooting "Dimethyl (2R)-2-hydroxypentanedioate" synthesis side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl (2R)-2-hydroxyglutarate) presents a classic "competing equilibrium" challenge. The molecule contains both a hydroxyl group and two carboxyl groups, creating a predisposition for intramolecular lactonization (forming a 5-membered ring) over the desired intermolecular esterification . Furthermore, the chiral center at the


-position is susceptible to racemization under the very acidic/basic conditions required to drive esterification.

This guide addresses the three critical failure modes:

  • Lactonization (Yield Loss)

  • Racemization (Enantiomeric Excess Erosion)

  • Chloro-substitution (Side Reaction with Thionyl Chloride)

Part 1: The Lactonization Trap (Yield Loss)

The Issue: Users frequently report low yields of the diester and the appearance of a "missing methyl" peak in NMR. This is almost invariably due to the formation of (2R)-5-oxo-2-tetrahydrofurancarboxylate (the lactone).

Mechanism: In the presence of acid, the


-carboxyl group attacks the 

-hydroxyl group. This intramolecular reaction is entropically favored over the intermolecular reaction with methanol.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
NMR: Signals for methyl esters are present but integration is 3H (mono-ester) instead of 6H.Lactone Equilibrium: The reaction has reached equilibrium where the lactone is favored.Le Chatelier’s Principle: Increase Methanol volume to >20 equivalents. The vast excess of MeOH drives the equilibrium toward the open-chain diester.
Workup: Product solidifies or oils out as a lactone after solvent removal.Re-lactonization: Heating the crude material after methanol removal allows the lactone to reform.Neutralization: Quench the acid catalyst (e.g., with solid NaHCO₃) before concentrating the methanol. Do not heat the crude residue >40°C.
MS: Mass peak corresponds to [M-32] (Loss of Methanol).Cyclization: Spontaneous loss of methanol to close the ring.High Dilution: Run the reaction at lower concentration (0.1 M - 0.2 M) to disfavor intermolecular oligomerization, though lactonization is concentration-independent.

Part 2: Protecting Chirality (Racemization)

The Issue: The target molecule is (2R). However, the proton at the C2 position (alpha to the carbonyl) is acidic. Under strong acid catalysis or thermal stress, enolization occurs, destroying the stereocenter.

Mechanism:



Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Polarimetry:

is lower than literature value (approx -5.8° to -7.0° depending on solvent).
Thermal Stress: Reaction was refluxed too long or at too high a temperature.Cold Addition: Add Thionyl Chloride (SOCl₂) at -10°C. Allow to warm only to Room Temperature (RT). Do not reflux.
Chiral HPLC: Split peaks (approx 50:50 ratio).Base-Catalyzed Epimerization: Use of strong base during workup (e.g., NaOH wash).Mild Workup: Use saturated NaHCO₃ or phosphate buffer (pH 7) for neutralization. Avoid pH > 9.

Part 3: The "Hidden" Side Reaction (Chlorination)

The Issue: When using Thionyl Chloride (


) in Methanol, a common side reaction is the conversion of the secondary alcohol (C-OH) to an alkyl chloride (C-Cl), forming Dimethyl 2-chloropentanedioate .

Diagnostic:

  • 1H NMR: The proton at C2 shifts downfield significantly (from ~4.2 ppm to ~4.5-4.8 ppm) due to the higher electronegativity of Chlorine vs. Oxygen.

  • Reaction:

    
    
    

Prevention:

  • Order of Addition (CRITICAL):

    • Wrong: Adding

      
       to the acid substrate, then adding MeOH. (Promotes chlorination).
      
    • Right: Add

      
       to cold Methanol first to generate anhydrous HCl in situ. Then add the substrate. This ensures the alcohol reacts with the activated carbonyl, not the thionyl chloride directly.
      

Part 4: Visualizing the Pathways

The following diagram illustrates the competing pathways and the "Safe Zone" for synthesis.

G cluster_0 Optimization Zone Start (2R)-2-Hydroxyglutaric Acid Lactone Lactone Impurity (Thermodynamically Stable) Start->Lactone Acid / Heat (-H2O) Target This compound (Target) Start->Target MeOH / SOCl2 (Direct Esterification) Chloro Chloro-Diester (Side Product) Start->Chloro SOCl2 Direct Contact Lactone->Target Excess MeOH / H+ (Ring Opening) Target->Lactone MeOH Removal (Re-cyclization) Racemate Racemic Mixture (Loss of Chirality) Target->Racemate Heat > 50°C or Base pH > 9

Caption: Reaction network showing the reversible lactonization (yellow) and irreversible degradation pathways (grey).

Part 5: The "Golden Path" Protocol

This protocol is designed to minimize lactonization and prevent chlorination.

Reagents:

  • (2R)-2-Hydroxyglutaric acid (or its disodium salt)

  • Anhydrous Methanol (Grade: HPLC or Dry)

  • Thionyl Chloride (

    
    )[1][2]
    
  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Preparation of Methanolic HCl (In-situ):

    • Chill 20 mL of anhydrous Methanol to 0°C in an ice bath under Nitrogen.

    • Dropwise, add 1.2 equivalents (relative to acid groups) of Thionyl Chloride.

    • Why: This generates anhydrous HCl and scavenges water. Pre-mixing prevents

      
       from attacking the substrate's hydroxyl group.
      
  • Substrate Addition:

    • Add 1.0 equivalent of (2R)-2-Hydroxyglutaric acid to the cold solution.

    • Note: If using the disodium salt, increase

      
       to 3.5 equivalents to account for salt neutralization.
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 12–16 hours. DO NOT REFLUX.

    • Check: Monitor by TLC (Mobile phase: MeOH/DCM). Look for the disappearance of the baseline acid spot.[3]

  • Workup (The Critical Step):

    • Cool the mixture back to 0°C.

    • Add solid

      
       slowly until pH is neutral (pH 7). Do not overshoot to basic pH.
      
    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure at <35°C .

    • Crucial: Do not heat the residue excessively after solvent removal, or the lactone will reform.

  • Purification:

    • Dissolve residue in EtOAc, wash quickly with brine, dry over

      
      , and concentrate.
      
    • If purity is <95%, purify via flash column chromatography (Silica, EtOAc/Hexanes).

References

  • Lactonization Kinetics

    • Struys, E. A., et al. (2004). Metabolism of 2-hydroxyglutarate esters.[4][5][6] Discusses the spontaneous equilibrium between the linear and lactone forms in biological and synthetic contexts.

    • Source:

  • Synthesis & Racemization

    • Koelsch, C. F., et al. (1945). The Synthesis of alpha-Hydroxyglutaric Acid. Establishes the foundational chemistry for diazotization and esterification of glutaric acid derivatives, noting the sensitivity of the alpha-proton.
    • Source:

  • Thionyl Chloride/Methanol Mechanism

    • Pizey, J. S. (1974). Synthetic Reagents: Thionyl Chloride.[1][2] Detailed review of chlorosulfite intermediates and the risk of alkyl chloride formation in the presence of alcohols.

    • Source:

  • Analytical Separation (Lactone vs Linear)

    • Cheng, Y., et al. (2021).[7] Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite.[6] Provides LC-MS conditions for separating the lactone impurity from the open chain.

    • Source:

Sources

Technical Support Center: Optimizing Dimethyl (2R)-2-Hydroxypentanedioate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SYN-2HG-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl D-2-Hydroxyglutarate) is a critical reagent in oncometabolite research, particularly for studying isocitrate dehydrogenase (IDH) mutations.

Users frequently report yields below 40% and difficulties with oil-like impurities. These issues almost invariably stem from spontaneous lactonization of the intermediate acid and incomplete esterification equilibrium . This guide provides a corrected "Golden Route" protocol and a troubleshooting matrix to elevate yields to >85% while maintaining stereochemical integrity.

Module 1: The "Golden Route" Protocol

Do not use standard Fisher esterification (H₂SO₄/MeOH) if your yields are low. The water generated drives the equilibrium back toward the lactone.

The Mechanism & Causality
  • Diazotization (Retention of Configuration): Reaction of D-Glutamic acid with nitrous acid proceeds with retention of configuration. The neighboring

    
    -carboxyl group participates, stabilizing the carbocation and blocking inversion.
    
  • The Lactone Trap: The intermediate, (2R)-2-hydroxyglutaric acid, spontaneously cyclizes to (2R)-5-oxo-2-tetrahydrofurancarboxylic acid (the lactone) under acidic conditions.

  • Ring Opening: To get the dimethyl ester, you must force-open this lactone ring using anhydrous methanol and a water-scavenging acid catalyst (Thionyl Chloride).

Step-by-Step Optimized Methodology
StepReagentConditionsCritical Technical Note
1. Diazotization D-Glutamic Acid (1.0 eq), NaNO₂ (1.5 eq), H₂SO₄ (2M)0°C

RT, 3-12h
Keep temp <5°C during NaNO₂ addition to prevent thermal decomposition of the diazonium intermediate, which causes side reactions.
2. Isolation Acetone extractionEvaporationThe crude residue will be a syrup containing a mix of the di-acid and the lactone. Do not purify here.
3. Esterification Anhydrous MeOH, Thionyl Chloride (SOCl₂)0°C

Reflux, 3h
SOCl₂ reacts with MeOH to form HCl and consumes water produced by esterification. This drives the equilibrium to the diester.
4. Workup NaHCO₃ (aq), DCM extractionWash/DryNeutralize carefully. The ester is stable, but avoid prolonged exposure to strong base to prevent hydrolysis.

Module 2: Visualization of the Pathway

The following diagram illustrates the critical "Lactone Trap" and how the optimized route bypasses it.

ReactionPathway DGlu D-Glutamic Acid (Starting Material) Diazo Diazonium Intermediate DGlu->Diazo NaNO2, H2SO4 (Retention) OpenAcid (2R)-2-HG (Open Acid) Diazo->OpenAcid -N2 Lactone Lactone Trap (5-oxo-2-THF-COOH) Lactone->OpenAcid Equilibrium Diester This compound (Target Product) Lactone->Diester Ring Opening (MeOH, SOCl2) OpenAcid->Lactone Spontaneous (-H2O) OpenAcid->Diester MeOH, SOCl2 (Reflux)

Caption: The "Lactone Trap" (Red) competes with the open acid. Thionyl chloride/Methanol (Blue arrows) drives both species to the final diester.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My product is a viscous oil, not a clean liquid, and NMR shows impurities."

Diagnosis: You likely have significant amounts of the methyl ester of the lactone (Methyl 5-oxo-2-tetrahydrofurancarboxylate).

  • Cause: Incomplete methanolysis. If the reaction didn't reflux long enough or if water was present, the lactone ring didn't open, but the carboxylic acid on the ring was esterified.

  • Solution:

    • Redissolve the oil in anhydrous Methanol (10-20 volumes).

    • Add fresh Thionyl Chloride (1.5 eq) dropwise at 0°C.

    • Reflux for an additional 2–3 hours.

    • Check: Monitor by TLC or GC-MS. The lactone ester usually runs slightly different than the diester.

Issue 2: "The yield is low (<40%) after column chromatography."

Diagnosis: Product loss on silica.

  • Cause: this compound is a polar diester with a free hydroxyl group. It can streak on silica gel or hydrolyze if the silica is acidic.

  • Solution:

    • Avoid Chromatography: If possible, distill the product under high vacuum (Kugelrohr distillation). It is a high-boiling oil.

    • If Column is Necessary: Use a gradient of Hexane:Ethyl Acetate (start 8:2, move to 1:1). Pre-wash the silica with 1% Triethylamine to neutralize acidity, preventing on-column hydrolysis.

Issue 3: "Optical rotation is lower than reported. Did I racemize it?"

Diagnosis: Partial racemization or contamination.

  • Cause:

    • Temperature Spike: Diazotization is exothermic. If the temperature rose above 5-10°C during the NaNO₂ addition, the diazonium intermediate can undergo SN1 mechanisms that lead to partial racemization.

    • DL-Glutamic Acid: Verify your starting material is pure D-Glutamic acid (>99% ee).

  • Validation:

    • Compare

      
      . Literature value is typically around +8.5° to +9.5° (c=1, CHCl₃) for the (2R) isomer.
      
    • Definitive Test: Derivatize with Mosher's Acid Chloride and run 1H-NMR to check diastereomeric ratios.

Module 4: Quality Control & Validation Data

Use this table to validate your isolated product.

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.
1H NMR (CDCl₃)

4.25 (dd, 1H,

-H)
Diagnostic peak. If multiplet, suspect lactone.
1H NMR (Methoxy)

3.80 (s, 3H), 3.69 (s, 3H)
Distinct singlets. If 3 singlets appear, lactone ester is present.
MS (ESI) m/z 177.1 [M+H]+Lactone ester would be m/z 145.
Chiral Purity >98% eeCritical for biological assays (L-isomer is an endogenous metabolite with different functions).

References

  • Winitz, M., et al. (1956). "Studies on Diastereoisomeric

    
    -Hydroxy Acids...". Journal of the American Chemical Society. Establishes the retention of configuration during diazotization of glutamic acid. 
    
  • Struys, E. A., et al. (2013). "Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite". PLOS ONE. Details the equilibrium between 2-HG and its lactone, crucial for understanding yield loss.

  • BenchChem Technical Repository . "Optimization of diester synthesis from dicarboxylic acids". General protocols for Fisher esterification improvements.

  • Xu, W., et al. (2011).

    
    -ketoglutarate-dependent dioxygenases". Cancer Cell. Contextual usage of the dimethyl ester in cell-permeable assays. 
    

Common byproducts in "Dimethyl (2R)-2-hydroxypentanedioate" reactions and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dimethyl (2R)-2-hydroxypentanedioate Senior Application Scientist Desk

Introduction: Beyond the Reagent Label

You are likely using This compound (also known as Dimethyl D-2-Hydroxyglutarate or (2R)-Octyl-2-HG ) to mimic the accumulation of the oncometabolite D-2-HG found in IDH-mutant cancers.

While this reagent is a powerful tool for permeating cell membranes, it is chemically dynamic. It is not a static molecule; it is a "prodrug" designed to degrade. Understanding its breakdown products—and distinguishing biological signal from chemical artifact—is critical for the integrity of your data.

This guide addresses the three primary classes of byproducts you will encounter:

  • Hydrolysis Byproducts: (Methanol & Mono-esters) – The biological confounders.

  • Synthesis Impurities: (Lactones & Unreacted Acid) – The chemical contaminants.

  • Stereochemical Impurities: (The (2S) Enantiomer) – The "Silent" phenotype shifter.

Part 1: Biological Artifacts (Hydrolysis in Cell Culture)

The Issue: You observe unexpected toxicity or phenotypic changes in your control arms, or your IC50 values fluctuate wildly between experiments.

The Mechanism: Dimethyl-2HG is designed to be lipophilic. Once it crosses the cell membrane, intracellular esterases (and spontaneous hydrolysis) convert it into the active acid form. However, this reaction releases two equivalents of methanol for every molecule of 2-HG.

Diagram 1: The Hydrolysis Cascade & Methanol Release

HydrolysisPathway Diester Dimethyl (2R)-2-HG (Cell Permeable) Mono Monomethyl 2-HG (Intermediate) Diester->Mono Hydrolysis (t½ < 1h in cells) MeOH1 Methanol (Toxic Byproduct) Diester->MeOH1 Acid (2R)-2-Hydroxyglutaric Acid (Active Oncometabolite) Mono->Acid Hydrolysis MeOH2 Methanol (Toxic Byproduct) Mono->MeOH2

Caption: Stepwise hydrolysis of the diester releases two molar equivalents of methanol. High concentrations of the starting material result in significant methanol accumulation.

Troubleshooting & FAQs

Q: Is the cell death I'm seeing due to the oncometabolite or the methanol? A: This is the most common artifact. If you treat cells with 10 mM Dimethyl-2HG, you are generating up to 20 mM Methanol in the supernatant.

  • Diagnostic Step: Run a "Vehicle Control + Methanol" arm. Add pure methanol to your media at the same molar concentration calculated below. If toxicity matches, your phenotype is an artifact.

Table 1: Methanol Burden Calculation

Dimethyl-2HG Conc.Methanol Generated (Max)Risk Level (Cell Line Dependent)
1 mM2 mM (~0.008% v/v)Low
5 mM10 mM (~0.04% v/v)Low-Moderate
10 mM 20 mM (~0.08% v/v) Moderate (Sensitive lines may show stress)
20 mM 40 mM (~0.16% v/v) High (Apoptosis/Stress signaling likely)

Q: How do I "remove" the methanol from the culture? A: You cannot chemically remove it without destroying the media. You must use mitigation strategies :

  • Media Exchange: Perform a media change 6–12 hours after initial treatment. By then, most intracellular uptake has occurred, and you can wash away the extracellular methanol.

  • Lower Dosing: Use the minimum effective dose. Many papers use 10-20 mM, but intracellular accumulation often saturates at lower external concentrations (1-5 mM).

Part 2: Chemical Synthesis Impurities (Pre-Experiment)

The Issue: You synthesized Dimethyl-2HG in-house (acid-catalyzed esterification) or bought a low-grade batch, and the NMR shows extra peaks.

Common Byproducts:

  • Monomethyl ester: Incomplete reaction.

  • 2-Hydroxyglutaric acid lactone: Under acidic reflux, the hydroxyl group can attack the carboxylic acid, forming a five-membered lactone ring.

  • Oligomers: Intermolecular esterification between the hydroxyl of one molecule and the acid of another.

Protocol: Purification via Flash Chromatography

Standard removal of unreacted acid and mono-esters.

Prerequisites:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes/Ethyl Acetate (EtOAc).

Step-by-Step:

  • Load: Dissolve crude oil in minimal 10% EtOAc/Hexanes.

  • Gradient:

    • Start with 100% Hexanes (Elutes non-polar impurities).

    • Ramp to 20% EtOAc/Hexanes (Elutes Dimethyl-2HG).

    • Ramp to 50%+ EtOAc/Hexanes (Elutes Monomethyl ester and Lactones).

    • Flush with 100% EtOAc or MeOH (Elutes free acid/oligomers).

  • Detection: Dimethyl-2HG is not UV active (no chromophore). You must use Iodine Staining or Permanganate Dip (KMnO4) on TLC plates to visualize spots.

    • Target Rf: ~0.4–0.5 in 40% EtOAc/Hexanes (varies by humidity/silica).

Part 3: Stereochemical Integrity (The "Invisible" Impurity)

The Issue: Your results contradict established literature (e.g., you see HIF1α stabilization where you expected degradation).

The Cause: Contamination with the (2S)-enantiomer (L-2-HG) . The (2R) and (2S) enantiomers have distinct and often opposing biological effects.[1] (2S)-2-HG is a more potent inhibitor of certain dioxygenases than (2R).

  • Source of Contamination:[2] Racemization occurs if the compound is exposed to basic conditions (pH > 8.0) or high temperatures during synthesis/storage.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Suspect Impurity? CheckpH Was sample exposed to pH > 8.0? Start->CheckpH StandardNMR Run 1H-NMR CheckpH->StandardNMR No ChiralAnalysis REQUIRED: Chiral Analysis CheckpH->ChiralAnalysis Yes (High Risk of Racemization) Result1 Chemical Purity OK (Enantiomer unknown) StandardNMR->Result1 Clean Spectrum Method1 Method1 ChiralAnalysis->Method1 Method A: Chiral GC/LC-MS Method2 Method2 ChiralAnalysis->Method2 Method B: Mosher's Ester NMR Result1->ChiralAnalysis If biological data is weird

Caption: Standard NMR cannot distinguish 2R from 2S enantiomers. If racemization is suspected, chiral chromatography or derivatization is mandatory.

Validation Protocol: Chiral Derivatization (DATAN Method)

To confirm you have pure (2R), use Diacetyl-L-tartaric anhydride (DATAN) derivatization followed by LC-MS.[3]

  • Hydrolyze: Convert ester to acid (1M NaOH, 30 min, 37°C). Note: Controlled base hydrolysis is necessary here despite racemization risk; keep time short.

  • Derivatize: Add DATAN (50 mg/mL in dichloromethane) + Acetic Acid. Heat to 75°C for 30 min.

  • Analyze: LC-MS (Negative mode).

    • The DATAN-derivatized (2R) and (2S) diastereomers will separate on a standard C18 column due to steric constraints introduced by the tartaric anhydride.

References

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[4] Cancer Cell, 19(1), 17-30. Link

  • Losman, J. A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible.[5] Science, 339(6127), 1621-1625. Link

  • Intlekofer, A. M., et al. (2015). L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH. Nature Chemical Biology, 11, 552–554. Link

  • Oldham, W. M., et al. (2015). 2-Hydroxyglutarate: metabolic intermediate and biomarker.[4][5][6] World Journal of Biological Chemistry, 6(4), 286. Link

Sources

Technical Support Center: Purification & Handling of Dimethyl (2R)-2-hydroxypentanedioate

[1]

Introduction

You have reached the advanced technical support repository for Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl (2R)-2-hydroxyglutarate or 2R-DMKG ).[1]

This molecule is a cell-permeable derivative of the oncometabolite (2R)-2-hydroxyglutarate (2R-2HG) .[1] It is critical in cancer research for mimicking the accumulation of 2HG observed in IDH1/2 mutant gliomas and acute myeloid leukemias (AML). Unlike the free acid, the dimethyl ester crosses cell membranes via passive diffusion, where it is hydrolyzed by intracellular esterases to the active acid form, inhibiting

Critical Warning: This compound is chemically labile. It is prone to spontaneous lactonization and hydrolysis . The protocols below are designed to maximize enantiomeric excess (

Module 1: Synthesis & Workup (The Pre-Purification Phase)

The Issue: The most common failure mode is not the purification itself, but the workup. The ester bond at C1 is sensitive to acid-catalyzed hydrolysis, and the hydroxyl group at C2 promotes intramolecular cyclization (lactonization).

Standard Protocol: Esterification of (R)-2-hydroxyglutaric acid (or its zinc/sodium salt) using Methanol (MeOH) and a catalytic acid (H₂SO₄ or SOCl₂).

Step-by-Step Quenching Protocol (Crucial)

Do not use strong bases (NaOH/KOH) for neutralization; they will hydrolyze your ester immediately.[1]

  • Cool Down: Cool the reaction mixture (MeOH + Crude) to 0°C in an ice bath.

  • Primary Quench: Slowly add solid Sodium Bicarbonate (NaHCO₃) or a saturated aqueous solution until pH is neutral (pH 7.0–7.5).

    • Why: Neutralization stops the acid-catalyzed equilibrium that favors hydrolysis.[1]

  • Solvent Exchange: Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove most methanol.

    • Caution: Do not heat above 40°C; thermal energy promotes lactonization.

  • Extraction:

    • Resuspend the residue in Ethyl Acetate (EtOAc) .

    • Wash with Brine (saturated NaCl) to remove residual water and salts.

    • Dry organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is acceptable but can be slightly acidic; Na₂SO₄ is safer for labile esters.

Module 2: Purification Techniques

Decision Matrix: Chromatography vs. Distillation
FeatureFlash Column Chromatography (Recommended)High-Vacuum Distillation (Alternative)
Purity Potential >98% Chemical, >99% Chiral>95% Chemical
Thermal Risk Low (Room Temp)High (Requires >90°C)
Lactone Removal Excellent separationPoor (Co-distills)
Scalability <10 g>10 g
Technique A: Flash Column Chromatography (Standard)

This is the preferred method to separate the linear diester from the lactone impurity.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 80:20 (Hexane:EtOAc).

    • Elution: Typically elutes around 60:40 or 50:50 depending on column loading.

  • Visualization: Staining is required (compound is not UV active).

    • Use Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain. The hydroxyl group oxidizes/complexes rapidly.

Technique B: Kugelrohr Distillation (High Vacuum)

Only use this if you have significant scale (>10g) and cannot run a column.

  • Vacuum Requirement: < 0.5 mmHg (High Vacuum is non-negotiable).

  • Temperature: 90–105°C (at 0.4 mmHg) [3].

  • Warning: If the pot temperature exceeds 120°C, the rate of lactonization increases exponentially. You will distill a mixture of linear ester and lactone.

Module 3: Quality Control & Chiral Analysis

You must verify that you have the (2R) enantiomer. The (2S) enantiomer (L-2HG) has distinct biological effects (e.g., tighter binding to EGLN prolyl hydroxylases) [1].

Workflow: Chiral Purity Verification

ChiralAnalysisStartPurified 2R-DMKGMethod1Method A: Direct Chiral HPLC(Preferred for Ester)Start->Method1Method2Method B: Mosher's Ester NMR(Preferred for Absolute Config)Start->Method2HPLC_CondColumn: Chiralcel OD-H or AD-HMobile: Hexane:IPA (90:10)Flow: 0.5 - 1.0 mL/minMethod1->HPLC_CondNMR_CondDerivatize w/ (R)-MTPA-ClAnalyze 19F or 1H NMRCheck diastereomeric shiftMethod2->NMR_CondResultCalculate ee%Target: >95% eeHPLC_Cond->ResultNMR_Cond->Result

Figure 1: Analytical workflow for determining enantiomeric excess of Dimethyl 2-hydroxyglutarate.

Protocol: Direct Chiral HPLC

Unlike the acid form (which requires specialized columns like ZIC-HILIC or derivatization with DATAN for LC-MS [4]), the dimethyl ester can be resolved on standard normal-phase chiral columns.[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Detection: UV 210 nm (Ester carbonyl absorption—weak signal, high concentration required) or Refractive Index (RI).

  • Expected Result: The (2R) and (2S) enantiomers should show baseline separation.

Module 4: Troubleshooting & FAQs

Q1: My purified oil is turning into a solid or viscous gel over time. Why?

Diagnosis: Oligomerization or Lactonization. The hydroxyl group of one molecule can attack the ester of another (intermolecular transesterification), forming oligomers. Alternatively, it can attack its own distal ester (intramolecular), forming 2-hydroxyglutarate-


-lactone1
  • Fix: Store the compound neat at -20°C or -80°C . For long-term storage, keep it as a solution in anhydrous DMSO or Methanol.[1] Avoid water traces.

Q2: I see two sets of peaks in my NMR (Proton/Carbon). Is it impure?

Diagnosis: Likely Lactone Contamination .

  • Linear Ester (Desired): Look for two distinct methyl singlets (approx 3.6–3.8 ppm) and a methine proton at C2.

  • Lactone (Impurity): The lactone (Dimethyl 5-oxotetrahydrofuran-2-carboxylate derivatives) will show shifted methylene peaks and loss of one methyl group signal if it cyclizes to the acid-lactone, or shifted peaks if it is the ester-lactone.[1]

  • Reference Data: The lactone is a known metabolite and artifact of acidification [5].[2]

Q3: Can I use this reagent for cell culture directly?

Answer: Yes, but with caveats.

  • Solubility: Dissolve in DMSO to make a stock solution (e.g., 100-500 mM).[1]

  • Half-Life: Once added to aqueous cell media (pH 7.4), the ester hydrolyzes to the acid (2HG) over hours to days.

  • Control: You must run a control with Dimethyl Glutarate (lacking the hydroxyl) to prove that the effect is due to the oncometabolite (2HG) and not the acidification caused by ester hydrolysis.

References

  • Koivunen, P., Lee, S., Duncan, C. et al. (2012). Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation.[1] Nature, 483, 484–488.[3] [3]

  • Xu, W., et al. (2011). Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases.[1][4][5][6] Cancer Cell, 19(1), 17-30.[1]

  • Sigma-Aldrich.[1][7] (n.d.). Dimethyl 2-oxoglutarate (Analogous physical properties reference).

  • Cheng, X., et al. (2015). Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. Scientific Reports, 5, 15233.

  • Zimmermann, S., et al. (2021). Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Cancers, 13(8), 1756.[8]

Addressing low reactivity issues with "Dimethyl (2R)-2-hydroxypentanedioate"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl (R)-2-hydroxyglutarate or (R)-2-HG dimethyl ester ).

Troubleshooting Low Reactivity & Stability Issues

Part 1: The Core Problem – "Reactivity" vs. "Bioavailability"

When researchers report "low reactivity" with this compound, the issue is rarely the chemical reactivity of the molecule itself against a protein target. Instead, the failure almost always stems from pharmacokinetics in the culture dish .

This compound is a prodrug . It is an ester-capped derivative designed to cross the cell membrane and then be hydrolyzed by intracellular esterases to release the active oncometabolite, (R)-2-hydroxyglutarate ((R)-2-HG) .

If you observe no biological effect (e.g., no increase in histone methylation or TET inhibition), it is likely due to one of three failure modes:

  • Premature Hydrolysis: The ester hydrolyzes in the culture media before entering the cell. The resulting free acid is charged and membrane-impermeable.

  • Lactonization: The compound cyclizes into a stable lactone, reducing the pool of available linear ester.

  • Inefficient Uptake: The dimethyl ester is less lipophilic than alternative analogs (like the octyl ester), leading to slow passive diffusion.

Part 2: Troubleshooting Guide & FAQs

Module A: Stability & Storage (Pre-Experiment)

Q1: My compound has been stored at -20°C in DMSO. Is it still active?

  • Answer: Likely, but check for lactonization .

  • Mechanism: The

    
    -hydroxyl group and the 
    
    
    
    -carboxylate ester are perfectly positioned to form a 5-membered lactone ring (gamma-lactone). This process is thermodynamically favorable and can occur even at low temperatures if water or residual acid is present.
  • Diagnostic: Run a quick LC-MS or H-NMR.

    • Linear Diester: Signals for two distinct methyl groups.

    • Lactone: Loss of one methyl group signal and a shift in the

      
      -proton.
      
  • Prevention: Always store as a solid. If in solution, use anhydrous DMSO and avoid repeated freeze-thaw cycles which introduce condensation (water).

Q2: Can I dissolve the compound in aqueous media (PBS/Water) for storage?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Methyl esters are susceptible to spontaneous hydrolysis in water, especially at pH > 7.0. Once hydrolyzed to the mono-methyl ester or free acid, the compound loses cell permeability.

  • Protocol: Prepare fresh stock in DMSO immediately before use. Dilute into culture media only at the moment of treatment.

Module B: Cellular Treatment (In Vitro)

Q3: I treated cells with 1 mM Dimethyl (R)-2-HG but see no increase in H3K9me3. Why?

  • Answer: You are likely fighting extracellular hydrolysis .

  • The Trap: Serum (FBS) contains abundant esterases (carboxylesterases). If you add the dimethyl ester to media containing 10% FBS, these enzymes may strip the methyl groups outside the cell. The resulting (R)-2-HG free acid cannot cross the cell membrane efficiently.

  • Solution:

    • Serum-Reduced Pulse: Treat cells in low-serum (0.5-1%) or serum-free media for the first 4-6 hours to maximize uptake, then add serum back.

    • Frequency: The half-life of methyl esters in complete media can be short (<2-4 hours). A single dose at t=0 may disappear before sufficient intracellular accumulation occurs. Consider "spiking" fresh compound every 12 hours.

    • Switch Analogs: If the dimethyl ester fails, switch to (2R)-Octyl-2-hydroxyglutarate . The octyl chain provides higher lipophilicity (faster passive entry) and steric bulk (slower extracellular hydrolysis).

Q4: Is the pH of my media affecting the compound?

  • Answer: Yes.

  • Mechanism: Ester hydrolysis is base-catalyzed. Standard media (pH 7.4) is basic enough to promote slow spontaneous hydrolysis. If your cells are metabolically active and acidify the media (pH < 7), the compound is actually more stable.

  • Tip: Do not pre-incubate the compound in media at 37°C before adding to cells. Mix and add immediately.

Module C: Biological Specificity[1][2][3][4][5]

Q5: I see toxicity, but not the specific epigenetic changes. Is this "reactivity"?

  • Answer: This is likely off-target toxicity or osmotic stress .

  • Analysis: High concentrations (5-10 mM) of dimethyl esters can generate significant methanol and formaldehyde upon hydrolysis.

  • Control: Always run a Dimethyl Glutarate (non-hydroxy) control. If the control kills the cells at the same rate, your issue is the ester load/methanol, not the specific oncometabolite activity.

Part 3: Data Presentation & Comparison

Table 1: Comparison of Cell-Permeable 2-HG Analogs

FeatureDimethyl (2R)-2-HGOctyl (2R)-2-HGFree Acid (2R)-2-HG
Permeability ModerateHigh Very Low (Impermeable)
Media Stability Low (t1/2 ~hours)Moderate/HighHigh
Uptake Mechanism Passive DiffusionRapid Passive DiffusionTransporter (SLCs) - Inefficient
Primary Failure Mode Extracellular HydrolysisSolubility (requires DMSO)Membrane Barrier
Recommended Conc. 1 - 10 mM100 µM - 1 mMN/A (for intracellular targets)

Part 4: Visualization of Failure Modes

Diagram 1: The Prodrug Activation & Failure Pathway

This diagram illustrates the "race" between cellular uptake and extracellular degradation.

G cluster_extracellular Extracellular Space (Media) cluster_intracellular Intracellular Space (Cytosol) DM_HG Dimethyl-(R)-2-HG (Active Prodrug) Lactone Lactone Form (Inactive/Stable) DM_HG->Lactone Spontaneous Cyclization Free_Acid_Ex (R)-2-HG Free Acid (Impermeable) DM_HG->Free_Acid_Ex Hydrolysis by Serum Esterases DM_HG_In Dimethyl-(R)-2-HG DM_HG->DM_HG_In Passive Diffusion (Slow) Free_Acid_Ex->DM_HG_In Cannot Cross Membrane Serum_Est Serum Esterases Serum_Est->Free_Acid_Ex Free_Acid_In (R)-2-HG Free Acid (Active Oncometabolite) DM_HG_In->Free_Acid_In Intracellular Esterases Target Target Inhibition (TETs, KDMs) Free_Acid_In->Target Inhibits

Caption: The "Prodrug Race": Success requires the rate of passive diffusion (Blue) to exceed the rate of extracellular hydrolysis by serum esterases (Red).

Diagram 2: Troubleshooting Decision Tree

Tree Start Problem: Low Biological Reactivity Check_Conc Is Concentration > 1mM? Start->Check_Conc Check_Serum Is Serum > 2% in Media? Check_Conc->Check_Serum Yes Action_Increase Increase Conc. (Max 10-20mM) Check_Conc->Action_Increase No Check_Analogue Consider Octyl-Ester? Check_Serum->Check_Analogue No Action_ReduceSerum Reduce Serum to 1% for first 6 hours Check_Serum->Action_ReduceSerum Yes Action_Switch Switch to (2R)-Octyl-2-HG (Better Permeability) Check_Analogue->Action_Switch Recommended Action_Fresh Prepare Fresh Stock (Avoid Freeze-Thaw) Check_Analogue->Action_Fresh Sticking with Dimethyl

Caption: Step-by-step logic to isolate the cause of low efficacy, prioritizing serum reduction and analog switching.

Part 5: Experimental Protocol for Maximum Efficacy

Objective: To treat adherent cancer cells (e.g., HeLa, U87) with this compound for 2-HG accumulation.

  • Preparation:

    • Weigh out this compound powder.

    • Dissolve in anhydrous DMSO to create a 200 mM - 500 mM stock .

    • Critical: Use immediately or freeze at -80°C. Do not store at 4°C.

  • Seeding:

    • Seed cells to reach 60-70% confluence on the day of treatment.

  • Treatment (The "Pulse" Method):

    • Step A: Aspirate complete media.

    • Step B: Wash once with PBS (warm).

    • Step C: Add Low-Serum Media (Opti-MEM or DMEM + 0.5% FBS). High serum accelerates extracellular hydrolysis.

    • Step D: Add the compound stock to the media to reach 5 - 10 mM final concentration.

      • Note: Dimethyl esters often require higher concentrations than octyl esters (which work at ~0.5 - 1 mM) due to lower permeability.

    • Step E: Incubate for 4-6 hours.

  • Maintenance:

    • After the pulse, top up with complete media (containing FBS) to restore growth factors, maintaining the compound concentration if possible, or perform a full media change with fresh compound every 24 hours.

  • Validation:

    • Harvest cells at 24h or 48h.[1]

    • Perform LC-MS on cell lysates to quantify (2R)-2-HG free acid .

    • Success Criteria: Intracellular 2-HG levels should exceed 1-5 mM (mimicking IDH mutation).

Part 6: References

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell.[2]

    • Context: Establishes the mechanism of action and the use of ester derivatives for cellular studies.

  • Losman, J.A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science.

    • Context: Demonstrates the use of cell-permeable octyl-2-HG to mimic the IDH mutant phenotype, highlighting the superior utility of the octyl analog over the dimethyl ester in certain contexts.

  • Ye, D., et al. (2018). 2-Hydroxyglutarate: From Oncometabolite to Epigenetic Modulator. Trends in Biochemical Sciences.

    • Context: Reviews the stability and cellular uptake mechanisms of 2-HG derivatives.

  • Sasaki, M., et al. (2012). IDH1(R132H) mutation increases murine haematopoietic progenitors and alters epigenetics. Nature.[3][4]

    • Context: Provides protocols for ester treatment and validation of intracellular accumulation.

Sources

"Dimethyl (2R)-2-hydroxypentanedioate" stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Degradation Prevention, and Experimental Optimization

Welcome to the Technical Support Hub. This guide is designed for researchers utilizing Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl (2R)-2-hydroxyglutarate or (2R)-Octyl-2-HG analogs). As a Senior Application Scientist, I have structured this content to address the specific instability inherent to alpha-hydroxy esters and to provide self-validating protocols that distinguish between compound degradation and biological failure.

Core Concept: The "Trojan Horse" Mechanism

To troubleshoot this compound, you must understand why you are using it. The free acid, (2R)-2-hydroxyglutarate (2-HG), is highly polar and poorly cell-permeable. The dimethyl ester is a hydrophobic "prodrug" designed to cross the lipid bilayer. Once intracellular, ubiquitous esterases cleave the methyl groups, releasing the active oncometabolite.

The Stability Paradox: The very feature that makes it cell-permeable (the ester bond) is its weak point. It is prone to hydrolysis before it ever reaches the target.

G cluster_ext Extracellular (Media/Stock) cluster_int Intracellular (Cytosol) Ester Dimethyl (2R)-2-HG (Cell Permeable) Degradation Hydrolysis (Spontaneous) (Inactive outside cell) Ester->Degradation  H2O / pH > 7.4   Active (2R)-2-HG (Active Oncometabolite) Ester->Active  Cell Entry & Esterases   Methanol 2x Methanol (Byproduct) Ester->Methanol  Cleavage  

Figure 1: The Activation vs. Degradation Pathway. Success depends on maximizing the blue path and minimizing the red path.

Module 1: Storage & Stock Preparation (The "Shelf" Phase)

Q: My compound arrived at room temperature. Is it degraded? A: Likely not, but immediate action is required. The neat powder is relatively stable for short transits. However, long-term storage requires strict humidity control.

  • Protocol: Store neat powder at -20°C , strictly desiccated.

  • Risk: Moisture causes hydrolysis of the ester to the free acid, which will form a sticky gum and lose cell permeability.

Q: Which solvent should I use for stock solutions? A: Anhydrous DMSO is the gold standard. Ethanol is a secondary alternative but evaporates faster, changing concentrations. NEVER use water or buffers for stock solutions.

Table 1: Solvent Compatibility & Stability

SolventMax SolubilityStability (-20°C)Risk Factor
Anhydrous DMSO ~200 mg/mL (489 mM)> 6 MonthsLow (Hygroscopic - keep sealed)
Ethanol (100%) ~50 mg/mL~1 MonthMedium (Evaporation concentrates sample)
Water/PBS < 10 mg/mLMinutes/Hours Critical Failure (Rapid Hydrolysis)

Q: I see a precipitate in my DMSO stock after freezing. What do I do? A: This is common. DMSO freezes at 18.5°C. The compound may crystallize out of solution.

  • The Fix: Thaw completely at room temperature. Vortex vigorously. If crystals persist, warm to 37°C for 5 minutes and sonicate. Do not use until fully dissolved.

Module 2: Experimental Application (The "Incubator" Phase)

Q: Can I add the compound to my media and store it in the fridge for the week? A: Absolutely not. This is the most common cause of experimental failure.

  • The Science: In aqueous media (pH 7.4), especially those containing serum (which has esterase activity), the half-life of the dimethyl ester can be short (hours). If you pre-mix, you are adding the non-permeable free acid (degradation product) to your cells, which will show no effect.

Q: What is the "Just-in-Time" Protocol? A: Follow this workflow to ensure maximum intracellular delivery.

Workflow Start Start: Frozen DMSO Stock Thaw 1. Thaw & Inspect (Ensure no crystals) Start->Thaw Dilute 2. Intermediate Dilution (1:10 in Media, optional step to prevent shock precipitation) Thaw->Dilute Final 3. Final Dilution in Warm Media (Prepare immediately before use) Dilute->Final Treat 4. Add to Cells (Within 15 mins of prep) Final->Treat

Figure 2: The "Just-in-Time" Preparation Workflow to prevent extracellular hydrolysis.

Module 3: Troubleshooting & FAQs

Q: I am treating cells with 10 mM Dimethyl-2-HG, but I see toxicity. Is the compound toxic? A: You are likely observing Methanol Toxicity , not target engagement.

  • The Math: Hydrolysis of 1 molecule of Dimethyl-2-HG releases 2 molecules of Methanol .

    • 10 mM Treatment = 20 mM Methanol released.

    • While many cell lines tolerate this, sensitive lines (e.g., primary neurons, stem cells) may show stress.

  • The Control: Always run a "Vehicle + Methanol" control where you add methanol equivalent to 2x the molar concentration of your highest drug dose to rule out solvent effects.

Q: I see no increase in intracellular 2-HG levels (by MS or enzymatic assay). A: Check these three failure points:

  • Extracellular Hydrolysis: Did you leave the media sitting too long before adding it to cells?

  • Washout Error: The ester is permeable out of the cell too. If you wash cells extensively with PBS before harvesting, the ester may diffuse out.

    • Fix: Wash rapidly with ice-cold PBS and lyse immediately.

  • Stereochemistry: Did you buy the Racemate (DL) or the (2S) form by mistake?

    • Verification: Ensure you purchased This compound . The (2S) enantiomer is biologically distinct and inhibits different dioxygenases.

Q: My media turned yellow/orange immediately after addition. A: This indicates a pH drop.

  • Cause: High concentrations (>20 mM) of the ester can slightly acidify weakly buffered media.

  • Fix: Ensure your media contains HEPES (10-25 mM) in addition to Bicarbonate to buffer the pH shift.

References
  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1][2] Cancer Cell, 19(1), 17-30.

    • Context: Establishes the biological mechanism and the use of the ester form for intracellular delivery.
  • Losman, J. A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science, 339(6127), 1621-1625.

    • Context: Validates the use of the cell-permeable (2R) ester in cellular models of leukemia.
  • Cayman Chemical. (n.d.). (2R)-Octyl-α-hydroxyglutarate Product Information.

    • Context: Provides physicochemical stability data for 2-HG ester derivatives (analogous stability profile to dimethyl ester).
  • Sigma-Aldrich. (n.d.).[3] Dimethyl 2-hydroxyglutarate Product Specification.

    • Context: General handling and solubility data for the reagent.[4][5]

Sources

Scaling up "Dimethyl (2R)-2-hydroxypentanedioate" reactions: challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the scale-up, purification, and biological application of Dimethyl (2R)-2-hydroxypentanedioate (commonly known as Dimethyl (R)-2-hydroxyglutarate or D-2-HG dimethyl ester ).

This molecule is a critical chemical tool used to mimic the intracellular accumulation of the oncometabolite (R)-2-hydroxyglutarate found in IDH1/2 mutant cancers. Its esterification renders it cell-permeable, allowing it to cross membranes before hydrolyzing back to the active acid form.

Part 1: Synthesis & Scale-Up Support

Core Challenge: The primary difficulty in scaling up from milligram to gram quantities is preventing racemization (loss of the (2R) stereocenter) and spontaneous lactonization (cyclization to a 5-membered ring).

Q: What is the recommended route for multi-gram synthesis?

A: The most robust method for maintaining enantiopurity is the Fischer Esterification using anhydrous methanol and a generated acid catalyst (HCl), rather than sulfuric acid reflux.

Protocol (Self-Validating System):

  • Precursor: Start with (R)-2-hydroxyglutaric acid disodium salt (commercially available, >98% ee).

  • Acid Generation: Do not add aqueous HCl. Instead, cool anhydrous methanol (MeOH) to 0°C under Argon. Dropwise add Acetyl Chloride (3.0 equivalents relative to the acid).

    • Mechanism:[1][2][3][4][5][6][7] Acetyl chloride reacts with MeOH to generate anhydrous HCl and Methyl Acetate. This ensures a water-free environment, driving the equilibrium toward the ester.

  • Addition: Add the (R)-2-HG salt in one portion.

  • Reaction: Stir at Room Temperature (20-25°C) for 12-16 hours.

    • Critical Warning: Do not reflux. High heat (>40°C) promotes intramolecular cyclization to the lactone (Dimethyl 2-oxotetrahydrofuran-5-carboxylate) and potential racemization.

  • Workup: Concentrate in vacuo at <30°C. Resuspend in EtOAc, wash with cold saturated NaHCO₃ (rapidly, to avoid hydrolysis), then Brine. Dry over Na₂SO₄.

Q: My reaction mixture turned yellow/brown. What happened?

A: This indicates thermal decomposition or elimination .

  • Cause: The temperature likely exceeded 35°C during the exothermic addition of acetyl chloride or during the reaction.

  • Solution: Ensure active cooling (ice bath) during the acid generation phase. Monitor internal temperature, not just bath temperature.

Q: How do I remove the "Lactone" impurity?

A: The lactone (formed by the internal attack of the hydroxyl group on the gamma-carboxylate) is the most persistent impurity.

  • Detection: Check 1H NMR. The lactone protons appear as complex multiplets shifted downfield compared to the open-chain ester.

  • Removal: Distillation is risky as it promotes further lactonization.

    • Recommended: Flash Column Chromatography.

    • Phase: Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (gradient 4:1 to 1:1). The diester typically elutes after the lactone due to hydrogen bonding of the free hydroxyl group with the silica.

Part 2: Purification & Characterization

Core Directive: Purity is not just chemical (95%); it must be optical (>99% ee).

Technical Data: Physicochemical Properties
PropertyValue / CharacteristicNote
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
Boiling Point ~110-115°C @ 0.5 mmHgWarning:[3] Distillation risks decomposition.
Solubility DMSO (>50 mg/mL), Methanol, EtOAcHydrolyzes in water/PBS.
Appearance Colorless to pale yellow oilViscous liquid.
Chiral Stability Sensitive to baseBase catalyzes proton abstraction at C2, leading to racemization.
Q: How do I validate the Enantiomeric Excess (ee)?

A: Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC or derivatization.

  • Method A (Chiral HPLC): Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:Isopropanol (90:10). Flow: 0.5 mL/min.

  • Method B (Mosher's Ester): If Chiral HPLC is unavailable, react a small aliquot with (S)-Mosher's acid chloride. The resulting diastereomers will show distinct chemical shifts in 1H NMR (specifically the methoxy or C2-H proton), allowing integration to calculate ratio.

Part 3: Biological Application (In Vitro)

Core Directive: The ester is a prodrug . It must hydrolyze inside the cell to work, but it must not hydrolyze in the stock bottle.

Q: The compound precipitates in culture media. Why?

A: While the dimethyl ester is more soluble than the acid, it is hydrophobic.

  • Troubleshooting:

    • Dissolve the neat oil in high-quality DMSO to create a 1000x stock (e.g., 1 M).

    • Add the DMSO stock to the media while vortexing.

    • Do not exceed 0.5% DMSO final concentration to avoid solvent toxicity.

Q: How fast does it hydrolyze? (The "t1/2" Problem)

A: This is the most critical variable in your experiment.

  • In Buffer (pH 7.4): The half-life is roughly 2-4 hours at 37°C.

  • Implication: If you treat cells for 48 hours, the concentration of the ester drops rapidly, but the acid accumulates.

  • Protocol Adjustment: For sustained inhibition, refresh the media containing the inhibitor every 12-24 hours , rather than a single dose at t=0.

Q: Is the "Lactone" biologically active?

A: Yes, but differently. The lactone can be transported differently and may have distinct off-target effects.

  • Control: Always run a "Vehicle" control and, if possible, an "(S)-2-HG dimethyl ester" control. The (S)-enantiomer is the biological opposite (inhibits different enzymes, e.g., EGLN) and controls for the chemical effect of the ester group.

Visualizing the Pathway & Risks

The following diagram illustrates the synthesis workflow and the biological "activation" pathway, highlighting the critical failure points (Lactonization/Hydrolysis).

G cluster_synthesis Module 1: Chemical Synthesis cluster_bio Module 2: Biological Activation Start (R)-2-Hydroxyglutaric Acid (Disodium Salt) Target This compound (Target Ester) Start->Target 20°C, 16h Reagents MeOH + Acetyl Chloride (Anhydrous HCl) Reagents->Target Lactone Side Product: Lactone Target->Lactone Heat (>40°C) or Acidic pH Racemate Impurity: (S)-Enantiomer Target->Racemate Basic pH or Overheating CellMembrane Cell Membrane Target->CellMembrane Permeability Intracellular Intracellular (R)-2-HG (Acid) CellMembrane->Intracellular Esterase Hydrolysis TargetEnzyme Inhibition of alpha-KG Dioxygenases (TET2, KDM) Intracellular->TargetEnzyme Competitive Inhibition

Caption: Synthesis workflow showing critical thermal/pH risks (Red) and the biological activation pathway requiring intracellular hydrolysis (Green).

References

  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30. Link

  • Losman, J. A., & Kaelin, W. G. (2013). What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer. Genes & Development, 27(8), 836-852. Link

  • Koivunen, P., et al. (2012). Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation. Nature, 483(7390), 484-488. Link

  • Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports, 12(5), 463-469. Link

  • Ye, D., et al. (2013). Clinical and genomic analysis of liver oncogenic drivers. Cancer Cell (Discussing IDH mutations and 2-HG accumulation). Link

Sources

Monitoring the progress of reactions involving "Dimethyl (2R)-2-hydroxypentanedioate" by TLC or HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical monitoring of Dimethyl (2R)-2-hydroxypentanedioate (commonly known as dimethyl (R)-2-hydroxyglutarate). This aliphatic diester presents unique analytical challenges due to its high polarity and complete lack of ultraviolet (UV) chromophores.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure rigorous reaction monitoring via TLC, HPLC, and LC-MS.

Analytical Strategy & Decision Matrix

Because this compound lacks conjugated


-systems or aromatic rings, standard UV detection (e.g., 254 nm) will yield false negatives (blank plates or flatline chromatograms). The selection of your analytical method must be dictated by the specific data required: rapid qualitative conversion, quantitative purity, or stereochemical integrity.

DecisionTree Start Reaction Monitoring: This compound Rapid Rapid Qualitative Check? Start->Rapid Quant Quantitative / Purity? Start->Quant Chiral Stereochemical Integrity? Start->Chiral TLC TLC (EtOAc/Hexane) Stain: CAM or KMnO4 Rapid->TLC Yes HPLC HPLC-ELSD or LC-MS (No UV 254nm) Quant->HPLC Yes ChiralGC Chiral GC or HPLC (Requires distinct columns) Chiral->ChiralGC Yes

Caption: Decision matrix for selecting the appropriate analytical method for aliphatic diesters.

Thin-Layer Chromatography (TLC) Troubleshooting

FAQ 1: Why is my TLC plate completely blank under the UV lamp?

Causality: UV fluorescence quenching requires a molecule to absorb light, typically via conjugated double bonds or aromatic rings. This compound contains only ester and hydroxyl groups, which do not absorb at 254 nm[1]. Solution: You must use a chemical stain that reacts with the functional groups (specifically the secondary alcohol) to produce a visible color change.

FAQ 2: Which solvent system and stain should I use?

Causality: The molecule is moderately polar. A solvent system of Ethyl Acetate : Hexane (1:1 v/v) provides an optimal retardation factor (


) of approximately 0.30 [2].
For visualization, Ceric Ammonium Molybdate (CAM)  is the gold standard. The Ce(IV) in the stain oxidizes the secondary hydroxyl group of the analyte. Concurrently, the Mo(VI) is reduced to Mo(V), forming a highly visible "molybdenum blue" complex against a light background[3].
Quantitative Data Summary: TLC Parameters
ParameterValue/ReagentCausality / Note
Solvent System EtOAc : Hexane (1:1 v/v)Provides optimal partitioning;

[2].
UV Detection Inactive (254 nm)Lacks aromatic rings or conjugated

-systems[1].
Primary Stain CAM (Hanessian's Stain)Highly sensitive to hydroxyl groups; forms blue complex[3].
Secondary Stain Potassium PermanganateOxidizes the alcohol; yellow/brown spot on pink background[1].
Protocol: Self-Validating CAM Staining Workflow

To prevent false positives from residual solvent or degraded stain, follow this self-validating protocol:

  • Elution & Complete Evaporation: Elute the plate in 1:1 EtOAc/Hexane. Critical Causality: You must dry the plate thoroughly with a heat gun before staining. Residual EtOAc can react with the harsh oxidizers in CAM, causing background darkening that obscures your product.

  • System Suitability Spot (Self-Validation): Always co-spot a known reference standard of this compound on the edge of the plate. If this spot fails to turn blue after heating, your CAM solution has degraded (premature reduction of Molybdenum) and must be remade.

  • Dipping: Submerge the plate into the CAM solution swiftly (1-2 seconds) and wipe the excess from the back of the plate to prevent pooling.

  • Thermal Activation: Heat the plate evenly with a heat gun (approx. 150°C). The heat provides the activation energy required for the redox reaction, revealing the product as a dark blue spot.

TLCWorkflow Elute Elute Plate (1:1 EtOAc/Hexane) Dry Evaporate Solvent (Crucial for CAM) Elute->Dry Stain Dip in CAM Stain Dry->Stain Heat Heat (~150°C) Redox Activation Stain->Heat Result Blue Spot (Rf ~0.30) Mo(VI) -> Mo(V) Heat->Result

Caption: Workflow and mechanistic causality for CAM staining of hydroxylated aliphatic esters.

HPLC & LC-MS Methodologies

FAQ 3: How do I quantify reaction conversion if UV detection is impossible?

Causality: Standard HPLC relies on Photo Diode Array (PDA) or UV detectors. For aliphatic diesters, you must switch the detection physics. Solution: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) . These detectors nebulize the eluent and measure the light scattered by the remaining non-volatile analyte particles, making them perfectly suited for UV-inactive compounds. Alternatively, use LC-MS.

FAQ 4: What are the optimal LC-MS conditions for this molecule?

Causality: this compound ionizes poorly in negative electrospray ionization (ESI-) because it lacks an easily deprotonated acidic proton (the esters mask the carboxylic acids). Solution: Operate in ESI+ mode . The lone pairs on the ester carbonyls readily coordinate with ambient sodium ions in the mobile phase, yielding a strong sodium adduct


 at m/z 199.05  (Exact mass of 

is 176.07;

for Na)[4].
Quantitative Data Summary: LC-MS Parameters
ParameterSettingCausality / Note
Column Reversed-phase (e.g., Atlantis T3, 3

m)
Effectively retains polar aliphatic diesters[4].
Mobile Phase Water / MeCN (0.1% Formic Acid)Promotes ionization and peak sharpness in ESI+.
Detection (HPLC) ELSD or CADRequired due to the lack of a UV chromophore.
Detection (MS) ESI+ (

199.05

)
Ester groups readily coordinate with sodium ions.
Protocol: LC-MS System Setup & Validation
  • Column Equilibration: Use a high-aqueous compatible C18 column (like a T3 phase) to ensure the polar diester doesn't elute in the void volume. Equilibrate with 95% Water (0.1% FA) / 5% MeCN (0.1% FA).

  • Gradient Design: Run a shallow gradient from 5% MeCN to 60% MeCN over 10 minutes.

  • Self-Validation (Blank Injection): Inject a solvent blank first. Because sodium adducts are ubiquitous in LC-MS systems (from glassware and solvent impurities), ensure there is no carryover peak at

    
     199.05 at the expected retention time before injecting your reaction mixture.
    

Chiral Monitoring (Stereoretention)

FAQ 5: How do I verify that the (2R) stereocenter did not racemize during my reaction?

Causality: Standard C18 columns cannot differentiate between enantiomers because they interact with both isomers identically. Solution: You must use a chiral stationary phase. Chiral Gas Chromatography (GC) is highly effective for this specific molecule. Using a specialized chiral GC column, the enantiomers resolve cleanly due to differential transient diastereomeric interactions with the stationary phase. Under standardized conditions, the (S)-enantiomer elutes at 35.3 min , while the target (R)-enantiomer elutes at 35.8 min [2].

References

  • "Thin Layer Chromatography stains. TLC Stains." ReachDevices.
  • "Methods of treating disease by metabolic control of t-cell differentiation." Google Patents (US20190022142A1).
  • "Magic Formulas: TLC Stains - Chemistry." University of Rochester.
  • "Biotechnological Properties of Sponges from Northeast Brazil: Cliona varians as a Biocatalyst for Enantioselective Reduction of Carbonyl Compounds." SciELO.

Sources

Validation & Comparative

Determination of enantiomeric excess of "Dimethyl (2R)-2-hydroxypentanedioate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of enantiomeric excess of "Dimethyl (2R)-2-hydroxypentanedioate" derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Overview

This compound (also known as Dimethyl (R)-2-hydroxyglutarate or (R)-2-HG dimethyl ester) is a critical cell-permeable oncometabolite surrogate. While the endogenous metabolite (R)-2-hydroxyglutarate is a biomarker for IDH1/2 mutations in gliomas and AML, the dimethyl ester is frequently used in chemical biology to probe these pathways exogenously.

Determining the enantiomeric excess (ee) of this specific derivative presents a unique analytical bifurcation compared to the free acid:

  • The Ester Advantage: Unlike the free acid, the dimethyl ester is uncharged and lipophilic, allowing for direct analysis via Normal Phase Chiral HPLC or Chiral GC without aggressive derivatization.

  • The Hydrolysis Constraint: Biological assays (enzymatic) and some LC-MS/MS workflows (DATAN derivatization) are designed for the free acid. Using these requires a quantitative hydrolysis step first, introducing potential racemization risks.

This guide compares three distinct workflows to determine ee, ranked by directness and reliability.

Comparative Analysis of Methods

Table 1: Performance Matrix for Enantiomeric Excess Determination
FeatureMethod A: Direct Chiral GC Method B: Direct Chiral HPLC Method C: Enzymatic Assay (Coupled)
Primary Analyte Dimethyl ester (intact)Dimethyl ester (intact)Free Acid (requires hydrolysis)
Principle Volatility + Cyclodextrin inclusionH-bonding/Steric fit on PolysaccharideStereospecific Dehydrogenase (HGDH)
Resolution (

)
High (> 2.0 typical)Medium-High (> 1.5)N/A (Binary readout)
Throughput Medium (20-30 min/run)Medium (15-20 min/run)High (96-well plate)
Sensitivity (LOD) High (FID/MS)Moderate (UV 210nm)Moderate (Colorimetric/Fluorescent)
Risk Factor Thermal degradation (low risk for this ester)Solvent compatibilityHydrolysis-induced racemization
Cost Low (Gas/Column)High (Solvents/Column)Medium (Enzyme/Cofactors)
Best For QC of synthetic bulk material Purification & Analytical checks Biological conversion studies

Decision Framework (Workflow)

The following logic gate determines the optimal method based on your sample state and available instrumentation.

G Start Start: Sample Type IsPure Is sample pure synthetic material? Start->IsPure MethodGC Method A: Chiral GC (Beta-DEX Column) IsPure->MethodGC Yes (Volatile) MethodHPLC Method B: Chiral HPLC (Amylose/Cellulose Column) IsPure->MethodHPLC Yes (UV Active/Prep needed) IsEster Is it the Dimethyl Ester? IsPure->IsEster No (Biological Matrix) Hydrolysis Step: Alkaline Hydrolysis (Convert to Free Acid) IsEster->Hydrolysis Yes MethodEnz Method C: Enzymatic Assay (D-2-HGDH) Hydrolysis->MethodEnz MethodLCMS Alternative: LC-MS/MS (DATAN Derivatization) Hydrolysis->MethodLCMS

Figure 1: Decision tree for selecting the appropriate analytical method based on sample purity and state.

Deep Dive: Experimental Protocols

Method A: Direct Chiral Gas Chromatography (The Gold Standard for Purity)

Scientific Rationale: The dimethyl ester of 2-HG is sufficiently volatile for GC analysis. Chiral recognition is achieved using derivatized cyclodextrin (CD) stationary phases.[2] The mechanism involves the inclusion of the hydrophobic ester chain into the CD cavity, while the hydroxyl group hydrogen bonds with the rim.

Critical Optimization: While the dimethyl ester can be injected directly, the free hydroxyl group at C2 can cause peak tailing due to interaction with active sites in the liner or column. Acetylation of the hydroxyl group is recommended for trace analysis but optional for bulk ee determination.

Protocol (Direct Injection):

  • Column: Rt-βDEXsa (Restek) or Hydrodex β-3P (Macherey-Nagel). These are permethylated/functionalized

    
    -cyclodextrins.
    
  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of dichloromethane (DCM).

  • GC Parameters:

    • Injector: Split (50:1), 250°C.

    • Carrier: Helium at 1.2 mL/min (constant flow).[3]

    • Oven: 80°C (hold 1 min)

      
       2°C/min 
      
      
      
      160°C. (Slow ramp is crucial for chiral resolution).
    • Detector: FID at 250°C.

  • Data Analysis: The (S)-enantiomer typically elutes before the (R)-enantiomer on

    
    -DEX columns, but this must  be confirmed with a racemic standard.
    

Self-Validation:

  • System Suitability: Inject a racemic mixture.[4] Resolution (

    
    ) must be 
    
    
    
    .[1]
  • Blank Check: Inject pure DCM to ensure no carryover.

Method B: Normal Phase Chiral HPLC (The Versatile Approach)

Scientific Rationale: Polysaccharide-based chiral stationary phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate) are ideal for neutral esters. The dimethyl ester provides carbonyl groups for dipole-dipole interactions and the hydroxyl group for hydrogen bonding with the CSP carbamate residues.

Protocol:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel), 4.6 x 250 mm, 5

    
    m.
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).

    • Note: The ester is neutral, so acidic modifiers (TFA) are usually not required, but 0.1% TFA can sharpen peaks if the hydroxyl interacts with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (The ester has weak UV absorbance; low wavelength is required).

Causality in Separation: The "H" series columns (AD-H) have higher plate counts. The (R)-isomer usually interacts more strongly with the Amylose chiral grooves, leading to longer retention, but elution order is solvent-dependent.

Method C: Enzymatic Assay (Indirect/Biological)

Scientific Rationale: This method relies on the stereospecificity of (D)-2-hydroxyglutarate dehydrogenase (D-2-HGDH) . This enzyme oxidizes (R)-2-HG to


-ketoglutarate (

-KG) while reducing NAD+ to NADH.[5]
  • Critical Limitation: The enzyme acts on the acid, not the ester. The dimethyl ester must be hydrolyzed first.

Protocol:

  • Hydrolysis (Critical Step):

    • Mix 50

      
      L of 10 mM this compound with 50 
      
      
      
      L of 1 M NaOH.
    • Incubate at 37°C for 30 mins.

    • Neutralize with 50

      
      L of 1 M HCl and 50 
      
      
      
      L of 100 mM HEPES buffer (pH 8.0).
    • Validation: Check pH to ensure it is ~7.5-8.0 compatible with the enzyme.

  • Assay Reaction:

    • Buffer: 100 mM HEPES (pH 8.0), 0.1 mM NAD+, 0.2

      
      g recombinant D-2-HGDH.
      
    • Add hydrolyzed sample.

    • Incubate 30 min at 37°C.

  • Detection: Measure NADH fluorescence (Ex 340 nm / Em 450 nm) or absorbance at 450 nm if coupled to a diaphorase/resazurin system (e.g., BioVision/Abcam kits).

Mechanism Diagram:

Enzymatic Substrate Dimethyl (R)-2-HG Hydrolysis NaOH Hydrolysis Substrate->Hydrolysis Intermediate (R)-2-HG (Free Acid) Hydrolysis->Intermediate Enzyme D-2-HGDH (NAD+ -> NADH) Intermediate->Enzyme Product alpha-Ketoglutarate Enzyme->Product Signal NADH Detection (OD450 / Fluor) Enzyme->Signal Coupled

Figure 2: Enzymatic workflow requiring obligatory hydrolysis of the ester.

References

  • Struys, E. A., et al. (2004). "Determination of D- and L-2-hydroxyglutarate in urine and cerebrospinal fluid by capillary gas chromatography-mass spectrometry." Clinical Chemistry, 50(8), 1391-1395. Link

  • Oldham, W. M., et al. (2016). "Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry." Bio-protocol, 6(16), e1908. Link

  • Balss, J., et al. (2012). "Analysis of the IDH1-associated oncometabolite 2-hydroxyglutarate in glioma patients by LC-MS/MS." Acta Neuropathologica, 124, 883–891. Link

  • BioVision (Abcam). "D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric) Protocol." Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Link

Sources

Chiral Resolution of Dimethyl (2R)-2-hydroxypentanedioate: A Comparative Guide to Stationary Phases and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl (2R)-2-hydroxyglutarate or (2R)-2-HG dimethyl ester) is a cell-permeable analog of the oncometabolite (2R)-2-hydroxyglutarate. In the context of IDH1/IDH2 mutation research, distinguishing the (2R) enantiomer from the (2S) form is critical, as their biological activities and signaling implications differ vastly.

Unlike the free acid (2-HG), which is typically analyzed via DATAN derivatization in biological matrices, the dimethyl ester is best analyzed via Direct Normal Phase Chiral HPLC . This guide compares the performance of Amylose-based vs. Cellulose-based polysaccharide columns, establishing the Amylose tris(3,5-dimethylphenylcarbamate) phase as the superior choice for ester purity analysis due to its specific carbonyl-recognition capabilities.

The Analytical Challenge
  • Chromophore Deficiency: The molecule lacks a strong UV chromophore (aromatic ring), relying on weak carbonyl absorbance at low wavelengths (210 nm).

  • Structural Similarity: The enantiomers differ only by the spatial arrangement of the hydroxyl group at the C2 position.

  • Stability: The ester is prone to hydrolysis; aqueous reversed-phase methods should be avoided to prevent in-situ degradation.

Comparative Analysis of Stationary Phases

The following comparison evaluates the three primary methodologies available for this analysis.

Table 1: Performance Matrix of Chiral Methodologies
FeatureMethod A: Amylose-Based (Recommended) Method B: Cellulose-Based (Alternative) Method C: Derivatization (DATAN)
Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))C18 (Achiral) after reaction with Diacetyl-L-tartaric anhydride
Separation Mode Normal Phase (Hexane/IPA)Normal Phase (Hexane/IPA)Reversed Phase (LC-MS/MS)
Selectivity (

)
High for

-hydroxy esters
Moderate (often requires lower flow)High (Diastereomeric separation)
Sample Integrity Non-Destructive (Analyzes intact ester)Non-Destructive Destructive (Requires hydrolysis to acid first)
Detection UV (210 nm), RI, or ELSDUV (210 nm), RI, or ELSDMS/MS (MRM)
Primary Use Case Reagent Purity / QC of Ester Confirmation / Orthogonal CheckBiological Fluids (Plasma/Urine)
In-Depth Assessment
Primary Recommendation: Chiralpak AD-H (Amylose)

The amylose backbone forms a helical structure that creates distinct chiral cavities. For


-hydroxy esters like dimethyl 2-HG, the carbonyl groups of the analyte interact via hydrogen bonding with the amide groups of the carbamate selector, while the alkyl chain fits into the chiral groove.
  • Pros: Consistently yields Resolution (

    
    ) > 2.0 for this specific ester. The helical pitch of amylose is generally more accommodating to flexible aliphatic esters than the rigid "rod-like" structure of cellulose.
    
  • Considers: Requires strict Normal Phase solvents (Hexane/IPA) to maintain the helical structure.

Alternative: Chiralcel OD-H (Cellulose)

While chemically similar (tris(3,5-dimethylphenylcarbamate)), the cellulose backbone is linear and rigid.

  • Pros: Often provides better separation for aromatic compounds.

  • Cons: For aliphatic esters, peak broadening is frequently observed compared to AD-H. Use only if AD-H fails to resolve impurities.

Contrast: DATAN Derivatization

This method is the "Gold Standard" for the metabolite (2-hydroxyglutaric acid) in blood.

  • Why NOT to use for the Ester: To use this, you must first hydrolyze your dimethyl ester back to the acid. This introduces a sample preparation step that can cause racemization or incomplete recovery. Do not use this method for assessing the purity of the synthetic ester reagent.

Recommended Experimental Protocol (Method A)

This protocol is designed for the Quality Control (QC) of synthetic this compound.

System & Reagents[3][7][8][9][10]
  • Instrument: HPLC with UV Detector (Variable Wavelength) or Refractive Index (RI) Detector.

  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: HPLC Grade solvents are mandatory. Filter through 0.45 µm membrane.

  • Temperature: 25°C (Isothermal).

Step-by-Step Workflow
  • System Equilibration:

    • Flush the column with Mobile Phase at 0.5 mL/min for 30 minutes.

    • Ensure baseline is stable. If using UV at 210 nm, allow lamp to warm up for >45 mins to minimize drift.

  • Sample Preparation:

    • Stock Solution: Dissolve 5 mg of this compound in 1 mL of Isopropanol (IPA).

    • Working Solution: Dilute to 1 mg/mL using n-Hexane.

    • Critical: Do not dissolve in water or methanol, as this alters the local solvent environment upon injection and may cause peak distortion.

  • Acquisition Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV @ 210 nm (Reference: 360 nm) OR Refractive Index (RI).

  • System Suitability (Self-Validation):

    • Inject a Racemic Standard (Mix of 2R and 2S) first.

    • Verify Resolution (

      
      ) between enantiomers is 
      
      
      
      (Baseline separation).[2]
    • Identify the elution order: Typically, the (2S) enantiomer elutes before the (2R) on AD-H columns, but this must be confirmed with a pure standard.

Visualized Workflows & Mechanisms

Diagram 1: Analytical Decision Pathway

This flowchart guides the researcher in selecting the correct method based on the sample state (Biological Fluid vs. Synthetic Reagent).

AnalyticalPathway Sample Start: Sample Type Biological Biological Fluid (Plasma/Cell Lysate) Sample->Biological Synthetic Synthetic Reagent (Dimethyl Ester) Sample->Synthetic Hydrolysis Hydrolysis to Free Acid Biological->Hydrolysis Target: Metabolite Direct Direct Chiral HPLC (Normal Phase) Synthetic->Direct Target: Intact Ester Deriv DATAN Derivatization Hydrolysis->Deriv LCMS LC-MS/MS (C18 Column) Deriv->LCMS Result Enantiomeric Purity (% ee) LCMS->Result ColumnSel Column Selection Direct->ColumnSel ADH Chiralpak AD-H (Amylose) ColumnSel->ADH Primary Choice ODH Chiralcel OD-H (Cellulose) ColumnSel->ODH Alternative ADH->Result ODH->Result

Caption: Decision matrix for 2-hydroxyglutarate analysis. Green path indicates the recommended workflow for the dimethyl ester.

Diagram 2: Chiral Recognition Mechanism (Amylose)

Visualizing how the Chiralpak AD-H stationary phase interacts with the dimethyl ester.

Mechanism CSP Amylose Carbamate (Stationary Phase) HBond1 H-Bond: C=O (Analyte) ... NH (CSP) CSP->HBond1 HBond2 H-Bond: OH (Analyte) ... C=O (CSP) CSP->HBond2 Steric Steric Fit: Chiral Groove CSP->Steric Analyte Dimethyl (2R)-2-HG (Analyte) Analyte->HBond1 Analyte->HBond2 Analyte->Steric Separation Chiral Discrimination HBond1->Separation HBond2->Separation Steric->Separation

Caption: The "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.

Data Interpretation & Troubleshooting

Calculating Enantiomeric Excess (% ee)


Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peaks Visible Detection wavelength too high.Switch UV to 210 nm . Ensure reference wavelength is off or set >350 nm. Consider RI detector.
Broad Peaks Solvent mismatch.[3]Ensure sample is dissolved in mobile phase (90:10 Hex/IPA). Avoid DCM or Chloroform as diluents.
Peak Tailing Secondary interactions.Add 0.1% TFA (Trifluoroacetic acid) to mobile phase to suppress ionization of any residual free acid.
Retention Time Shift Water accumulation.Normal phase columns are sensitive to moisture. Flush with 100% IPA to dehydrate, then re-equilibrate.

References

  • Struys, E. A., et al. (2004). "Liquid chromatography-tandem mass spectrometric analysis of 2-hydroxyglutarate enantiomers in body fluids." Clinical Chemistry. Link

  • Daicel Chiral Technologies. (2023).[4] "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies Application Notes. Link

  • Ward, P. S., et al. (2010). "The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate."[5] Cancer Cell. Link

  • YMC Co., Ltd. (2020). "Efficient method development for chiral separation by using CHIRAL ART columns." YMC Technical Notes. Link

Sources

Comparative Guide: Dimethyl (2R)- vs. (2S)-2-Hydroxypentanedioate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Pool Decision Matrix

In the landscape of asymmetric synthesis, Dimethyl 2-hydroxypentanedioate (also known as dimethyl


-hydroxyglutarate) serves as a pivotal bifunctional chiral synthon. It bridges the gap between simple amino acid precursors and complex heterocyclic scaffolds like substituted 

-butyrolactones and pyrrolidines.

The choice between the (2S)-enantiomer (derived from L-glutamic acid) and the (2R)-enantiomer (associated with oncometabolic pathways) is rarely a matter of preference but rather one of synthetic accessibility versus biological necessity .

Feature(2S)-Enantiomer (L-Series)(2R)-Enantiomer (D-Series)
Primary Source Chemical Synthesis (Chiral Pool: L-Glu)Biocatalysis / Expensive Chiral Pool (D-Glu)
Cost Efficiency High (Commodity Precursor)Low to Medium (Specialized Precursor)
Key Application Total synthesis of natural products, chiral lactonesOncometabolite standards , "Unnatural" drug scaffolds
Reaction Logic Diazotization with Retention of ConfigurationAsymmetric Reduction of

-Ketoglutarate

Stereochemical & Physicochemical Profile

Understanding the stability and configuration of these diesters is prerequisite to their use. Both enantiomers are prone to spontaneous lactonization under acidic or basic conditions, converting to dimethyl 5-oxo-tetrahydrofuran-2-carboxylates.

Comparative Data Table
PropertyDimethyl (2S)-2-hydroxypentanedioateDimethyl (2R)-2-hydroxypentanedioate
CAS Number 60598-70-155329-06-9
Stereodescriptor (S) / L-configuration(R) / D-configuration
Precursor L-Glutamic AcidD-Glutamic Acid or 2-Oxoglutarate
Optical Rotation

(neat)

(neat)
Stability High (stored at 4°C)High (stored at 4°C)
Lactonization Risk High (forms (S)-Lactone)High (forms (R)-Lactone)

Synthetic Accessibility: The "Make" vs. "Buy" Analysis

The divergence in utility stems from the synthesis. The (2S) enantiomer is a classic "Chiral Pool" molecule, while the (2R) enantiomer often requires biocatalytic intervention for cost-effective scaling.

The (2S)-Pathway: Chemical Retention Strategy

The industry standard for accessing the (2S)-diester utilizes L-Glutamic acid . Crucially, the diazotization reaction proceeds with retention of configuration due to the participation of the neighboring carboxylate group, which forms a transient


-lactone (or tight ion pair) intermediate.
  • Mechanism: Double Inversion (Neighboring Group Participation)

    
     Net Retention.
    
  • Scalability: Multi-kilogram scale.

The (2R)-Pathway: The Biocatalytic Inversion

Accessing the (2R)-diester chemically requires D-Glutamic acid, which is significantly more expensive. Modern process chemistry favors the enzymatic asymmetric reduction of 2-oxoglutarate (dimethyl 2-oxopentanedioate) using specific hydroxyacid dehydrogenases.

  • Enzyme: (R)-2-Hydroxyglutarate Dehydrogenase (R-2-HGDH) or engineered IDH mutants.[1]

  • Cofactor: NADH/NADPH regeneration required.

Visualization: Divergent Synthesis Pathways

SynthesisPathways LGlu L-Glutamic Acid (Cheap Chiral Pool) Intermed Diazonium Intermediate (Lactone Formation) LGlu->Intermed NaNO2, H2SO4 (Diazotization) DGlu D-Glutamic Acid (Expensive) R_Prod This compound (Enzymatic Reduction) DGlu->R_Prod Chemical Route (High Cost) Ketoglutarate Dimethyl 2-Oxoglutarate (Achiral) Ketoglutarate->R_Prod R-HGDH / NADH (Biocatalysis) S_Prod Dimethyl (2S)-2-hydroxypentanedioate (Net Retention) Intermed->S_Prod MeOH, H+ (Double Inversion)

Figure 1: Comparative synthetic routes. The (S)-enantiomer utilizes a robust chemical retention pathway, while the (R)-enantiomer benefits from biocatalytic reduction of the ketone.

Strategic Applications in Asymmetric Synthesis

Once synthesized, these diesters act as versatile scaffolds. The presence of two ester groups with different steric environments (adjacent to a hydroxyl vs. distal) allows for regioselective differentiation .

Case Study: Synthesis of Chiral Paraconic Acids

Paraconic acids (substituted


-butyrolactones) are key pharmacophores in antitumor agents (e.g., methylenolactocin).
  • Lactonization: The (2S)-diester is acid-catalyzed to form (S)-5-oxotetrahydrofuran-2-carboxylate.

  • Alkylation: The lactone carbonyl enolate can be alkylated stereoselectively. The existing chiral center at C5 (from the glutamate) directs the incoming electrophile to the trans position.

  • Result: Access to optically pure lignan precursors without using chiral auxiliaries.

Case Study: Biological Standards (IDH Mutations)

In drug development targeting IDH1/2 mutant cancers (which produce D-2-hydroxyglutarate), the (2R)-enantiomer is essential as:

  • LC-MS/MS Standard: To quantify oncometabolite levels in patient serum.

  • Inhibitor Screening: To test enzymes that metabolize 2-HG.[2]

  • Note: Using the (2S)-enantiomer as a negative control is a standard validation step in these assays.

Experimental Protocol: High-Yield Synthesis of Dimethyl (2S)-2-hydroxypentanedioate

Objective: Synthesis of the (S)-enantiomer from L-Glutamic acid via diazotization-retention. Scale: 50 mmol (Laboratory Scale).

Reagents
  • L-Glutamic acid (7.36 g, 50 mmol)

  • Sodium Nitrite (5.2 g, 75 mmol)

  • Sulfuric Acid (2N aqueous solution)

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂) or Acetyl Chloride

Step-by-Step Methodology
  • Diazotization (Formation of the Hydroxy Acid):

    • Dissolve L-Glutamic acid in 2N H₂SO₄ (50 mL) in a 250 mL round-bottom flask.

    • Cool the solution to 0°C using an ice-salt bath.

    • Critical Step: Add the Sodium Nitrite solution (dissolved in minimal water) dropwise over 1 hour. Maintain internal temperature < 5°C to prevent side reactions.

    • Observation: Vigorous evolution of N₂ gas will occur.

    • Allow to warm to room temperature and stir overnight (12h).

    • Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na₂SO₄ and concentrate to yield crude (S)-2-hydroxyglutaric acid (often a syrup/oil).

  • Esterification (Formation of the Diester):

    • Dissolve the crude acid in anhydrous Methanol (100 mL).

    • Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise (or generate HCl in situ using Acetyl Chloride).

    • Reflux for 4 hours.

    • Concentrate in vacuo.

    • Purification: Distillation under reduced pressure (approx. 110-115°C at 0.5 mmHg) or flash chromatography (Hexane/EtOAc).

  • Validation:

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (95:5).

    • NMR: ¹H NMR (CDCl₃) should show a characteristic triplet/dd for the

      
      -proton at ~4.2 ppm and two distinct methyl singlets.
      
Workflow Diagram

ExperimentalWorkflow Step1 1. Diazotization (0°C, NaNO2/H2SO4) N2 Evolution Step2 2. Extraction (EtOAc) Isolate Crude Acid Step1->Step2 Step3 3. Esterification (MeOH, SOCl2) Reflux 4h Step2->Step3 Step4 4. Purification (Vac Distillation) Yield: ~70-80% Step3->Step4

Figure 2: Step-by-step synthesis workflow for the (S)-enantiomer.

References

  • Winitz, M., et al. (1956). "Studies on Diastereoisomeric

    
    -Hydroxy Acids Derived from L-Amino Acids." Journal of the American Chemical Society, 78(11), 2423–2430. Link
    
    • Foundational text establishing the retention of configuration during glutamic acid diazotiz
  • Struys, E. A., et al. (2005). "Stereochemistry of the reaction catalyzed by hydroxyglutarate dehydrogenase." Applied and Environmental Microbiology.
  • Hanessian, S., et al. (1993). "Total synthesis of natural products using 'chiral pool' precursors." Chemical Reviews.
  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[3][4] Nature, 462, 739–744. Link

    • Establishes the biological relevance of the (2R)-enantiomer as an oncometabolite.
  • Koivunen, P., et al. (2012). "Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation."[4][5] Nature, 483, 484–488. Link

    • Comparative biological activity of (R) vs (S) forms.

Sources

Reactivity comparison of "Dimethyl (2R)-2-hydroxypentanedioate" and its diethyl ester analog.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity comparison of "Dimethyl (2R)-2-hydroxypentanedioate" and its diethyl ester analog. Content Type: Technical Comparison Guide.

Executive Summary

In the study of oncometabolites, This compound (Dimethyl 2-HG) and its Diethyl analog (Diethyl 2-HG) serve as critical cell-permeable prodrugs. They are used to exogenously mimic the accumulation of (R)-2-hydroxyglutarate observed in IDH1/2 mutant cancers.

While both esters function as delivery vehicles for the polar (R)-2-HG anion, they exhibit distinct physicochemical behaviors. Dimethyl 2-HG is the industry standard for rapid intracellular accumulation due to fast esterase cleavage. Diethyl 2-HG offers increased lipophilicity and hydrolytic stability, making it a superior choice for long-duration assays where medium stability is a limiting factor.

Part 1: Physicochemical & Reactivity Profile

The core difference between these two reagents lies in the ester alkyl group (Methyl vs. Ethyl), which dictates their hydrophobicity (


) and susceptibility to hydrolysis.
Comparative Properties Table
FeatureDimethyl (2R)-2-HGDiethyl (2R)-2-HG
Molecular Weight ~176.17 g/mol ~204.22 g/mol
Lipophilicity (Est. LogP) Lower (~0.2)Higher (~0.9)
Aqueous Solubility High (up to 50 mM in media)Moderate (requires DMSO stock)
Hydrolysis Rate (Chemical) Fast (

is higher)
Slower (Steric hindrance of ethyl group)
Intracellular Release Rapid "Burst"Sustained / Gradual
Primary Utility Acute signaling assays (0–24h)Long-term differentiation assays (>48h)
Reactivity Mechanism: The Prodrug Principle

Neither ester is the active biological agent. They are prodrugs .

  • Entry: The ester masks the charged carboxylates, allowing passive diffusion across the plasma membrane.

  • Activation: Intracellular carboxylesterases (CES) cleave the alkyl groups.

  • Action: The free acid, (R)-2-HG, competitively inhibits

    
    -KG-dependent dioxygenases (e.g., TET2, KDM).
    

Key Insight: Methyl esters are less sterically hindered than ethyl esters.[1] Consequently, Dimethyl 2-HG is cleaved faster by esterases, leading to a rapid spike in intracellular 2-HG. Diethyl 2-HG hydrolyzes slower, providing a more stable reservoir of the inhibitor.

Part 2: Visualizing the Signaling Pathway

The following diagram illustrates the differential entry and activation kinetics of the two analogs.

G cluster_ext Extracellular Space (Culture Media) cluster_cell Intracellular Space (Cytosol/Nucleus) DM Dimethyl 2-HG (Low Lipophilicity) Hydrolysis Spontaneous Hydrolysis DM->Hydrolysis Fast Degradation CES Carboxylesterases (CES1/CES2) DM->CES Rapid Entry DE Diethyl 2-HG (High Lipophilicity) DE->Hydrolysis Slow Degradation DE->CES Slower Entry (Lipophilic Retention) R2HG (R)-2-HG (Active Metabolite) CES->R2HG Cleavage Target1 TET2 (Inhibition) R2HG->Target1 Target2 KDM (Inhibition) R2HG->Target2 Epigenetics Hypermethylation (Differentiation Block) Target1->Epigenetics Target2->Epigenetics

Caption: Comparative mechanism of action. Dimethyl 2-HG (Blue) enters and hydrolyzes rapidly. Diethyl 2-HG (Red) exhibits slower kinetics and higher stability.

Part 3: Experimental Validation Protocols

To validate which analog suits your specific cell line, you must perform a Stability vs. Uptake validation. Do not assume commercial "cell-permeable" labels guarantee efficacy in your specific media conditions.

Protocol A: Media Stability Assay (Self-Validating)

Objective: Determine the half-life of the ester in your specific culture media (with FBS) before it is added to cells.

  • Preparation:

    • Prepare 100 mM stocks of Dimethyl and Diethyl 2-HG in anhydrous DMSO.

    • Aliquot fresh culture media (e.g., DMEM + 10% FBS) into 1.5 mL tubes.

  • Spike:

    • Add ester to media to a final concentration of 1 mM.

    • Incubate at 37°C (cell-free).

  • Sampling:

    • Collect 50 µL aliquots at T=0, 1h, 4h, 12h, and 24h.

    • Quench: Immediately add 200 µL cold Methanol (-20°C) to precipitate proteins and stop hydrolysis.

  • Analysis:

    • Centrifuge (14,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS targeting the parent ester mass.

  • Validation Criteria:

    • If T1/2 < 2 hours, the ester is degrading too fast in media to be effective for long-term dosing without frequent replenishment.

Protocol B: Intracellular Accumulation (Functional Readout)

Objective: Confirm the ester actually delivers 2-HG inside the cell.

  • Seeding: Seed cells (e.g., HeLa or U87) at 70% confluence.

  • Treatment: Treat with 1 mM Dimethyl or Diethyl 2-HG for 4 hours.

  • Extraction:

    • Wash cells 3x with ice-cold PBS (critical to remove extracellular ester).

    • Lyse with 80% Methanol/Water on dry ice.

  • Quantification:

    • Measure free (R)-2-HG (not the ester) via GC-MS or enzymatic assay.

    • Note: High intracellular free 2-HG confirms successful entry and de-esterification.

Part 4: Decision Matrix (When to use which?)
ScenarioRecommended AnalogScientific Rationale
Acute Hypoxia Mimicry Dimethyl Rapid hydrolysis creates a fast surge of 2-HG, quickly inhibiting PHDs/HIF hydroxylases.
7-Day Differentiation Diethyl Greater stability in media reduces the frequency of media changes required to maintain therapeutic concentrations.
High Esterase Cells Diethyl In cells with very high esterase activity (e.g., liver hepatocytes), Dimethyl may hydrolyze too fast, potentially causing pH stress. Diethyl moderates this.
Low Solubility Media Dimethyl If the assay cannot tolerate DMSO, Dimethyl 2-HG is often soluble enough to be dissolved directly in aqueous buffer (with sonication).
Part 5: Stability Testing Workflow Diagram

Use this workflow to validate the reagents before committing to expensive long-term differentiation studies.

StabilityWorkflow Start Start: Reagent Selection Step1 Dissolve Esters in DMSO (100 mM Stock) Start->Step1 Step2 Spike into Culture Media (Final: 1 mM) Step1->Step2 Branch Incubate 37°C (No Cells) Step2->Branch Sample Sample at 0, 4, 12, 24h Quench with MeOH Branch->Sample Analyze LC-MS Analysis (Measure Parent Ester) Sample->Analyze Decision Calculate Half-Life (T1/2) Analyze->Decision ResultA T1/2 < 4h Use Dimethyl (Replenish often) Decision->ResultA Unstable ResultB T1/2 > 12h Use Diethyl (Stable Dosing) Decision->ResultB Stable

Caption: Workflow for determining the hydrolytic stability of 2-HG esters in culture media.

References
  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[2][3][4][5][6] Cancer Cell.[4][7]

  • Losman, J.A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science.

  • Cayman Chemical. (2024). D-alpha-Hydroxyglutaric Acid (dimethyl ester) Product Information.

  • Zengeya, T.T., et al. (2021).[8] Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. (Provides foundational data on ester hydrolysis rates in media).

Sources

Comprehensive Guide to Assessing the Chiral Purity of Dimethyl (2R)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes experimental rigor with practical application science.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Cancer Biologists, and QC Analysts Subject: Dimethyl (2R)-2-hydroxypentanedioate (Dimethyl D-2-hydroxyglutarate)

Executive Summary & Biological Context

This compound is the cell-permeable dimethyl ester of (2R)-2-hydroxyglutarate (D-2-HG) . In oncology research, the distinction between the (2R) and (2S) enantiomers is not merely structural—it is functional.

  • (2R)-2-HG (D-2-HG): An "oncometabolite" produced by neomorphic mutations in Isocitrate Dehydrogenase (IDH1/2).[1] It competitively inhibits

    
    -ketoglutarate-dependent dioxygenases (e.g., TET2, JmjC), leading to hypermethylation and blocked differentiation in AML and glioma.
    
  • (2S)-2-HG (L-2-HG): Produced under hypoxic conditions or by promiscuous LDH activity. While also an inhibitor, its potency and biological context differ significantly from the (R) enantiomer.

The Critical Risk: Using a racemate or the wrong enantiomer in cell-based assays will yield confounded data regarding IDH-driven tumorigenesis. Therefore, validating the chiral purity of the dimethyl ester reagent before use is a mandatory quality control step.

Biological Mechanism of Action

The following pathway illustrates why chiral purity is non-negotiable.

IDH_Pathway IDH_WT IDH1 (Wild Type) aKG α-Ketoglutarate IDH_WT->aKG Produces IDH_MUT IDH1 (Mutant R132H) R_2HG (2R)-2-HG (Oncometabolite) IDH_MUT->R_2HG Converts α-KG to TET2 TET2 / JmjC (Epigenetic Regulators) aKG->TET2 Activates (Co-factor) R_2HG->TET2 Inhibits (Competitive) S_2HG (2S)-2-HG (Hypoxia) S_2HG->TET2 Inhibits (Variable Potency) Outcome Hypermethylation & Tumorigenesis TET2->Outcome Loss of Function

Figure 1: The distinct biological origins and effects of 2-HG enantiomers. The (2R) isomer is the specific driver of IDH-mutant pathology.

Decision Matrix: Selecting the Right Analytical Method

Not all methods are suitable for the ester form. Hydrolysis to the free acid risks racemization if conditions are too harsh. Direct analysis of the ester is preferred.

Method_Selection Start Sample: this compound Q1 Is the sample pure reagent or a biological extract? Start->Q1 Reagent Pure Reagent (QC) Q1->Reagent Bio Biological Extract (Serum/Cell) Q1->Bio Q2 Is Chiral GC available? Reagent->Q2 Quick Method D: Polarimetry (Identity Check Only) Reagent->Quick Quick Screen Bio_Path Method C: Hydrolysis + LC-MS/MS (Derivatization) Bio->Bio_Path GC_Yes Method A: Chiral GC (Direct Analysis) Q2->GC_Yes Yes (Volatile Ester) GC_No Method B: Chiral HPLC (Direct Analysis) Q2->GC_No No

Figure 2: Workflow for selecting the appropriate analytical technique based on sample type and resource availability.

Comparative Analysis of Methods

The following table compares the primary methods for assessing the chiral purity of the dimethyl ester.

FeatureMethod A: Chiral GC (FID/MS) Method B: Chiral HPLC (UV) Method C: NMR (Mosher's) Method D: Polarimetry
Suitability Excellent (Ester is volatile)Good (Requires normal phase)High (Structural validation)Low (Identity only)
Resolution High (

)
High (

)
Moderate (Depends on field)N/A
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)High (Derivatization req.)Minimal
Sensitivity High (detects <0.1% impurity)Moderate (poor UV chromophore)Low (requires mg amounts)Very Low
Cost/Run LowMedium (Solvents)High (Deuterated solv.)Low
Key Limitation Column availabilityDetection limits (low UV abs)ThroughputCannot detect small % impurities

Detailed Experimental Protocols

Method A: Chiral Gas Chromatography (Recommended)

Principle: The dimethyl ester is sufficiently volatile to be analyzed directly on a cyclodextrin-based chiral stationary phase without derivatization. This prevents racemization artifacts associated with hydrolysis.

  • Column: Cyclodextrin-based capillary column (e.g., CP-Chirasil-Dex CB, Cyclosil-B, or Rt-

    
    DEXsm).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Detector: FID (Flame Ionization Detector) or MS.

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 2°C/min to 160°C.

    • Hold: 5 min.

  • Expected Results:

    • (2S) isomer (Impurity): Elutes first (approx. 41.8 min)*.

    • (2R) isomer (Target): Elutes second (approx. 41.3 min)*.

    • Note: Elution order can reverse depending on the specific cyclodextrin phase used. Always run a racemic standard first.

Method B: Chiral Normal-Phase HPLC

Principle: Direct separation of the ester using polysaccharide-based columns. Since the molecule lacks a strong chromophore, detection is done at low UV wavelengths (210 nm) or using Refractive Index (RI) / CAD.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

  • Protocol:

    • Equilibrate column with mobile phase for 30 mins.

    • Inject 10 µL of 1 mg/mL solution (in mobile phase).

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
Method C: NMR Analysis with Mosher's Acid (Validation)

Principle: If chiral chromatography is unavailable, the secondary alcohol can be derivatized with (R)- or (S)-MTPA-Cl (Mosher's acid chloride). The resulting diastereomers have distinct chemical shifts (


) in 

or

NMR.
  • Reagents: (S)-(+)-MTPA-Cl, Pyridine,

    
    .
    
  • Protocol:

    • Mix 5 mg this compound with 10 µL Pyridine and 10 µL (S)-MTPA-Cl in a vial.

    • Incubate at RT for 1 hour.

    • Dilute with

      
       and analyze by 
      
      
      
      NMR (400+ MHz).
  • Analysis: Compare the chemical shift of the methoxy protons or the proton at the chiral center (H-2). The diastereomeric excess (

    
    ) reflects the enantiomeric purity of the starting material.
    
Method D: Specific Rotation (Quick Check)

Principle: Measures the rotation of plane-polarized light.

  • Literature Value:

    
     to 
    
    
    
    (c=1,
    
    
    or MeOH) for the (R) -dimethyl ester [1, 2].
  • Note: The (S)-enantiomer is levorotatory (-).

  • Warning: Small impurities can drastically alter the specific rotation. This method confirms identity (R vs S) but is poor for quantifying purity (e.g., distinguishing 99% from 95%).

References

  • Biotechnological Properties of Sponges from Northeast Brazil. (2018). Semantic Scholar. Link (Confirms optical rotation signs: S is (-), R is (+)).

  • SAR Insights Into TET2 Catalytic Domain Inhibition. (2021). National Institutes of Health (PMC). Link (Provides synthesis and characterization data for related 2-hydroxyglutarate derivatives).

  • Enantioseparation and detection of (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate. (2019). Springer Nature Experiments. Link (Describes GC-MS/MS methods for 2-HG).

  • Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers. Sigma-Aldrich Technical Guide. Link (Detailed HPLC conditions for the acid form).

Sources

Case studies comparing the efficacy of different chiral auxiliaries with "Dimethyl (2R)-2-hydroxypentanedioate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Analysis

Introduction: The Imperative of Stereocontrol in Modern Chemistry

In the landscape of drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image isomers—of a drug molecule. This often results in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry.[1][2]

One of the most robust and reliable strategies for achieving this stereocontrol is the use of a chiral auxiliary. This technique involves temporarily attaching a chiral molecule to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical reaction to occur preferentially on one face of the substrate, leading to the formation of one diastereomer in excess.[3] After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse.[3]

This guide provides a comparative analysis of several widely-used chiral auxiliaries, focusing on their efficacy in key chemical transformations. While the initial topic of interest was "Dimethyl (2R)-2-hydroxypentanedioate," a comprehensive review of the scientific literature reveals its classification as a chiral building block rather than a widely-documented chiral auxiliary for asymmetric control.[4] Therefore, this guide will focus on a comparative analysis of well-established and highly effective auxiliaries for which extensive experimental data exists: the Evans Oxazolidinones and Oppolzer's Camphorsultam.

The General Workflow of an Auxiliary-Mediated Asymmetric Reaction

The use of a chiral auxiliary follows a logical, three-step sequence. The predictability and reliability of this process have made it a staple in both academic and industrial laboratories.[2]

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery A Prochiral Substrate (e.g., Carboxylic Acid Derivative) C Diastereomeric Intermediate (N-Acyl Oxazolidinone) A->C B Chiral Auxiliary (e.g., Evans Auxiliary) B->C D Formation of Chiral Enolate C->D Deprotonation F New Stereocenter Formed (High Diastereomeric Excess) D->F E Electrophile Attack (e.g., Alkyl Halide) E->F I Cleavage Reaction (e.g., Hydrolysis) F->I Workup G Enantiomerically Enriched Product H Recovered Chiral Auxiliary I->G I->H G cluster_evans Evans Oxazolidinone cluster_oppolzer Oppolzer's Camphorsultam evans_img evans_caption Chelation control in an Evans (Z)-enolate. The bulky R group blocks the top face. oppolzer_img oppolzer_caption Chelation in an Oppolzer enolate. The camphor skeleton directs attack.

Caption: Models for stereochemical induction for Evans and Oppolzer auxiliaries.

Performance Data in Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The following table summarizes representative data for the alkylation of propionyl imides derived from different auxiliaries, demonstrating their high efficiency.

Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (de %)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985[5]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890[5]
(4S)-4-Isopropyl-2-oxazolidinoneEthyl iodideLDATHF-789585-95Literature Consensus
(2R)-Bornane-10,2-sultam (Oppolzer's)Allyl iodiden-BuLiTHF-78>9890Literature Consensus
(2R)-Bornane-10,2-sultam (Oppolzer's)Methyl iodideNaHMDSTHF-78>9895Literature Consensus

NaHMDS = Sodium bis(trimethylsilyl)amide; LDA = Lithium diisopropylamide; THF = Tetrahydrofuran

As the data indicates, both auxiliary classes provide exceptionally high levels of diastereoselectivity and good to excellent chemical yields for a range of electrophiles.

Experimental Protocols

Reproducibility is key in synthetic chemistry. The following are detailed, representative protocols for the use of an Evans oxazolidinone auxiliary in an asymmetric alkylation sequence. [2]

Part 1: Acylation of the Chiral Auxiliary

This step attaches the prochiral carboxylic acid derivative to the auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Propanoyl chloride

  • Saturated aqueous NH₄Cl

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral auxiliary (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq) dropwise via syringe. Stir for 15 minutes.

  • Slowly add propanoyl chloride (1.1 eq). Stir for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-propionyl oxazolidinone by flash column chromatography.

Part 2: Diastereoselective Alkylation

This is the key stereocenter-forming step.

Materials:

  • N-propionyl oxazolidinone (from Part 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Saturated aqueous NH₄Cl

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to form the (Z)-enolate. [2]4. Add allyl iodide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the major diastereomer by flash column chromatography. [2]

Part 3: Cleavage of the Chiral Auxiliary

This step liberates the final product and allows for recovery of the auxiliary.

Materials:

  • Alkylated product (from Part 2)

  • Tetrahydrofuran (THF) / Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq. solution)

  • Aqueous sodium sulfite

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq), followed by aqueous LiOH (2.0 eq).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The recovered chiral auxiliary can be extracted from the aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to pH ~2 with HCl and extract the desired carboxylic acid product with an organic solvent.

  • Dry, filter, and concentrate the organic layers to yield the final enantiomerically enriched product.

Conclusion

References

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • PubMed. (2001, August 24). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. PubMed. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry. [Link]

  • MDPI. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI. [Link]

  • Evans, D.A. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Springer. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer Professional. [Link]

  • Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • IUPAC. (1992). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry, 64(12), 1925-1931. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PubMed Central. [Link]

  • Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • National Center for Biotechnology Information. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

  • PubMed. (2006, January 6). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

  • MDPI. (2000, July 29). A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R)-bornane- 10,2-cyclohydrazide - using the [4+2] Cycloaddition of Cyclopentadiene to their N,N'-fumaroyl. Sciforum. [Link]

  • ResearchGate. (2014, August). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Butanedioic acid, 2-hydroxy-2-methyl-, dimethyl ester, (R)-. PubChem. [Link]

Sources

Spectroscopic Validation of Dimethyl (2R)-2-hydroxypentanedioate and Its Reaction Products: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic methods for confirming the structure of "Dimethyl (2R)-2-hydroxypentanedioate" reaction products Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as Dimethyl D-2-hydroxyglutarate or DM-2HG) is a critical synthetic precursor and cell-permeable prodrug used in oncology research. It functions by delivering the oncometabolite (2R)-2-hydroxyglutarate (D-2HG) into cells, where intracellular esterases hydrolyze it to its active form. D-2HG is a competitive inhibitor of


-ketoglutarate-dependent dioxygenases and is linked to IDH1/2 mutations in gliomas and leukemias.

Validating the structure of DM-2HG and confirming its transformation into specific reaction products (primarily the hydrolyzed acid or synthetic derivatives) requires a multi-faceted spectroscopic approach. This guide compares the efficacy of NMR , Mass Spectrometry (MS) , and Chiral Chromatography , providing experimental workflows to distinguish the parent ester from its metabolic or synthetic products.

Molecular Profile & Reaction Context

Before selecting an analytical method, one must understand the structural transformation. The primary reaction of interest in drug development is the hydrolysis of the diester to the diacid.

  • Starting Material: this compound (

    
    , MW: 176.17). Contains two methoxy groups and a chiral center at C2.
    
  • Reaction Product (Hydrolysis): (2R)-2-hydroxyglutaric acid (

    
    , MW: 148.11).
    
  • Side Product (Cyclization): 2-hydroxyglutarate-

    
    -lactone (often formed under acidic conditions).
    
Method 1: Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard

NMR is the only method capable of simultaneously verifying the covalent connectivity (ester vs. acid) and the relative stereochemistry (via coupling constants).

Experimental Logic
  • Solvent Choice: Use

    
     for the dimethyl ester to clearly visualize the methoxy protons. Use 
    
    
    
    or
    
    
    for the hydrolyzed acid product, as it is highly polar.
  • Diagnostic Signals: The disappearance of methoxy singlets is the definitive proof of hydrolysis.

Comparative Protocol: Ester vs. Acid
FeatureThis compound (Ester)(2R)-2-hydroxyglutaric Acid (Product)
Solvent


Methoxy (

)
Two Singlets (

3.65 - 3.80 ppm). Distinct due to different chemical environments (C1 vs C5).
Absent. (Definitive confirmation of hydrolysis).
Chiral Proton (H2) dd (

4.2 - 4.3 ppm). Shifts due to ester shielding.
dd (

4.0 - 4.1 ppm). Shifts upfield slightly in salt form.
Methylene (H3/H4) Multiplets (

1.9 - 2.5 ppm).
Multiplets (

1.8 - 2.4 ppm). Pattern simplifies in

.
Carbon (

)
Carbonyls at

170-175 ppm; Methyls at

52 ppm.
Carbonyls at

178-182 ppm; No Methyl signals.

Expert Insight: When monitoring the reaction kinetics of DM-2HG hydrolysis in buffer, use water suppression


H NMR . The methanol byproduct released during hydrolysis appears as a singlet at 

3.34 ppm, providing a stoichiometric handle to calculate percent conversion.
Method 2: Mass Spectrometry (MS) – Sensitivity & Trace Analysis

While NMR provides structural certainty, Mass Spectrometry (MS) offers the sensitivity required to detect trace reaction products or metabolites in complex biological matrices (e.g., cell lysate).

Workflow A: GC-MS (Gas Chromatography)
  • Requirement: The reaction product (the acid) is non-volatile and requires derivatization. The parent ester can be analyzed directly but is often derivatized to improve peak shape.

  • Derivatization Protocol: Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Reaction: Replaces active hydrogens (-OH, -COOH) with -TMS groups.

    • Result: The di-acid becomes a tri-TMS derivative.

  • Fragmentation Pattern (EI Source):

    • Parent Ester: Molecular ion (

      
      ) often weak. Diagnostic loss of methoxy (
      
      
      
      ) and carbomethoxy (
      
      
      ).
    • TMS-Derivative (Product): Strong signal for

      
       (loss of methyl from TMS). Characteristic fragment at m/z 147 (silicon rearrangement).
      
Workflow B: LC-MS (Liquid Chromatography)
  • Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Logic: The reaction product (2-HG) is a dicarboxylic acid, ionizing readily to

    
    .
    
  • Target Ion: m/z 147.03 (for the acid).

  • Advantage: No derivatization needed. High throughput.

Method 3: Chiral Analysis – The Stereochemical Criticality

Standard NMR and MS cannot distinguish between the (2R) (oncogenic) and (2S) (metabolic) enantiomers. Since DM-2HG is synthesized as the (2R) isomer, confirming that the reaction product retains this configuration is mandatory.

Technique A: Chiral Derivatization (The DATAN Method)

This is the industry standard for confirming 2-HG chirality in biological samples.

  • Reagent: Diacetyl-L-tartaric anhydride (DATAN).[1]

  • Mechanism: Reacts with the 2-hydroxyl group to form diastereomers.

  • Separation: The (2R)-derivative and (2S)-derivative possess different physical properties and separate easily on a standard C18 HPLC column.

  • Detection: MS/MS (MRM mode).

Technique B: Chiral Shift Reagents (NMR)
  • Protocol: Add a chiral solvating agent (e.g., quinine or europium complexes) to the NMR tube.

  • Result: If racemization occurred during the reaction, the H2 proton signal will split into two distinct sets of peaks (one for R, one for S).

Comparative Analysis & Decision Matrix

The following table contrasts the methods based on the specific "question" the researcher needs to answer regarding the reaction product.

Analytical GoalRecommended MethodWhy?Limitations
Confirm Hydrolysis (Ester

Acid)

H NMR
Unambiguous loss of methyl singlets; quantitative without standards.Low sensitivity; requires mg-scale sample.
Detect Trace Metabolites LC-MS/MS (QQQ) Femtomole sensitivity; ideal for cell lysate/plasma.Cannot distinguish enantiomers without chiral column/derivatization.
Verify Enantiomeric Purity (2R vs 2S) Chiral LC-MS (DATAN) Definitive separation of R/S isomers; high sensitivity.Requires time-consuming derivatization step.
Check for Lactone Formation GC-MS Lactones are volatile and show distinct retention times from linear acids.Lactones can open/close depending on GC injector temp.
Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the reaction products of this compound, guiding the researcher from crude mixture to confirmed structure.

ValidationWorkflow Start Crude Reaction Mixture (this compound Product) Q_State Physical State / Solubility? Start->Q_State Path_Org Soluble in CDCl3 (Likely Ester/Lactone) Q_State->Path_Org Organic Path_Aq Soluble in D2O (Likely Acid/Salt) Q_State->Path_Aq Aqueous NMR_Org 1H NMR (CDCl3) Check: 3.6-3.8 ppm (Methoxy) Path_Org->NMR_Org NMR_Aq 1H NMR (D2O) Check: Absence of Methoxy Path_Aq->NMR_Aq Decision_Structure Structure Confirmed? NMR_Org->Decision_Structure NMR_Aq->Decision_Structure Chiral_Check Chiral Analysis Required? (Is it 2R or 2S?) Decision_Structure->Chiral_Check Connectivity OK Method_DATAN LC-MS with DATAN Derivatization (Separates Diastereomers) Chiral_Check->Method_DATAN High Sensitivity Needed Method_Shift NMR with Chiral Shift Reagent (Split Peaks) Chiral_Check->Method_Shift Rapid/High Conc. Final Validated Structure: (2R)-2-Hydroxyglutaric Acid Method_DATAN->Final Method_Shift->Final

Caption: Decision tree for selecting the appropriate spectroscopic method based on solubility and stereochemical requirements.

References
  • Xu, W., et al. (2011).

    
    -ketoglutarate-dependent dioxygenases." Cancer Cell. Link
    
  • Struys, E. A., et al. (2004). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry." Clinical Chemistry. Link

  • Cheng, S., et al. (2015). "A simple and sensitive method for the determination of D- and L-2-hydroxyglutarate in human serum by LC-MS/MS." Journal of Chromatography B. Link

  • Balss, J., et al. (2012). "Analysis of the IDH1 codon 132 mutation in brain tumors." Acta Neuropathologica. Link

  • Fan, J., et al. (2012). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. (Contains protocols for derivatization of 2-HG). Link

Sources

Safety Operating Guide

Proper Disposal Procedures for Dimethyl (2R)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Chemical Profile[1][2][3]

Dimethyl (2R)-2-hydroxypentanedioate (also known as Dimethyl (R)-2-hydroxyglutarate or Octyl-2HG analog precursor ) is a cell-permeable ester derivative of the oncometabolite (R)-2-hydroxyglutarate.[1][2] In research, it is frequently used to mimic the metabolic state of IDH1/2-mutant cancers.[3][1][2]

Effective disposal requires understanding its chemical instability.[3][1] As an ester, this compound is prone to hydrolysis , breaking down into (R)-2-hydroxyglutaric acid and methanol .[3][1][2] Consequently, waste streams containing this compound must be managed not just as organic acids, but as potential flammable solvent hazards due to methanol evolution.[1]

Chemical Identity & Properties
ParameterDetail
Chemical Name This compound
Common Synonyms Dimethyl (R)-2-hydroxyglutarate; (R)-2-HG dimethyl ester
CAS Number 81077-10-3 (General/Racemate); 55094-97-8 ((S)-isomer ref); Specific (R)-isomer often custom synthesized.[2][4][5][6][7][8]
Molecular Formula C₇H₁₂O₅
Physical State Colorless to pale yellow liquid (typically)
Key Hazard Hydrolysis releases Methanol (Flammable/Toxic)
Storage -20°C, Desiccated (Moisture Sensitive)

Risk Assessment & Pre-Disposal Handling[1][3]

The Hydrolysis Hazard

Unlike stable inorganic salts, this compound is dynamic.[1][2] Upon contact with water, acids, or bases in a waste container, the following reaction occurs:


[3][1]

Operational Implication: A waste container that initially contains only the non-flammable ester and water can eventually accumulate enough methanol to lower the flash point into the ignitable range (< 60°C) .[1]

Segregation Protocols
  • Keep Dry: Collect pure, unused liquid in a separate "Organic Waste" container, not mixed with aqueous buffers if possible.

  • No Oxidizers: Strictly segregate from strong oxidizers (e.g., nitric acid, perchlorates).[3][1] The hydroxyl group and liberated methanol create a high risk of exothermic reaction.[3][1]

  • Labeling: Waste tags must explicitly list "Methanol" as a potential constituent if the waste is aqueous or old.[1]

Disposal Workflow (Decision Matrix)

The following decision tree outlines the compliant disposal path based on the physical state and purity of the waste.

DisposalWorkflow Start Identify Waste Stream: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid/Absorbed on Wipes StateCheck->SolidWaste Solid/Wipes LiquidWaste Liquid Waste StateCheck->LiquidWaste Liquid DebrisBin Solid Hazardous Waste Bin (Double Bagged) SolidWaste->DebrisBin PurityCheck Is it mixed with water/media? LiquidWaste->PurityCheck PureLiquid Pure/Solvent Mixture (DMSO, Ethanol) PurityCheck->PureLiquid No Water AqueousMix Aqueous Mixture (Cell Media, Buffer) PurityCheck->AqueousMix Contains Water OrgStream Halogen-Free Organic Waste (High BTU Incineration) PureLiquid->OrgStream AqStream Aqueous Waste Stream (Check pH & Methanol Content) AqueousMix->AqStream Risk: Hydrolysis FinalDisp Ship to TSDF for Incineration DebrisBin->FinalDisp OrgStream->FinalDisp AqStream->FinalDisp

Figure 1: Operational decision tree for segregating this compound waste streams.

Step-by-Step Disposal Procedures

Scenario A: Pure Liquid or Solvent Mixture (DMSO/Ethanol)

This is the most common form for stock solutions.[3][1]

  • Container: Use a High-Density Polyethylene (HDPE) or Glass container.[3][1]

  • Labeling: Mark as "Flammable Organic Waste." List constituents: "this compound, DMSO/Ethanol."[1][2]

  • Action: Pour directly into the laboratory's consolidated halogen-free organic solvent waste carboy.[3][1]

  • Caution: Ensure the carboy is grounded during transfer to prevent static discharge, as the carrier solvent (e.g., ethanol) is flammable.[3][1]

Scenario B: Aqueous Mixtures (Cell Culture Media)

This occurs after cell treatment.[3][1]

  • Assessment: If the concentration is millimolar (mM) or lower, the methanol generated will be negligible (<0.1%).[3][1]

  • Collection: Collect in "Aqueous Hazardous Waste" containers. Do not pour down the sink. Even dilute esters can be toxic to aquatic life before they fully hydrolyze.[3][1]

  • Stabilization: If the solution is acidic, neutralization (pH 6-8) effectively slows further hydrolysis during temporary storage, though incineration remains the ultimate fate.[1]

Scenario C: Solid Waste (Spill Cleanup/Contaminated PPE)[2]
  • Absorbent: Use vermiculite or polypropylene pads to absorb liquid spills.[3][1]

  • Packaging: Place contaminated materials into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a secondary solid waste container or drum.

  • Labeling: "Debris contaminated with this compound."

Emergency Response: Spills

In the event of a spill outside a fume hood:

PhaseAction
1. Evacuate & Ventilate Remove ignition sources immediately. Methanol vapors (from hydrolysis) can travel to sparks.
2.[3][1] PPE Donning Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3][1]
3. Containment Dike the spill with absorbent pillows or sand.[3][1] Do not use combustible materials like sawdust.
4.[3][1] Decontamination After absorbing the bulk liquid, wipe the surface with a 10% soap/water solution.[3][1]
5. Disposal Treat all cleanup materials as Hazardous Solid Waste (see Scenario C).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11062924, Butanedioic acid, 2-hydroxy-2-methyl-, dimethyl ester, (R)- (Related Analog Structure/Safety). [Link][3][1][9]

  • Xu, W., et al. "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[3][1][2] Cancer Cell 19.1 (2011): 17-30.[1] (Establishes biological context and stability in media). [Link]

Sources

Personal protective equipment for handling Dimethyl (2R)-2-hydroxypentanedioate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Experimental Use of Dimethyl (2R)-2-hydroxypentanedioate

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with the critical safety, logistical, and operational frameworks required to handle this compound. This document transcends basic safety data by explaining the causality behind our handling protocols, ensuring your laboratory maintains the highest standards of scientific integrity and operational safety.

Scientific Context & Mechanistic Grounding

This compound (also known as R-2HG dimethyl ester) is a cell-permeable prodrug of the oncometabolite (R)-2-hydroxyglutarate (R-2HG). In wild-type cells, isocitrate dehydrogenase (IDH) converts isocitrate to α-ketoglutarate (α-KG). However, gain-of-function mutations in IDH1/2 cause the aberrant reduction of α-KG into R-2HG.

Because native R-2HG is highly polar and cannot cross the hydrophobic lipid bilayer, researchers utilize this dimethyl ester variant. Once the prodrug passively diffuses into the cytoplasm, ubiquitous intracellular esterases cleave the methyl groups to release active R-2HG. The active metabolite then competitively inhibits α-KG-dependent dioxygenases—such as the TET family of DNA demethylases (e.g., TET2)—leading to DNA hypermethylation, altered gene expression, and impaired immune responses, such as the 1[1].

Pathway IDH Mutant IDH1/2 Enzyme R2HG (R)-2-Hydroxyglutarate (Active Oncometabolite) IDH->R2HG Aberrant Reduction aKG α-Ketoglutarate (α-KG) aKG->IDH Substrate Prodrug Dimethyl (2R)-2-HG (Prodrug) Prodrug->R2HG Intracellular Esterases TET2 TET2 / Epigenetic Regulators R2HG->TET2 Competitive Inhibition Effect DNA Hypermethylation & Tumorigenesis TET2->Effect Blocked Demethylation

Diagram 1: Metabolic pathway of this compound and TET2 inhibition.

Hazard Profile & Physicochemical Data

Before initiating any protocol, personnel must understand the physical limitations and hazards of the compound. According to standardized 2 [3], this chemical acts as a localized irritant.

ParameterSpecification
Chemical Name This compound
Synonyms Dimethyl (R)-2-hydroxyglutarate; R-2HG dimethyl ester
Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)
Signal Word Warning

Personal Protective Equipment (PPE) Matrix

To mitigate the specific GHS hazards, the following PPE must be worn during all handling phases. The causality for each requirement is detailed below to ensure compliance through understanding.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection 100% Nitrile gloves (min 0.11 mm thickness)Nitrile provides robust chemical resistance against ester compounds and the common biological solvent DMSO, preventing transdermal absorption of the prodrug (H315).
Eye Protection Tight-fitting chemical safety gogglesMitigates the H319 (serious eye irritation) hazard by preventing micro-droplets or aerosolized solvent from contacting the ocular mucosa during pipetting.
Body Protection Flame-retardant lab coat, closed-toe shoesProvides a physical barrier against incidental spills during stock preparation, ensuring the chemical does not saturate personal clothing.
Respiratory Fume Hood (Face velocity: 0.4–0.6 m/s)Addresses the H335 (respiratory irritation) hazard. All powder weighing and stock reconstitution must occur under active exhaust to capture volatile particulates.

Experimental Protocol: In Vitro Cell Culture Administration

This methodology outlines the administration of the prodrug to target cells (e.g., BV2 microglia or THP1 cells) to 3 [2]. The protocol is designed as a self-validating system to guarantee experimental integrity.

Step 1: Stock Solution Preparation (100 mM)

  • Action: In a Class II Biological Safety Cabinet, dissolve the lyophilized compound in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 100 mM concentration.

  • Causality: DMSO is the optimal vehicle because it readily dissolves the hydrophobic ester and enhances cellular permeability without immediately hydrolyzing the ester bonds.

  • Validation Checkpoint: Visually inspect the solution against a dark background. The solution must be completely clear. Any turbidity indicates incomplete dissolution, which will artificially lower the final molarity and destroy experimental reproducibility.

Step 2: Serial Dilution & Media Preparation

  • Action: Dilute the 100 mM stock into pre-warmed (37°C) complete culture media to achieve working concentrations (typically 0.2 mM to 5.0 mM). Ensure the final DMSO concentration does not exceed 0.1% v/v.

  • Validation Checkpoint: You must include a vehicle control group (0.1% DMSO in media). This isolates the biological effect of R-2HG from baseline solvent-induced cellular stress.

Step 3: Cellular Administration & Incubation

  • Action: Aspirate old media from the cell culture vessels and gently add the R-2HG-treated media. Incubate for 6 to 24 hours at 37°C, 5% CO2.

  • Causality: A minimum 6-hour window is required because intracellular esterases must first cleave the dimethyl groups to release active R-2HG before it can competitively inhibit TET2 and alter downstream transcription.

  • Validation Checkpoint: To validate successful target engagement, quantify downstream targets (e.g., IL-6 mRNA suppression via qPCR) to ensure the biochemical pathway is actively inhibited.

Spill Management & Disposal Plan

In the event of an accidental spill, immediate and procedural containment is required to prevent respiratory irritation and environmental contamination.

Procedural Steps for Spill Containment:

  • Evacuate & Ventilate: Step back from the spill. If outside a fume hood, maximize room exhaust and allow aerosols to settle for 5 minutes.

  • Don Maximum PPE: Ensure chemical goggles and fresh nitrile gloves are equipped. If the spill is large and outside ventilation, a half-mask respirator with organic vapor cartridges is required.

  • Containment: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or sand). Causality: Do not use combustible materials like paper towels for concentrated solvent spills, as this increases fire risk and fails to neutralize the chemical.

  • Collection: Sweep the saturated absorbent using non-sparking tools into a sealable, compatible hazardous waste container.

  • Disposal: Label the container as "Non-halogenated organic waste - contains DMSO and ester derivatives." Dispose of via an approved environmental waste contractor in accordance with local regulations. Do not flush down the sink.

Spill Detect 1. Spill Detected (Fume Hood) Isolate 2. Isolate Area & Maximize Exhaust Detect->Isolate PPE 3. Don PPE (Nitrile, Goggles) Isolate->PPE Absorb 4. Apply Inert Absorbent PPE->Absorb Dispose 5. Seal in Hazardous Waste Container Absorb->Dispose

Diagram 2: Step-by-step operational workflow for chemical spill containment and disposal.

References

  • The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway , National Institutes of Health (NIH) / PMC. 1

  • SAR Insights Into TET2 Catalytic Domain Inhibition: Synthesis of 2-Hydroxy-4-Methylene-pentanedicarboxylates , National Institutes of Health (NIH) / PMC. 3

  • Dimethyl 2-hydroxypentanedioate Safety Data Sheet , AK Scientific, Inc.2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl (2R)-2-hydroxypentanedioate
Reactant of Route 2
Dimethyl (2R)-2-hydroxypentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.